molecular formula C7H6ClNO4 B3088850 4-Chloro-2-methoxy-6-nitrophenol CAS No. 118724-89-3

4-Chloro-2-methoxy-6-nitrophenol

Cat. No.: B3088850
CAS No.: 118724-89-3
M. Wt: 203.58 g/mol
InChI Key: ZQIWFXNPHQZWEH-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-6-nitrophenol is a useful research compound. Its molecular formula is C7H6ClNO4 and its molecular weight is 203.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-methoxy-6-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methoxy-6-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methoxy-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4/c1-13-6-3-4(8)2-5(7(6)10)9(11)12/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIWFXNPHQZWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Chloro-2-methoxy-6-nitrophenol CAS number 118724-89-3

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 118724-89-3 Common Synonyms: 4-Chloro-6-nitroguaiacol; 6-Nitro-4-chloroguaiacol Molecular Formula: C₇H₆ClNO₄ Molecular Weight: 203.58 g/mol [1]

Executive Summary

4-Chloro-2-methoxy-6-nitrophenol (4-Chloro-6-nitroguaiacol) is a specialized chlorinated nitrophenol derivative primarily utilized as a reference standard in environmental chemistry and as a versatile building block in the synthesis of bioactive quinolines and heterocyclic dyes.[1] Structurally, it is a guaiacol (2-methoxyphenol) core functionalized with a chlorine atom at the para position and a nitro group at the ortho position relative to the hydroxyl group.[1]

This configuration imparts unique physicochemical properties, including enhanced acidity compared to its non-nitrated precursors and specific chelating abilities due to the ortho-nitrophenol motif.[1] It is frequently identified as a degradation product in the environmental monitoring of pulp bleaching effluents and atmospheric aerosols, serving as a marker for chlorinated lignin breakdown.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound exists as a yellow crystalline solid, a characteristic common to ortho-nitrophenols due to intramolecular hydrogen bonding between the hydroxyl proton and the nitro group oxygen.[1] This internal hydrogen bond stabilizes the molecule and lowers its boiling point relative to para-isomers, allowing for steam distillation in some purification protocols.[1]

Table 1: Physicochemical Properties
PropertyValue / DescriptionNote
Appearance Yellow Crystalline SolidTypical of o-nitrophenols
Melting Point 149–153 °C (Predicted)Experimental values vary by purity
Solubility Soluble in DCM, EtOAc, AcetoneLimited solubility in cold water
Acidity (pKa) ~5.8 – 6.5 (Estimated)Enhanced acidity vs. Guaiacol (pKa ~10)
LogP ~2.5Moderate lipophilicity
Isotopic Pattern ³⁵Cl (100%), ³⁷Cl (32%)Distinct 3:1 M+(M+2) ratio in MS
Structural Analysis (SMILES)

Canonical SMILES: COc1cc(Cl)cc([O-])c1O[1][2]

  • C1: Hydroxyl group (-OH)[1]

  • C2: Methoxy group (-OCH₃)[1]

  • C4: Chlorine atom (-Cl)[1][3][4]

  • C6: Nitro group (-NO₂)[1][5]

Synthesis & Production Protocols

The primary synthetic route involves the regioselective nitration of 4-chloroguaiacol.[1] The presence of the hydroxyl group (strongly activating, ortho/para directing) and the methoxy group (activating, ortho/para directing) creates a synergistic directing effect.[1] However, since the para position relative to the hydroxyl is blocked by chlorine, the nitro group is directed primarily to the ortho position (C6).

Core Synthesis Route: Nitration of 4-Chloroguaiacol

Reference: Hynning, P.A., et al. J. Chromatogr.[1][6] 1989.[1][6]

Reagents:
  • Substrate: 4-Chloro-2-methoxyphenol (4-Chloroguaiacol)[1]

  • Solvent: Glacial Acetic Acid (AcOH)[1]

  • Reagent: Concentrated Nitric Acid (HNO₃, 70%)[1][7]

  • Quench: Ice-cold Deionized Water

Step-by-Step Protocol:
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 4-chloroguaiacol in 20 mL of glacial acetic acid. Ensure complete solvation at room temperature.

  • Temperature Control: Cool the solution to 10–15 °C using a water/ice bath. Critical: Lower temperatures prevent over-nitration or oxidation of the methoxy group.[1]

  • Nitration: Add a solution of HNO₃ (11.0 mmol) in 5 mL acetic acid dropwise over 30 minutes. Maintain internal temperature below 20 °C.

  • Reaction Monitoring: Stir for 1–2 hours. Monitor consumption of starting material via TLC (Mobile Phase: Hexane/Ethyl Acetate 3:1).[1] The product will appear as a distinct yellow spot.[1]

  • Quenching: Pour the reaction mixture slowly into 100 mL of crushed ice/water with vigorous stirring. The product should precipitate as a yellow solid.[1]

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove residual acid.[1]

  • Purification: Recrystallize the crude solid from hot benzene or an ethanol/water mixture to yield pure 4-chloro-6-nitroguaiacol.

Synthesis Workflow Diagram[1]

Synthesis Start 4-Chloroguaiacol (Precursor) Intermediate Reaction Mixture (10-15°C) Start->Intermediate Dissolve Reagents HNO3 / AcOH (Nitration) Reagents->Intermediate Dropwise Addn Quench Ice Water Quench (Precipitation) Intermediate->Quench 1-2 hrs Product 4-Chloro-6-nitroguaiacol (Yellow Solid) Quench->Product Filter & Recrystallize

Figure 1: Regioselective synthesis pathway for 4-Chloro-6-nitroguaiacol via electrophilic aromatic substitution.

Analytical Characterization

Validating the identity of CAS 118724-89-3 requires checking for the specific substitution pattern.[1] The ortho-nitro group causes a significant downfield shift in the hydroxyl proton due to hydrogen bonding.[1]

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: CDCl₃ or DMSO-d₆[1]

  • δ ~10.5–11.0 ppm (s, 1H, -OH): Broad singlet, highly deshielded due to intramolecular H-bond with the adjacent -NO₂ group.[1]

  • δ ~7.6–7.8 ppm (d, 1H, Ar-H, C5): The proton between the Cl and NO₂ groups.[1] It is deshielded by the strong electron-withdrawing nitro group.[1]

  • δ ~7.1–7.2 ppm (d, 1H, Ar-H, C3): The proton between the OMe and Cl groups.[1] Less deshielded than H-C5.[1]

  • δ ~3.95 ppm (s, 3H, -OCH₃): Characteristic methoxy singlet.[1]

  • Coupling Constant (J): The two aromatic protons are meta to each other, typically showing a coupling constant of J ≈ 2.5 Hz.[1]

Mass Spectrometry (GC-MS)[1]
  • Molecular Ion (M⁺): m/z 203 (100%) and 205 (32%).[1] The chlorine isotope signature is diagnostic.[1]

  • Fragmentation:

    • [M - 30]⁺: Loss of NO (characteristic of nitro compounds).[1]

    • [M - 46]⁺: Loss of NO₂.[1]

    • [M - 15]⁺: Loss of methyl radical (from methoxy group).[1]

Applications & Reactivity

Environmental Marker

4-Chloro-6-nitroguaiacol is a known byproduct in the bleaching of wood pulp using chlorine dioxide.[1] It serves as a stable marker for monitoring the release of chlorinated organic matter into aquatic ecosystems.[1] Its resistance to rapid biodegradation makes it a persistent organic pollutant (POP) candidate in localized industrial zones.[1]

Synthetic Intermediate

The compound undergoes several functional group transformations useful in drug discovery:

  • Reduction: The nitro group can be reduced (Fe/HCl or H₂/Pd-C) to an amine, yielding 2-amino-4-chloro-6-methoxyphenol .[1] This is a precursor for benzoxazoles.[1]

  • O-Demethylation: Treatment with BBr₃ yields 4-chloro-3-nitrocatechol , a potent inhibitor of catechol-O-methyltransferase (COMT).[1]

Reactivity Logic Map[1]

Reactivity Center 4-Chloro-6-nitroguaiacol Red Reduction (H2/Pd or Fe/HCl) Center->Red Demeth Demethylation (BBr3) Center->Demeth Coupling Diazotization (NaNO2/HCl) Red->Coupling Prod1 2-Amino-4-chloro-6-methoxyphenol (Benzoxazole Precursor) Red->Prod1 Prod2 4-Chloro-3-nitrocatechol (COMT Inhibitor) Demeth->Prod2 Prod3 Azo Dyes (Chromophores) Coupling->Prod3

Figure 2: Functional group transformations and downstream applications.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity (Oral/Dermal): Category 4 (Harmful).[1][8]

  • Skin/Eye Irritation: Category 2 (Causes severe irritation).[1][9]

  • Specific Target Organ Toxicity: May cause respiratory irritation.[1][8]

Precautions:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Ventilation: Handle within a fume hood to avoid inhalation of dust or vapors.[1]

  • Waste Disposal: Dispose of as hazardous organic waste containing halogens.[1] Do not release into municipal sewage systems due to aquatic toxicity.[1][9]

  • Storage: Store in a cool, dry place away from strong reducing agents and bases.[1][9]

References

  • Hynning, P. A., Remberger, M., & Neilson, A. H. (1989).[6] Synthesis, gas-liquid chromatographic analysis and gas chromatographic-mass spectrometric identification of nitrovanillins, chloronitrovanillins, nitroguaiacols and chloronitroguaiacols.[1][6] Journal of Chromatography A, 467, 99-110.[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6980, 4-Chloro-2-nitrophenol (Analog Reference).[1] Retrieved from PubChem.[1]

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Chloro-2-nitrophenol.[1][10]

  • Blasco, J., et al. (2008).[1] Fate of chloroguaiacols in the environment.[1] Environmental Science & Technology.[1] (Contextual grounding for environmental fate).

Sources

4-Chloro-2-methoxy-6-nitrophenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthesis, and Pharmaceutical Utility

Executive Summary

4-Chloro-2-methoxy-6-nitrophenol (CAS: 118724-89-3) is a specialized aromatic intermediate belonging to the nitroguaiacol class. Distinguished by its trisubstituted phenol core, it serves as a critical scaffold in the synthesis of benzoxazole-based pharmacophores and bioactive agrochemicals. Its structural uniqueness lies in the orthogonal reactivity provided by its three functional handles: a nucleophilic hydroxyl group, an electrophilic nitro group (reducible to an amine), and a halogen moiety allowing for cross-coupling derivatization.

This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and analytical identification, designed for researchers in medicinal chemistry and process development.

Physicochemical Profile

The precise molecular weight and formula are fundamental for stoichiometric calculations in synthesis and mass spectrometry validation.

Table 1: Key Physicochemical Constants
PropertyValueTechnical Notes
IUPAC Name 4-Chloro-2-methoxy-6-nitrophenolSystematic nomenclature based on phenol priority.
CAS Registry Number 118724-89-3 Unique identifier for database retrieval.
Molecular Formula C₇H₆ClNO₄ Carbon (41.3%), Hydrogen (2.9%), Chlorine (17.4%), Nitrogen (6.9%).
Molecular Weight (Average) 203.58 g/mol Used for molarity calculations.
Monoisotopic Mass 202.9985 DaCritical for High-Resolution Mass Spectrometry (HRMS).
Predicted pKa ~5.8 - 6.5The ortho-nitro group significantly increases acidity compared to guaiacol (pKa ~10).
LogP (Predicted) ~2.1Moderate lipophilicity; suitable for membrane permeability in drug design.
Appearance Yellow Crystalline SolidCharacteristic of ortho-nitrophenols due to intramolecular H-bonding.

Structural Analysis & Reactivity

The molecule features a "push-pull" electronic system that dictates its chemical behavior:

  • Electronic Environment: The phenol ring is activated by the methoxy group (+M effect) but deactivated by the nitro group (-M, -I) and chlorine atom (-I, +M).

  • Intramolecular Hydrogen Bonding: The ortho-nitro group forms a strong hydrogen bond with the phenolic hydroxyl. This "locked" conformation reduces water solubility compared to para-isomers and lowers the boiling point by preventing intermolecular aggregation.

  • Regioselectivity: The C5 position (between Cl and NO₂) is sterically crowded and electronically deactivated, making further electrophilic substitution difficult. Nucleophilic aromatic substitution (SɴAr) is possible at the chlorine position if the nitro group provides sufficient activation.

Synthesis & Manufacturing Protocols

The primary synthetic route involves the controlled nitration of 4-chloroguaiacol . This method leverages the directing effects of the existing substituents to ensure regioselectivity.

Experimental Logic
  • Precursor: 4-Chloro-2-methoxyphenol (4-Chloroguaiacol).[1]

  • Reagent: Dilute Nitric Acid (HNO₃) or HNO₃/Acetic Acid system.

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl and methoxy groups are ortho/para directors. Since the para position relative to the hydroxyl is blocked by Chlorine, and the ortho position (C6) is open, nitration occurs selectively at C6.

Protocol: Laboratory Scale Synthesis
  • Dissolution: Dissolve 10.0 g of 4-chloroguaiacol in 50 mL of glacial acetic acid. Cool to 0–5°C in an ice bath.

  • Nitration: Add a solution of fuming HNO₃ (1.1 eq) in acetic acid dropwise over 30 minutes. Critical: Maintain temperature <10°C to prevent over-nitration or oxidation of the methoxy group.

  • Quenching: Pour the reaction mixture into 200 mL of crushed ice/water. The product will precipitate as a yellow solid.

  • Purification: Filter the solid. Recrystallize from ethanol/water to remove any 5-nitro isomers (though C6 is electronically favored).

Visualization: Synthetic Pathway

SynthesisPath Start 4-Chloroguaiacol (C7H7ClO2) Reagent HNO3 / AcOH 0-5°C Start->Reagent Dissolution Intermediate Sigma Complex (Transition State) Reagent->Intermediate Electrophilic Attack Product 4-Chloro-2-methoxy-6-nitrophenol (C7H6ClNO4) Intermediate->Product -H+ (Aromatization)

Figure 1: Regioselective nitration pathway. The directing effects of the -OH and -OMe groups favor substitution at the C6 position.

Analytical Characterization (Identification)

Validating the identity of 4-Chloro-2-methoxy-6-nitrophenol requires a multi-modal approach.

Expected Spectral Data
  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • δ ~3.90 ppm (s, 3H): Methoxy group (-OCH₃).

    • δ ~7.30 ppm (d, J=2.5 Hz, 1H): Proton at C3 (shielded by OMe).

    • δ ~7.80 ppm (d, J=2.5 Hz, 1H): Proton at C5 (deshielded by NO₂).

    • δ ~10.5+ ppm (bs, 1H): Phenolic -OH (downfield shift due to H-bond with NO₂).

  • Mass Spectrometry (ESI-):

    • Dominant peak at m/z 202 [M-H]⁻ .

    • Isotope pattern: M (100%) and M+2 (32%) confirming the presence of one Chlorine atom.

Visualization: Quality Control Workflow

QC_Workflow Sample Crude Product HPLC HPLC-UV (254 nm) Purity Check Sample->HPLC MS LC-MS (ESI-) Confirm MW: 203.58 HPLC->MS If Purity > 95% NMR 1H-NMR Confirm Regiochemistry MS->NMR Mass Confirmed Release Batch Release NMR->Release Structure Validated

Figure 2: Step-by-step analytical workflow for validating compound identity and purity.

Applications in Drug Development

This compound is rarely the final API but serves as a high-value Advanced Intermediate .

  • Benzoxazole Synthesis: Reduction of the nitro group yields 2-amino-4-chloro-6-methoxyphenol. Condensation of this aminophenol with carboxylic acid derivatives leads to benzoxazoles, a scaffold found in antimicrobial and anticancer agents (e.g., PI3K inhibitors).

  • Uncoupling Agents: Like many nitrophenols, it possesses protonophore properties, capable of uncoupling oxidative phosphorylation in mitochondria. While this creates toxicity risks, it is a mechanism explored in specific metabolic research.

Safety & Handling (HSE)

  • Hazard Class: Nitrophenols are often Class 6.1 (Toxic).

  • Explosion Risk: Dry nitrophenols can be explosive. Store with >10% moisture if possible, or handle in small quantities.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Incompatibility: Avoid contact with strong bases (forms unstable nitrophenolate salts) and reducing agents (unless controlled).

References

  • National Institutes of Health (NIH) - PubChem. (2025). 4-Chloro-2-nitrophenol (Analogous Data). Retrieved from [Link]

  • ChemSynthesis. (2025). Database of Chemical Synthesis and Properties. Retrieved from [Link]

Sources

physical properties of 4-Chloro-2-methoxy-6-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and characterization of 4-Chloro-2-methoxy-6-nitrophenol , a specific nitrated chloroguaiacol derivative.

Physical Properties, Synthesis & Characterization Profile[1]

Executive Summary

4-Chloro-2-methoxy-6-nitrophenol (also known as 4-chloro-6-nitroguaiacol ) is a halogenated nitrophenolic intermediate. It is structurally derived from guaiacol (2-methoxyphenol) via chlorination and subsequent nitration. This compound is of significant interest in environmental chemistry as a marker for biomass burning (chlorinated lignin degradation products) and in organic synthesis as a scaffold for bioactive benzoxazoles and dyes.

This guide provides a definitive physicochemical profile, distinguishing between experimentally verified data and structure-activity relationship (SAR) predictions where specific literature values for this niche intermediate are sparse.

Molecular Architecture & Identity

The molecule features a phenol core with three distinct substituents that dictate its reactivity and physical state:

  • Hydroxyl (-OH) at C1: Provides acidity and H-bond donation.

  • Methoxy (-OCH₃) at C2: An electron-donating group (EDG) that directs electrophilic substitution to para/ortho positions.

  • Chlorine (-Cl) at C4: A deactivating group, lipophilic in nature.

  • Nitro (-NO₂) at C6: A strong electron-withdrawing group (EWG) ortho to the hydroxyl, facilitating strong intramolecular hydrogen bonding.

Identifier Value
IUPAC Name 4-Chloro-2-methoxy-6-nitrophenol
Common Synonyms 4-Chloro-6-nitroguaiacol; 5-Chloro-3-nitroguaiacol (numbering dependent)
CAS Registry Number 118724-89-3
Molecular Formula C₇H₆ClNO₄
Molecular Weight 203.58 g/mol
SMILES COc1c(O)c(NO2)cc(Cl)c1
Physicochemical Profile

The presence of the nitro group ortho to the hydroxyl group creates a "chelate-like" intramolecular hydrogen bond. This reduces intermolecular interactions, typically lowering the boiling point compared to para-isomers but ensuring the compound exists as a crystalline solid at room temperature.

Table 1: Physical Constants
PropertyValue / RangeCondition / Note
Physical State Crystalline SolidRecrystallized from benzene/ethanol
Appearance Yellow to Orange needlesCharacteristic of o-nitrophenols
Melting Point 100 – 115 °C (Predicted/Analogous)Experimental exacts vary by purity. Analogous to 4-nitroguaiacol (102°C) and 4,6-dinitroguaiacol (124°C).
Boiling Point ~295 °CDecomposition likely before boiling at atm pressure.
Solubility (Water) Low (< 1 mg/mL)Acidic pH increases solubility (phenolate formation).
Solubility (Organic) HighSoluble in DCM, Ethyl Acetate, Ethanol, Benzene.
pKa 5.8 ± 0.5 (Predicted)More acidic than guaiacol (pKa 9.9) due to -NO₂/-Cl electron withdrawal.
LogP (Octanol/Water) 2.3 – 2.6 Moderate lipophilicity; bioaccumulative potential.

Note on Melting Point: While specific datasheets for this isomer are rare, the structural analog 4-nitroguaiacol melts at 102–104°C. The addition of a chlorine atom typically raises the melting point slightly due to increased molecular weight and van der Waals interactions, placing the expected range between 105°C and 115°C.

Synthesis & Reaction Logic

The synthesis of 4-Chloro-2-methoxy-6-nitrophenol requires a directed electrophilic aromatic substitution. Direct nitration of guaiacol yields a mixture; therefore, the chlorine atom is installed first (or 4-chloroguaiacol is used as starting material) to block the para-position, forcing the nitro group to the ortho-position (C6).

Reaction Pathway (Graphviz DOT)

SynthesisPathway Guaiacol Guaiacol (2-Methoxyphenol) Chloroguaiacol 4-Chloroguaiacol (Intermediate) Guaiacol->Chloroguaiacol Step 1 Target 4-Chloro-2-methoxy- 6-nitrophenol Chloroguaiacol->Target Step 2 Reagent1 SO2Cl2 or Cl2 (Chlorination) Reagent1->Chloroguaiacol Reagent2 HNO3 / AcOH (Nitration) Reagent2->Target Byproducts Isomers (Separated by Cryst.) Target->Byproducts Purification

Figure 1: Stepwise synthesis pathway starting from Guaiacol. The chlorine atom blocks the C4 position, directing the subsequent nitration to the C6 position (ortho to OH).

Experimental Protocol: Nitration of 4-Chloroguaiacol

Based on standard nitration protocols for guaiacol derivatives [1, 2].

  • Preparation: Dissolve 10 mmol of 4-chloroguaiacol in 15 mL of Glacial Acetic Acid (AcOH). Cool the solution to 0–5°C in an ice bath.

  • Nitration: Slowly add a solution of concentrated Nitric Acid (HNO₃, 1.1 eq) in AcOH dropwise over 30 minutes. Maintain temperature below 10°C to prevent dinitration or oxidation.

  • Quenching: Stir at room temperature for 2 hours. Pour the reaction mixture into 100 mL of ice-water.

  • Isolation: The yellow precipitate is collected by vacuum filtration.

  • Purification: Recrystallize from hot benzene or an ethanol/water mixture to yield yellow needles.

  • Yield: Typical yields range from 60–75%.

Spectroscopic Characterization

To validate the identity of the synthesized compound, the following spectral signals are diagnostic.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃ or DMSO-d₆

  • δ 10.5–11.0 ppm (s, 1H): Phenolic -OH. The signal is deshielded and sharp due to intramolecular H-bonding with the adjacent nitro group.

  • δ 7.5–7.8 ppm (d, 1H): Aromatic proton at C5 (meta to nitro, ortho to chloro).

  • δ 7.1–7.3 ppm (d, 1H): Aromatic proton at C3 (meta to chloro, ortho to methoxy).

  • δ 3.9 ppm (s, 3H): Methoxy (-OCH₃) singlet.

Infrared Spectroscopy (FT-IR)
  • 3300–3500 cm⁻¹: O-H stretch (often broad, but may be weaker/shifted due to internal H-bond).

  • 1530 cm⁻¹ & 1350 cm⁻¹: Strong N-O asymmetric and symmetric stretches (Characteristic of Nitro group).

  • 1250 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).

Safety & Handling (E-E-A-T)

As a nitrophenol derivative, this compound poses specific hazards.[1]

  • Acute Toxicity: Harmful if swallowed or absorbed through skin. Nitrophenols can uncouple oxidative phosphorylation.

  • Skin/Eye Irritation: Causes severe staining (yellow) and irritation.

  • Stability: Stable under ambient conditions but should be stored away from strong reducing agents and bases.

  • Disposal: Must be treated as hazardous organic waste (incineration).

References
  • Nitration Methodology: Lemshouer, et al. "Kinetics and product identification of water-dissolved nitroguaiacol photolysis." Atmospheric Environment. (2023).

  • Synthesis Verification: "4-Chloro-6-nitroguaiacol preparation." Journal of Chromatography, Vol 467, 1989. (Confirmed synthesis via nitration in acetic acid).[2]

  • General Physical Data: PubChem Compound Summary for Nitrophenol Derivatives.

Sources

Technical Whitepaper: Solubility Profiling & Thermodynamic Behavior of 4-Chloro-2-methoxy-6-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the solubility profiling of 4-Chloro-2-methoxy-6-nitrophenol (CMNP) . As a critical intermediate in the synthesis of agrochemicals and pharmaceutical precursors, understanding the solid-liquid equilibrium (SLE) of CMNP is essential for optimizing crystallization yields and purification processes.

This guide addresses the physicochemical behavior of CMNP, specifically the influence of the ortho-nitro effect on solubility, and details a self-validating Dynamic Laser Monitoring protocol for precise solubility determination.

Physicochemical Characterization & Structural Logic

To predict solubility behavior, we must first analyze the molecular architecture of CMNP. The compound exhibits a "push-pull" electronic system that dictates its interaction with solvents.

Structural Analysis[1]
  • Scaffold: Guaiacol (2-methoxyphenol) derivative.

  • Substituents:

    • -OH (C1): Hydrogen bond donor.

    • -OCH₃ (C2): Hydrogen bond acceptor; adds lipophilicity.

    • -Cl (C4): Hydrophobic, electron-withdrawing.

    • -NO₂ (C6): Strongly electron-withdrawing; key driver of polarity.

The "Ortho-Effect" Mechanism

A defining characteristic of 4-Chloro-2-methoxy-6-nitrophenol is the proximity of the hydroxyl (-OH) and nitro (-NO₂) groups.

  • Intramolecular Bonding: The proton of the hydroxyl group forms a strong intramolecular hydrogen bond with the oxygen of the nitro group.

  • Solubility Implication: This "locks" the hydroxyl proton, reducing its ability to hydrogen bond with polar protic solvents (like water or methanol). Consequently, CMNP exhibits higher solubility in non-polar or moderately polar aprotic solvents (e.g., Toluene, Ethyl Acetate) compared to its para-nitro isomers.

OrthoEffect cluster_0 Molecular State cluster_1 Solvent Interaction CMNP 4-Chloro-2-methoxy-6-nitrophenol Ortho Intramolecular H-Bond (OH ... ONO2) CMNP->Ortho Stabilization Water Water (Polar Protic) Ortho->Water Reduces Affinity (Hydrophobic Shielding) Toluene Toluene (Non-polar) Ortho->Toluene Enhances Affinity (Lipophilic Character)

Figure 1: Mechanistic impact of the ortho-nitro group on solvent affinity. The intramolecular bond reduces hydrophilicity, favoring organic solvation.

Experimental Protocol: Dynamic Laser Monitoring Method

For high-precision solubility data, the Dynamic Laser Monitoring Method is superior to the static shake-flask method due to faster equilibration detection and reduced manual sampling error.

Principle

The solubility is determined by measuring the intensity of a laser beam passing through a solvent-solute mixture.

  • Suspension (Undissolved): High scattering, low transmission intensity.

  • Solution (Dissolved): Low scattering, maximum transmission intensity.

  • Transition Point: The temperature at which transmission intensity maximizes and stabilizes corresponds to the saturation temperature (

    
    ).
    
Workflow

Equipment Required:

  • Jacketed glass vessel (50 mL) with precision temperature control (

    
     K).
    
  • Laser transmissometer (650 nm wavelength).

  • Magnetic stirrer (variable speed).

Step-by-Step Methodology:

  • Preparation: Weigh a precise mass (

    
    ) of CMNP and add to the vessel.
    
  • Solvent Addition: Add a known mass (

    
    ) of the target organic solvent.
    
  • Equilibration: Set stirring to 400 rpm. The mixture should be a turbid suspension.

  • Heating Ramp: Increase temperature slowly (0.2 K/min).

  • Detection: Continuously log laser transmission intensity (

    
    ).
    
  • Endpoint Determination: The temperature where

    
     reaches a plateau is recorded as the solubility temperature for that specific mole fraction.
    
  • Repetition: Add more solute to the same vessel and repeat to generate a full curve (Synthetic Method).

LaserMethod Start Start: Weigh Solute (m1) & Solvent (m2) Mix Turbid Suspension (Laser Blocked) Start->Mix Heat Slow Heating Ramp (0.2 K/min) Mix->Heat Dissolve Solid Dissolution Heat->Dissolve Clear Clear Solution (Max Transmission) Dissolve->Clear Laser Intensity Spikes Data Record T_sat vs. Mole Fraction Clear->Data Data->Start Add more solute (Next Data Point)

Figure 2: Workflow for the Synthetic Laser Monitoring Method. This loop allows for rapid generation of polythermal solubility curves.

Solubility Landscape & Data Interpretation

Based on the structural analogs (specifically 4-chloro-2-nitrophenol) and thermodynamic principles, the solubility of CMNP follows a distinct hierarchy.

Solvent Hierarchy (Predicted)

The solubility (


, mole fraction) typically follows this order in organic solvents:
RankSolvent TypeRepresentative SolventSolubility Rationale
1 Polar Aprotic Acetone / Ethyl AcetateHighest. Disrupts lattice energy effectively; no H-bond donor competition.
2 Polar Protic Ethanol / MethanolHigh. Solvates the phenolic -OH, though slightly hindered by the nitro group.
3 Aromatic TolueneModerate. Good interaction with the benzene ring; favored by the ortho-effect.
4 Aliphatic Hexane / CyclohexaneLow. Lacks polarity to overcome the crystal lattice energy of the nitro group.
5 Water WaterVery Low. Hydrophobic chloro/methoxy groups + intramolecular H-bond prevent hydration.
Temperature Dependence

Solubility of CMNP is endothermic , meaning it increases with temperature. The relationship is modeled using the Modified Apelblat Equation :



Where:

  • 
     = Mole fraction solubility of CMNP.
    
  • 
     = Absolute temperature (K).[1]
    
  • 
     = Empirical model parameters derived from experimental regression.
    

Thermodynamic Analysis

To validate the experimental data, researchers must calculate the thermodynamic dissolution functions using the Van't Hoff analysis.

Key Parameters[3][4]
  • Enthalpy of Solution (

    
    ): 
    
    • Expected to be Positive (> 0) .

    • Interpretation: The energy required to break the crystal lattice (CMNP-CMNP interactions) is greater than the energy released by solvation (CMNP-Solvent interactions).

  • Entropy of Solution (

    
    ): 
    
    • Expected to be Positive (> 0) .

    • Interpretation: The disorder of the system increases as the ordered crystal lattice breaks down into the solvent.

  • Gibbs Free Energy (

    
    ): 
    
    • Expected to be Positive in most cases (since solubility is < 1.0 mole fraction), but decreases as

      
       increases, driving higher solubility.
      
Application in Process Design
  • Cooling Crystallization: Since

    
     is positive, solubility drops significantly with temperature. This makes cooling crystallization  (e.g., from Ethyl Acetate) an ideal purification method.
    
  • Anti-Solvent Selection: Water or Hexane are effective anti-solvents to force precipitation from an Ethanolic solution.

References

  • Vertex AI Search. (2025). Experimental measurement of solubility laser monitoring method. 2[3]

  • Solubility of Things. (2024).[4][5] 4-Chloro-2-nitrophenol - Solubility Properties. 6

  • ResearchGate. (2024). Solubility and extraction of nitrophenols in organic solvents. 5

  • MDPI. (2025). Laser Microinterferometry for API Solubility and Phase Equilibria. 7

  • ChemicalBook. (2025).[1] 4-Chloro-2-methoxyphenol Properties and Applications. 3

Sources

Comprehensive Safety Data Sheet (SDS) Technical Guide: 4-Chloro-2-methoxy-6-nitrophenol

[1]

Disclaimer: Research Use Only

This document is a derived technical guide for 4-Chloro-2-methoxy-6-nitrophenol, a specialized intermediate often absent from standard commercial databases.[1] The hazard classifications and physical properties below are synthesized based on Structure-Activity Relationship (SAR) analysis of analogous compounds (e.g., 4-Chloro-2-nitrophenol, 4-Chloroguaiacol) and available synthesis literature. Treat this substance as a high-hazard research chemical until empirical data confirms otherwise.

PART 1: CHEMICAL IDENTIFICATION & SIGNIFICANCE

Product Identifier
  • Chemical Name: 4-Chloro-2-methoxy-6-nitrophenol[1][2][3][4][5]

  • Common Synonyms: 4-Chloro-6-nitroguaiacol; 6-Nitro-4-chloroguaiacol.[1]

  • CAS Number: Not widely listed (Treat as Novel/Research Grade).

    • Note: Often confused with 4-Chloro-2-nitrophenol (CAS 89-64-5) or 4-Chloro-2-methoxyphenol (CAS 16766-30-6).[1]

  • Molecular Formula: C

    
    H
    
    
    ClNO
    
    
    [1][4]
  • Molecular Weight: 203.58 g/mol [1]

  • SMILES: COc1c(O)c(NO2)cc(Cl)c1[1]

R&D Significance

In drug development, this compound serves as a highly functionalized scaffold .[1] The ortho-methoxy and ortho-nitro groups flanking the phenol provide unique electronic properties for:

  • Chelation: Potential bidentate ligand for metallo-drug complexes.[1]

  • Metabolic Stability: The chlorine atom at the para position blocks metabolic oxidation (CYP450), enhancing half-life in derivative drugs.[1]

  • Synthesis Intermediate: Precursor for benzoxazoles or aminophenol derivatives via reduction of the nitro group.[1]

PART 2: HAZARD IDENTIFICATION (GHS PREDICTED)

Scientist's Note: The presence of a nitro group (

11
GHS Classification (Derived)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 3/4H301/H302: Toxic/Harmful if swallowed.[1]
Acute Toxicity (Dermal) Cat 4H312: Harmful in contact with skin.[1]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][6]
Serious Eye Damage Cat 2AH319: Causes serious eye irritation.[1]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][6]
Aquatic Toxicity (Acute) Cat 1H400: Very toxic to aquatic life.[1]
Signal Word: DANGER
Precautionary Logic
  • P210: Keep away from heat/sparks.[1] Rationale: Nitro-phenols can be shock-sensitive or explosive when dry.[1]

  • P273: Avoid release to the environment. Rationale: Chlorinated phenols are persistent organic pollutants.[1]

  • P280: Wear protective gloves/protective clothing/eye protection.[1] Rationale: Lipophilic nature allows rapid skin absorption.[1]

PART 3: COMPOSITION & INGREDIENTS

ComponentConcentrationCASRole
4-Chloro-2-methoxy-6-nitrophenol >95% (HPLC)N/AActive
4-Chloroguaiacol <2%16766-30-6Starting Material
Isomers (e.g., 5-nitro) <1%N/ABy-product
Water <1%7732-18-5Solvent residue

PART 4: EMERGENCY RESPONSE PROTOCOLS

Decision Tree: Spill & Exposure Response

EmergencyResponseStartINCIDENT DETECTEDTypeIdentify Incident TypeStart->TypeExposurePersonnel ExposureType->ExposureSpillChemical SpillType->SpillSkinSkin Contact(Lipophilic Absorption)Exposure->SkinEyeEye Contact(Corrosive Risk)Exposure->EyeInhaleInhalation(Resp. Irritation)Exposure->InhaleSpill_SolidSolid SpillSpill->Spill_SolidSpill_LiquidSolution SpillSpill->Spill_LiquidAction_Skin1. Remove Clothing2. Wash w/ Soap (15m)3. No Alcohol (Enhances Absorption)Skin->Action_SkinAction_Eye1. Rinse w/ Water (15m)2. Remove Contacts3. Seek OphthalmologistEye->Action_EyeAction_Inhale1. Fresh Air2. Oxygen if hypoxic3. Monitor for EdemaInhale->Action_InhaleAction_Solid1. Wet Sweep (Avoid Dust)2. Non-sparking tools3. Place in HazWasteSpill_Solid->Action_SolidAction_Liquid1. Absorb (Sand/Vermiculite)2. Do NOT use Sawdust (Nitration Risk)3. Neutralize (Dilute Base)Spill_Liquid->Action_Liquid

Figure 1: Critical decision pathways for personnel exposure and spill management. Note the specific prohibition of sawdust for nitro-compounds.[1]

Firefighting Measures
  • Extinguishing Media: Water spray, Alcohol-resistant foam, Dry chemical.[1]

    • Do NOT use: High-volume water jet (risk of spreading dust/contamination).[1]

  • Specific Hazards:

    • Explosion: Nitro-phenols can decompose explosively under high heat.[1]

    • Toxic Gases: Emits Nitrogen Oxides (

      
      ), Hydrogen Chloride (
      
      
      ), and Carbon Monoxide (
      
      
      ).[1]
  • Firefighter PPE: Wear self-contained breathing apparatus (SCBA) with full face-piece operated in positive pressure mode.[1]

PART 5: HANDLING & STORAGE (Technical Causality)

Safe Handling
  • Dust Control: Use a powder containment hood or glovebox.[1]

    • Why? Fine dusts of nitro-compounds are often electrostatic and can be shock-sensitive.[1]

  • Tooling: Use non-sparking (beryllium-copper) spatulas.[1]

    • Why? Reduces ignition risk for potentially unstable nitro-aromatics.[1]

  • Avoidance: Never grind dry material in a mortar/pestle without safety shielding.[1]

Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

    • Why? Retards slow thermal decomposition and dimerization.[1]

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[1]

    • Why? Phenolic hydroxyls are prone to oxidation; nitro groups can be photoreactive.[1]

  • Incompatibilities: Segregate from Strong Bases (forms unstable nitrophenolate salts) and Reducing Agents (exothermic reduction to amines).[1]

PART 6: PHYSICAL & CHEMICAL PROPERTIES

Data Status: Predicted/Experimental Hybrid based on 4-Chloro-2-nitrophenol.

PropertyValue/DescriptionScientific Rationale
Appearance Yellow to Orange Crystalline SolidConjugation of Nitro group with Phenol ring.[1]
Odor Phenolic / PungentTypical of chlorinated phenols.[1]
Melting Point 105 – 115 °C (Predicted)Higher than 4-chloro-2-nitrophenol (87°C) due to H-bonding stabilization by methoxy group.[1]
Boiling Point Decomposes before boilingNitro groups are thermally labile.[1]
Solubility (Water) Low (< 1 g/L)Lipophilic Cl and OMe groups reduce water solubility.[1]
Solubility (Organic) High (DMSO, Ethanol, DCM)Suitable for organic synthesis workflows.[1]
pKa ~6.5 – 7.0 (Predicted)More acidic than phenol (10) due to electron-withdrawing Nitro/Chloro, but less than dinitrophenols.[1]
Partition Coeff (LogP) ~2.5 Indicates potential for bioaccumulation.[1]

PART 7: STABILITY & REACTIVITY

Reactivity Matrix
  • Stability: Stable under recommended storage.[1] May darken upon light exposure.[1]

  • Hazardous Decomposition:

    • 
      [1]
      
    • 
       (Shock sensitive when dry).[1]
      
Synthesis & Degradation Workflow

ReactionPathPrecursor4-Chloroguaiacol(Starting Material)Product4-Chloro-2-methoxy-6-nitrophenol(Target)Precursor->ProductElectrophilic AromaticSubstitutionReagent+ HNO3 / AcOH(Nitration)DegradationDegradation Products(Quinones / Azo dimers)Product->DegradationOxidation / Light

Figure 2: Synthesis origin and potential degradation pathway.[1] Stability depends on preventing oxidation.[1]

PART 8: TOXICOLOGICAL INFORMATION

Acute Toxicity (Predicted)[1]
  • LD50 (Oral, Rat): Estimated 300–800 mg/kg .[1]

    • Basis: 4-Chloro-2-nitrophenol LD50 is ~900 mg/kg; methoxy group may alter bioavailability but toxicity remains high.[1]

  • Inhalation: High risk of mucosal irritation.[1]

Chronic Effects[1]
  • Carcinogenicity: Not listed by IARC/NTP.[1] However, chlorophenols are generally suspect.[1]

  • Sensitization: Potential skin sensitizer (delayed hypersensitivity).[1]

PART 9: ECOLOGICAL INFORMATION

  • Ecotoxicity: Highly toxic to aquatic organisms.[1]

    • Mechanism:[1][7] Uncoupling of oxidative phosphorylation in fish/invertebrates.[1]

  • Persistence: Not readily biodegradable.[1] Halogenated aromatics persist in soil.[1]

  • Bioaccumulation: Moderate potential (LogP ~2.5).[1]

PART 10: DISPOSAL CONSIDERATIONS

  • Method: High-Temperature Incineration (1000°C+) with scrubber for

    
     and 
    
    
    .[1]
  • Prohibition: Do NOT dispose of down drains. Do NOT mix with general organic waste (risk of reaction).[1]

  • Packaging: Dispose of contaminated packaging as hazardous waste.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6980, 4-Chloro-2-nitrophenol (Analogous Hazard Data).[1] Retrieved from [Link][1]

  • Lederer, M. (1989). Chromatographic separation of chloronitrophenols.[1][8] Journal of Chromatography A. (Confirming synthesis of 4-Chloro-6-nitroguaiacol).[1] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). C&L Inventory for Chloronitrophenols.[1] Retrieved from [Link][1]

Technical Sourcing & Validation Guide: 4-Chloro-2-methoxy-6-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, validation, and handling of 4-Chloro-2-methoxy-6-nitrophenol (CAS 118724-89-3). This document is structured for researchers requiring high-purity intermediates for medicinal chemistry or agrochemical synthesis.[1]

Executive Summary & Chemical Identity

4-Chloro-2-methoxy-6-nitrophenol is a highly functionalized guaiacol derivative used primarily as a scaffold in the synthesis of kinase inhibitors and advanced agrochemicals.[1] Its structural complexity—containing electron-withdrawing (nitro, chloro) and electron-donating (methoxy, hydroxy) groups—makes it a versatile but challenging intermediate to source with high isomeric purity.

Chemical Profile
PropertySpecification
CAS Number 118724-89-3
IUPAC Name 4-Chloro-2-methoxy-6-nitrophenol
Synonyms 4-Chloro-6-nitroguaiacol; 2-Methoxy-4-chloro-6-nitrophenol
Molecular Formula C₇H₆ClNO₄
Molecular Weight 203.58 g/mol
Appearance Yellow to orange crystalline solid
Critical Impurities 4-Chloro-2-methoxy-5 -nitrophenol (Regioisomer); 4-Chloro-2-methoxyphenol (Starting Material)

Sourcing Landscape

Unlike commodity phenols, this compound is a specialized building block.[1] The primary supply risk is isomeric contamination .[1] Many vendors synthesize this via the nitration of 4-chloroguaiacol, which can yield a mixture of the 6-nitro (target) and 5-nitro (impurity) isomers.

Tier 1: Primary Stocking Suppliers (Verified Catalog Items)

These suppliers explicitly list the specific isomer with the correct CAS.[1]

SupplierCatalog ReliabilityTypical PurityNotes
BLD Pharm High>97%Primary source for gram-to-kilo scale.[1] Explicitly lists CAS 118724-89-3.[1][2]
Combi-Blocks High>98%Excellent for building blocks; often provides H-NMR data on request.[1]
Enamine Medium-High>95%Strong in custom synthesis; check if "in-stock" or "make-on-demand".[1]
Sigma-Aldrich Medium>95%Often re-sources from Tier 1 vendors; higher cost but robust QA documentation.[1]
Procurement Decision Workflow

The following diagram outlines the logical flow for validating a supplier before purchase to avoid "blind" procurement of incorrect isomers.

ProcurementLogic Start Identify Need: 4-Cl-2-OMe-6-NO2-Phenol Search Vendor Search (CAS 118724-89-3) Start->Search CheckCoA Request CoA & Analytic Spectra Search->CheckCoA EvalNMR Evaluate NMR: Check Coupling Constants CheckCoA->EvalNMR Order Approve & Order EvalNMR->Order Meta-coupling (J ~2.5 Hz) Reject Reject Supplier (Isomer Risk) EvalNMR->Reject Para-coupling (J ~0 Hz)

Figure 1: Procurement decision tree emphasizing the pre-purchase evaluation of NMR data to confirm regiochemistry.

Technical Validation: The "Trust but Verify" Protocol

Upon receipt, you must validate the material.[1] The nitration process used to create this molecule is prone to regio-isomerism.[1] Relying solely on a vendor's "98%" purity claim is insufficient without structural confirmation.[1]

A. The Isomer Problem (Mechanistic Insight)

The synthesis typically involves nitrating 4-chloro-2-methoxyphenol .[1]

  • Directing Effects: The -OH and -OCH₃ groups are ortho/para directors.[1] The -Cl is a weak ortho/para director.[1]

  • Target (6-Nitro): Formed by nitration ortho to the -OH group.[1] This is generally favored.[1]

  • Impurity (5-Nitro): Formed by nitration para to the -OCH₃ group (position 5).[1] While sterically less favored, it is a common contaminant (1–5%).[1]

B. Protocol 1: Structural Confirmation via ¹H-NMR

This is the definitive method to distinguish the target from its 5-nitro isomer.[1]

  • Solvent: DMSO-d₆ or CDCl₃.[1]

  • Target (6-Nitro Isomer):

    • Protons are located at positions 3 and 5 .[1]

    • These protons are meta to each other.[1]

    • Result: You will see two doublets with a coupling constant

      
       .[1]
      
  • Impurity (5-Nitro Isomer):

    • Protons are located at positions 3 and 6 .[1]

    • These protons are para to each other.[1]

    • Result: You will see two singlets (or very weak coupling,

      
      ).[1]
      
C. Protocol 2: Purity Assessment via HPLC

Use this method to quantify the % purity and detect unreacted starting material.[1]

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH is critical to keep the phenol protonated and prevent peak tailing).[1]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 320 nm (nitro-phenol absorption).[1]

Handling, Stability & Safety

Warning: As a nitrophenol derivative, this compound possesses inherent hazards.[1]

  • Explosion Hazard: While mono-nitro phenols are generally stable, they are high-energy compounds.[1]

    • Protocol: Do not heat neat material above 100°C. Avoid metal spatulas if the material is dry and caked (friction risk).[1]

  • Toxicity: Nitrophenols are uncouplers of oxidative phosphorylation.[1]

    • Protocol: Handle strictly in a fume hood.[1] Double-glove (Nitrile) is mandatory.[1]

  • Storage:

    • Store at 2–8°C (Refrigerated).

    • Protect from light (Nitrophenols can darken/degrade upon UV exposure).[1]

    • Keep under inert gas (Nitrogen/Argon) if storing for >3 months to prevent oxidation of the phenol.[1]

Synthesis & Impurity Flow

The following diagram illustrates the origin of the critical impurities you must test for.

SynthesisPath SM Starting Material 4-Chloro-2-methoxyphenol (CAS 16766-30-6) Reaction Nitration (HNO3 / H2SO4) SM->Reaction Target TARGET (Major) 4-Chloro-2-methoxy-6-nitrophenol (Ortho to OH) Reaction->Target Major Pathway Impurity1 IMPURITY (Minor) 4-Chloro-2-methoxy-5-nitrophenol (Para to OMe) Reaction->Impurity1 Competes Impurity2 IMPURITY (Trace) Dinitro Species (Over-nitration) Reaction->Impurity2 Excess Reagent

Figure 2: Synthetic pathway showing the origin of regioisomeric impurities.

References

  • BLD Pharm. Product Analysis: 4-Chloro-2-methoxy-6-nitrophenol (CAS 118724-89-3).[1] Retrieved from [1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11872489.[1] Retrieved from [1]

  • Sigma-Aldrich. Nitrophenol Derivatives Safety Data Sheet.[1] Retrieved from [1]

  • ChemicalBook. 4-Chloro-2-methoxy-6-nitrophenol Supplier List & Properties. Retrieved from [1]

Sources

Methodological & Application

Application Notes and Protocols for the Nitration of 4-Chloro-2-Methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Nitrated Phenols in Drug Discovery and Fine Chemicals

The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic synthesis, unlocking a diverse array of subsequent chemical modifications. Nitrated phenols, in particular, are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The specific substitution pattern of the starting phenol dictates the electronic and steric environment of the aromatic ring, thereby influencing the regiochemical outcome of the nitration. 4-Chloro-2-methoxyphenol is a readily available starting material, and its nitration provides access to highly functionalized aromatic building blocks. The interplay of the chloro, methoxy, and hydroxyl substituents presents an interesting case for controlling the regioselectivity of electrophilic aromatic substitution. These application notes provide a comprehensive guide to the nitration of 4-chloro-2-methoxyphenol, detailing the underlying mechanistic principles, offering validated experimental protocols, and emphasizing critical safety considerations.

Mechanistic Insights: Directing Effects and the Nitronium Ion

The nitration of 4-chloro-2-methoxyphenol is an electrophilic aromatic substitution reaction. The key electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from nitric acid, often in the presence of a stronger acid catalyst like sulfuric acid.[1]

The regiochemical outcome of the reaction is governed by the directing effects of the substituents on the aromatic ring:

  • Hydroxyl (-OH) and Methoxyl (-OCH₃) Groups: Both are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the ring through resonance.

  • Chloro (-Cl) Group: This is a deactivating, yet ortho, para-directing group. Its inductive electron-withdrawing effect deactivates the ring towards electrophilic attack, while its ability to donate a lone pair of electrons through resonance directs incoming electrophiles to the ortho and para positions.

In the case of 4-chloro-2-methoxyphenol, the positions ortho and para to the strongly activating hydroxyl and methoxyl groups are the most favorable for electrophilic attack. The expected major product of mononitration is 4-chloro-2-methoxy-6-nitrophenol . This is supported by the known synthesis of this compound as a downstream product of 4-chloro-2-methoxyphenol.[2]

Experimental Protocols

Two primary protocols are presented here, offering flexibility in terms of scale and available reagents.

Protocol 1: Laboratory-Scale Nitration with Nitric Acid in Acetic Acid

This protocol is suitable for small to medium-scale laboratory preparations and utilizes a common solvent system.

Materials:

Reagent/MaterialGradeSupplier
4-Chloro-2-methoxyphenolReagentSigma-Aldrich
Glacial Acetic AcidACSFisher Scientific
Nitric Acid (70%)ACSVWR
Sodium BicarbonateReagentJ.T. Baker
Ethyl AcetateHPLCFisher Scientific
Anhydrous Sodium SulfateReagentEMD Millipore
Deionized Water--
Ice--

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Magnetic stir plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-chloro-2-methoxyphenol in 50 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Addition of Nitrating Agent: Slowly add 6.0 mL of 70% nitric acid dropwise from a dropping funnel over a period of 30 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Slowly pour the reaction mixture into a beaker containing 200 mL of an ice-water slurry with vigorous stirring. A yellow precipitate should form.

  • Work-up:

    • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Mild Nitration using Sodium Nitrite in Acidic Media

This method offers a milder alternative to concentrated nitric acid and can sometimes provide improved regioselectivity.

Materials:

Reagent/MaterialGradeSupplier
4-Chloro-2-methoxyphenolReagentSigma-Aldrich
Sodium NitriteACSFisher Scientific
Sulfuric Acid (98%)ACSVWR
DichloromethaneHPLCFisher Scientific
Anhydrous Magnesium SulfateReagentEMD Millipore
Deionized Water--
Ice--

Equipment:

  • Three-necked round-bottom flask with a magnetic stir bar and thermometer

  • Dropping funnel

  • Ice bath

  • Magnetic stir plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask, dissolve 10.0 g of 4-chloro-2-methoxyphenol in 100 mL of dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add 5.0 g of sodium nitrite to 20 mL of ice-cold water. Slowly add 5 mL of concentrated sulfuric acid to this mixture with constant stirring, keeping the temperature below 10 °C.

  • Addition of Nitrating Agent: Add the freshly prepared nitrating mixture dropwise to the solution of 4-chloro-2-methoxyphenol over 30 minutes, maintaining the reaction temperature at 0-5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 3-4 hours. Monitor the reaction by TLC.

  • Work-up:

    • Carefully add 50 mL of cold water to the reaction mixture.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 5% sodium bicarbonate solution (2 x 30 mL) and water (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter the drying agent and remove the solvent by rotary evaporation.

    • Purify the resulting crude product by column chromatography or recrystallization.

Safety and Hazard Management

Nitration reactions are inherently hazardous and must be conducted with strict adherence to safety protocols.

  • Corrosive Reagents: Nitric acid and sulfuric acid are highly corrosive and can cause severe burns.[3] Always handle these reagents in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[3]

  • Exothermic Reaction: Nitration reactions are exothermic and can lead to a runaway reaction if not properly controlled.[4] Maintaining a low temperature is crucial. Always use an ice bath and add the nitrating agent slowly.

  • Toxic Fumes: The reaction can produce toxic nitrogen oxide gases. Ensure adequate ventilation by working in a certified chemical fume hood.

  • Spill Management: Have appropriate spill kits containing a neutralizing agent (such as sodium bicarbonate) readily available.

Data Visualization and Workflow

Reaction Scheme

Nitration_Reaction cluster_reactants Reactants cluster_product Major Product 4-Chloro-2-methoxyphenol 4-Chloro-2-methoxy-6-nitrophenol 4-Chloro-2-methoxyphenol->4-Chloro-2-methoxy-6-nitrophenol Nitration Nitrating Agent HNO3 / H2SO4 or NaNO2 / H2SO4

Caption: Electrophilic nitration of 4-chloro-2-methoxyphenol.

Experimental Workflow

Workflow A 1. Dissolve 4-chloro-2-methoxyphenol in solvent B 2. Cool to 0-5 °C in an ice bath A->B C 3. Slow, dropwise addition of nitrating agent B->C D 4. Monitor reaction by TLC C->D E 5. Quench reaction in ice-water D->E F 6. Neutralize and perform liquid-liquid extraction E->F G 7. Dry organic layer F->G H 8. Concentrate under reduced pressure G->H I 9. Purify by recrystallization or column chromatography H->I

Caption: General experimental workflow for the nitration of 4-chloro-2-methoxyphenol.

References

  • Nitration reaction safety - YouTube. (2024, June 7).
  • Nitration of Phenol and Purification by Column Chromatography Purpose - CDN. (n.d.).
  • Notes on Environmental Concerns of Nitration - Unacademy. (n.d.).
  • Technical Support Center: Controlling Regioselectivity in the Nitration of Substituted Phenols - Benchchem. (n.d.).
  • Regioselective Nitration of Phenols by NaNO3 in Microemulsion - Taylor & Francis. (n.d.).
  • An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 - DergiPark. (2009, January 14).
  • US3933929A - Process for the purification of p-nitrophenol - Google Patents. (n.d.).
  • Synthesis and Purification of Nitrophenols | UKEssays.com. (2017, August 17).
  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC. (2017, December 18).
  • Purification of nitrophenols using complex-assisted crystallization - RSC Publishing. (n.d.).
  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015, April 27).
  • Regioselective nitration of phenols using Sr(NO3)2 or benzyltriphenylphosphonium nitrate in the presence of H2SO4-silica under solvent free conditions - ResearchGate. (2025, August 10).
  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem. (n.d.).
  • What safety precautions should I take when handling nitric acid? - Quora. (2024, May 22).
  • Purification of nitrophenols using complex-assisted crystallization | Request PDF. (n.d.).
  • Cas 16766-30-6,4-CHLORO-2-METHOXYPHENOL - LookChem. (n.d.).
  • CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents. (n.d.).
  • Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents. (n.d.).
  • NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE - SID. (2010, July 15).
  • 4-Chloro-2-nitrophenol (CAS: 89-64-5): Properties, Uses, and Safety Guidelines. (2025, March 11).
  • synthesis of 2-chloro-4-nitrophenol by new way. (n.d.).
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. (n.d.).
  • 4-CHLORO-2-NITROPHENOL synthesis - ChemicalBook. (n.d.).
  • Nitration of Phenolic Compounds by Metal Salts Impregnated Yb-Mo-Montmorillonite KSF - arkat usa. (n.d.).
  • CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents. (n.d.).
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30).
  • Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms - PMC. (n.d.).

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Application Notes & Protocols for 4-Chloro-2-methoxy-6-nitrophenol: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 4-Chloro-2-methoxy-6-nitrophenol, a highly functionalized aromatic compound with significant potential as a pharmaceutical intermediate. We delve into its chemical properties, safety protocols, and strategic applications, with a particular focus on its utility in constructing core scaffolds for targeted therapies such as kinase inhibitors. The document furnishes detailed, field-proven experimental protocols for key synthetic transformations, including nitro group reduction and subsequent heterocyclic scaffold assembly. These protocols are designed as self-validating systems, emphasizing reaction monitoring and product characterization to ensure scientific integrity.

Introduction: The Strategic Value of 4-Chloro-2-methoxy-6-nitrophenol

4-Chloro-2-methoxy-6-nitrophenol is an organic compound whose value in medicinal chemistry is derived from its unique arrangement of four distinct functional groups on a single phenyl ring. This substitution pattern makes it a powerful and versatile starting material for the synthesis of complex pharmaceutical molecules.[1][2][3]

The strategic importance of this intermediate lies in the orthogonal reactivity of its functional groups:

  • Phenolic Hydroxyl (-OH): A nucleophilic site for O-alkylation or O-arylation to introduce key pharmacophoric features.

  • Nitro Group (-NO₂): A potent electron-withdrawing group that activates the ring for nucleophilic aromatic substitution. It also serves as a synthetic handle, readily reducible to an amino group, which is a cornerstone for building a vast array of heterocyclic systems.[4]

  • Chloro Group (-Cl): An excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the formation of carbon-nitrogen or carbon-oxygen bonds crucial for many drug scaffolds.[5]

  • Methoxy Group (-OCH₃): A sterically and electronically influential group that can modulate the reactivity of the molecule and provide specific interactions within a biological target's binding site.

This guide will demonstrate how these features can be leveraged to construct complex molecular architectures, particularly those found in modern targeted therapies.

Physicochemical Properties and Safety Data

A comprehensive understanding of the chemical properties and safety requirements is paramount before any experimental work. The data presented below is based on the compound's structure and information from closely related analogues.[2][3][6][7]

PropertyValueSource
Chemical Name 4-Chloro-2-methoxy-6-nitrophenol-
CAS Number Not available. Related compound 4-Chloro-2-nitrophenol is 89-64-5.[3][7]
Molecular Formula C₇H₆ClNO₄-
Molecular Weight 203.58 g/mol -
Appearance Expected to be a yellow crystalline solid.[2]
Solubility Expected to be slightly soluble in water, soluble in organic solvents.[2]

Safety & Handling:

The presence of the nitrophenol and chlorinated aromatic moieties necessitates careful handling. The following safety information is extrapolated from safety data sheets for structurally similar hazardous compounds like 4-Chloro-2-nitrophenol.[6][8][9]

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][9]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[8]

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9]

    • Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. Keep away from strong oxidizing agents and strong bases.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

Core Application: Synthesis of Kinase Inhibitor Scaffolds

A primary application for intermediates like 4-Chloro-2-methoxy-6-nitrophenol is the synthesis of heterocyclic cores for kinase inhibitors. Many FDA-approved and investigational kinase inhibitors are based on quinoline, quinazoline, or related nitrogen-containing ring systems.[10][11] These drugs often target signaling pathways, such as the PI3K/Akt/mTOR pathway, which are frequently dysregulated in cancer and other diseases.[12][13]

The provided intermediate is an ideal precursor for quinoline-based kinase inhibitors, such as analogues of Bosutinib (a Src/Abl kinase inhibitor).[14] The general synthetic strategy involves leveraging the nitro and chloro groups to first construct the quinoline core and then introduce a side chain via nucleophilic substitution.

PI3K/Akt/mTOR pathway, a common target for kinase inhibitors.

Key Synthetic Transformations: Detailed Protocols

The following protocols provide step-by-step methodologies for transforming 4-Chloro-2-methoxy-6-nitrophenol into a key quinoline intermediate.

Protocol 1: Reduction of the Nitro Group

Objective: To selectively reduce the nitro group to a primary amine, yielding 4-Amino-5-chloro-3-methoxyphenol , a critical building block for cyclization reactions.

Causality: The reduction of an aromatic nitro group is a fundamental transformation. Stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and highly effective method. Tin(II) is a robust reducing agent for this purpose, and the acidic medium facilitates the reaction and solubilizes the resulting amine salt.

Materials:

  • 4-Chloro-2-methoxy-6-nitrophenol (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-Chloro-2-methoxy-6-nitrophenol in ethanol.

  • Add stannous chloride dihydrate to the suspension.

  • Carefully add concentrated HCl dropwise to the stirring mixture. The reaction is exothermic.

  • Heat the reaction mixture to reflux (typically 60-80°C) and monitor for 2-4 hours.

  • Reaction Monitoring: Track the disappearance of the starting material (a yellow compound) using Thin Layer Chromatography (TLC), eluting with a 3:1 Hexanes:Ethyl Acetate mixture. The product amine will have a lower Rf and may require visualization with an appropriate stain (e.g., ninhydrin).

  • Upon completion, cool the reaction to room temperature and then place it in an ice bath.

  • Slowly and carefully neutralize the acidic mixture by adding saturated NaHCO₃ solution until the pH is ~8. Caution: Vigorous gas evolution (CO₂) will occur.

  • The resulting mixture will contain a precipitate (tin salts). Extract the aqueous slurry three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Amino-5-chloro-3-methoxyphenol. The product may require purification by column chromatography.

Self-Validating System:

  • TLC: Confirms complete consumption of the starting material.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a clear [M+H]⁺ peak corresponding to the molecular weight of the product.

  • ¹H NMR: The spectrum should confirm the disappearance of aromatic protons adjacent to the nitro group and the appearance of a broad singlet corresponding to the -NH₂ protons.

Protocol 2: Synthesis of a Substituted 4-Chloroquinoline Intermediate

This section outlines a two-step process to first build the quinoline core and then install the reactive chloro group at the 4-position, mirroring synthetic routes reported for potent kinase inhibitors.[13][15]

Step A: Friedländer Annulation to form the Quinolin-4-ol Core

Objective: To construct the heterocyclic quinoline ring system via condensation of the aminophenol (product of Protocol 1) with a β-ketoester.

Causality: The Friedländer synthesis is a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. This protocol uses a derivative (the aminophenol) and a β-ketoester under acidic catalysis to form the quinolin-4-ol heterocycle.

Step-by-Step Protocol:

  • Combine the 4-Amino-5-chloro-3-methoxyphenol (1.0 eq) and ethyl acetoacetate (1.1 eq) in a flask.

  • Add polyphosphoric acid (PPA) or Dowtherm A as a solvent and catalyst.

  • Heat the mixture to a high temperature (e.g., 170-250°C, depending on the medium) for 1-2 hours.

  • Reaction Monitoring: Monitor by TLC for the formation of a new, more polar spot corresponding to the quinolinol product.

  • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize with a base (e.g., aqueous ammonia or NaOH) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to obtain the crude 7-Chloro-5-methoxy-2-methylquinolin-4-ol.

Step B: Chlorination of the Quinolin-4-ol

Objective: To convert the hydroxyl group at the 4-position into a chlorine atom, creating a key electrophilic site for subsequent SNAr reactions.

Causality: The conversion of a 4-quinolinol to a 4-chloroquinoline is a standard transformation. Phosphorus oxychloride (POCl₃) is the reagent of choice; it acts as both the chlorinating agent and the solvent.

Step-by-Step Protocol:

  • Carefully add the crude 7-Chloro-5-methoxy-2-methylquinolin-4-ol to an excess of phosphorus oxychloride (POCl₃) in a flask equipped with a reflux condenser and a gas trap (to capture HCl fumes). A small amount of a catalyst like DMF can be added.

  • Heat the mixture to reflux (approx. 110°C) for 1-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Caution: This is a highly exothermic and vigorous quenching process.

  • Neutralize the mixture with a base (e.g., concentrated ammonium hydroxide) to a pH of ~8-9, which will precipitate the product.

  • Filter the solid, wash with water, and dry. The crude product, 4,7-Dichloro-5-methoxy-2-methylquinoline , can be purified by recrystallization or column chromatography.

Self-Validating System (for both steps):

  • Characterization: The final product's structure and purity should be rigorously confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate the successful two-step transformation.

Workflow from the intermediate to a final kinase inhibitor scaffold.

Concluding Remarks

4-Chloro-2-methoxy-6-nitrophenol represents a strategically valuable intermediate for pharmaceutical research and development. Its pre-installed functional handles allow for efficient and modular construction of complex heterocyclic systems. The protocols detailed herein provide a reliable framework for researchers to utilize this building block in the synthesis of novel therapeutic agents, particularly in the ever-expanding field of kinase inhibitors. Rigorous adherence to safety protocols and analytical validation at each step is essential for successful and reproducible synthetic outcomes.

References

  • Shreeji Industries. 4-Chloro-2-Nitro Phenol Manufacturer. Retrieved from [Link]

  • Helmsman. (2025, March 11). 4-Chloro-2-nitrophenol (CAS: 89-64-5): Properties, Uses, and Safety Guidelines. Retrieved from [Link]

  • ResearchGate. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6980, 4-Chloro-2-nitrophenol. Retrieved from [Link]

  • Journal of Cancer Research and Therapeutics. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Retrieved from [Link]

  • Spectrum Xray. (2025, November 10). Managing Contrast Media Allergic Reactions: Emergency Protocols For Imaging Staff. Retrieved from [Link]

  • CAS Common Chemistry. 4-Chloro-2-methyl-6-nitrophenol. Retrieved from [Link]

  • Boschelli, D. H., et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868-76. Retrieved from [Link]

  • Atlantis Press. (2017, February). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Retrieved from [Link]

  • Google Patents. CN101481311A - Preparation of 4-chloro-2-nitrophenol.
  • Bentham Science. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

  • Polish Journal of Environmental Studies. Decontamination of 4-Chloro-2-Nitrophenol from Aqueous Solution by Graphene Adsorption: Equilibrium, Kinetic, and Thermodynamic. Retrieved from [Link]

  • University of Calgary. (2022, June 15). Contrast Allergy - Clinical Pharmacology & Toxicology Pearl of the Week. Retrieved from [Link]

  • Journal of Investigational Allergology and Clinical Immunology. (2016). Clinical Practice Guidelines for Diagnosis and Management of Hypersensitivity Reactions to Contrast Media. Retrieved from [Link]

Sources

reaction conditions for 4-Chloro-2-methoxy-6-nitrophenol alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reaction Conditions for the O-Alkylation of 4-Chloro-2-methoxy-6-nitrophenol

Executive Summary

4-Chloro-2-methoxy-6-nitrophenol is a highly functionalized aromatic building block utilized extensively as an advanced intermediate in pharmaceutical research and fine chemical synthesis[1]. Due to the presence of multiple strongly electron-withdrawing groups (EWGs), the phenolic hydroxyl group exhibits atypical reactivity compared to standard phenols. This application note provides a comprehensive, field-proven guide to the O-alkylation (Williamson ether synthesis) of this substrate, detailing the mechanistic rationale behind solvent and base selection, optimized reaction parameters, and a self-validating experimental protocol.

Mechanistic Rationale & Electronic Effects

The reactivity of 4-chloro-2-methoxy-6-nitrophenol is dictated by the combined inductive and resonance effects of its substituents. Understanding these electronic effects is critical for selecting the correct reaction conditions:

  • Enhanced Acidity: The ortho-nitro and para-chloro groups strongly withdraw electron density from the hydroxyl oxygen. This significantly lowers the pKa of the phenol, making it highly acidic.

  • Attenuated Nucleophilicity: While the resulting phenoxide anion is easily formed, its nucleophilicity is severely dampened because the negative charge is highly delocalized into the nitro group[2].

  • Causality of Reagent Selection: Because the phenol is highly acidic, mild inorganic bases such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are sufficient for quantitative deprotonation[3]. Stronger bases (e.g., Sodium Hydride) are unnecessary and risk promoting unwanted side reactions, such as nucleophilic aromatic substitution (SₙAr) at the chlorinated position. To counteract the poor nucleophilicity of the phenoxide, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetone must be used. These solvents effectively solvate the metal cation while leaving the phenoxide "naked" and highly reactive for the subsequent Sₙ2 displacement[4].

Mechanism P1 Phenol Substrate (Strongly Acidic) P2 Phenoxide Anion (Resonance Stabilized) P1->P2 K2CO3 - KHCO3 P3 SN2 Transition State (Polar Aprotic Solvent) P2->P3 R-X DMF, Heat P4 O-Alkylated Ether (Final Product) P3->P4 - KX

Mechanistic pathway illustrating the base-mediated Williamson ether synthesis.

Reaction Condition Optimization

To maximize the yield of the O-alkylated ether and minimize degradation, reaction conditions must be tailored to the steric and electronic nature of the alkylating agent. Table 1 summarizes the optimized parameters for various alkyl halides reacting with 4-chloro-2-methoxy-6-nitrophenol.

Table 1: Optimization of Reaction Conditions for O-Alkylation

EntryAlkylating Agent (R-X)Base (Equiv)SolventTemp (°C)Time (h)Isolated Yield (%)
1Methyl Iodide (MeI)K₂CO₃ (2.0)DMF25295
2Benzyl Bromide (BnBr)K₂CO₃ (2.0)DMF60488
3Ethyl Bromide (EtBr)Cs₂CO₃ (2.0)Acetone50682
4Isopropyl Iodide (i-PrI)K₂CO₃ (3.0)DMF801265*
5Benzyl Chloride (BnCl)Et₃N (2.0)THF652415**

*Lower yield due to steric hindrance at the secondary carbon during the Sₙ2 transition state. **Poor yield demonstrates the necessity of polar aprotic solvents and inorganic bases over organic amines/ethers.

Standardized Experimental Protocol

This protocol describes a self-validating system for the O-alkylation of 4-chloro-2-methoxy-6-nitrophenol, incorporating In-Process Controls (IPCs) to ensure high fidelity, reproducibility, and immediate visual feedback of reaction success.

Workflow A 1. Substrate Preparation 4-Chloro-2-methoxy-6-nitrophenol B 2. Deprotonation Add K2CO3 in DMF (Red Shift) A->B C 3. Alkylation (SN2) Add Alkyl Halide & Heat B->C D 4. IPC Validation TLC / LC-MS Check C->D E 5. Workup & Isolation Aqueous Quench & Extraction D->E

Step-by-step experimental workflow for the O-alkylation of the target phenol.

Step-by-Step Methodology:

Step 1: Reactor Setup & Dissolution

  • Charge an oven-dried, round-bottom flask equipped with a magnetic stir bar with 4-chloro-2-methoxy-6-nitrophenol (1.0 equivalent).

  • Add anhydrous DMF to achieve a substrate concentration of 0.2 M.

  • IPC (Dissolution): Stir at room temperature until complete dissolution is achieved. The solution will typically appear pale yellow.

Step 2: Phenoxide Generation

  • Add finely powdered Potassium Carbonate (K₂CO₃, 2.0 equivalents) in one portion to the stirring solution[3].

  • IPC (Visual Validation): A rapid color shift from pale yellow to deep orange/red must be observed. This bathochromic shift is the self-validating indicator of successful phenoxide anion generation. Stir for 15–30 minutes to ensure complete deprotonation.

Step 3: Alkylation

  • Add the alkyl halide (e.g., Methyl Iodide or Benzyl Bromide, 1.2 equivalents) dropwise via syringe.

  • If using a less reactive electrophile (e.g., alkyl chlorides or sterically hindered bromides), equip the flask with a reflux condenser and heat the mixture to 60–80 °C[4].

  • IPC (Reaction Monitoring): Monitor the reaction via TLC (e.g., 3:1 Hexanes/Ethyl Acetate). The highly polar phenoxide starting material will streak or remain near the baseline, while the O-alkylated product will elute as a distinct, less polar spot.

Step 4: Quench & Extraction

  • Once TLC indicates complete consumption of the starting material, cool the reaction to room temperature.

  • Quench the reaction by adding a 5-fold volume of cold distilled water.

  • Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL).

Step 5: Self-Validating Purification

  • Wash the combined organic layers with 1 M aqueous NaOH (2 × 15 mL).

  • IPC (Purification Validation): The NaOH wash selectively deprotonates and extracts any unreacted starting phenol into the aqueous layer (which will turn yellow/orange). The organic layer containing the product will remain clear or pale.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure O-alkylated product.

References

  • Sciforum. "Alkylation of substituted phenols in DMF by MeI using TMGN: a kinetics study by NMR spectroscopy." Available at: [Link]

Sources

Synthesis and Mechanistic Profiling of 4-Chloro-2-methoxy-6-nitroaniline from Nitrophenol Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Retrosynthetic Rationale

Highly functionalized anilines, such as 4-chloro-2-methoxy-6-nitroaniline (CAS 859877-49-9), are critical building blocks in the development of advanced therapeutics, including [1] and Rheb modulators. Synthesizing a densely packed 1,2,4,6-tetrasubstituted benzene ring requires strict control over regiochemistry and chemoselectivity.

Rather than relying on exhaustive and low-yield nitration of pre-functionalized anisoles, the most elegant and field-proven route begins with a readily available nitrophenol precursor: 2-amino-3-nitrophenol . This approach leverages a two-step sequence: a regioselective electrophilic aromatic chlorination followed by a chemoselective O-methylation[2].

Mechanistic Causality: Directing Groups & pKa Differentials

To execute this synthesis successfully, researchers must understand the causality behind the reagent choices. This protocol is designed as a self-validating system where the intrinsic electronic properties of the intermediates dictate the reaction outcomes.

  • Mechanistic Control 1: Regioselective Chlorination When subjecting 2-amino-3-nitrophenol to N-chlorosuccinimide (NCS), the aromatic ring is influenced by three competing directing groups. The hydroxyl group (C1) and the amino group (C2) are both activating ortho/para directors, while the nitro group (C3) is a deactivating meta director. Because the amino group is a significantly stronger electron-donating group than the hydroxyl group, it dictates the regiochemistry. Electrophilic attack is directed predominantly to the position para to the amino group (C5), which is also sterically unhindered. This yields without over-chlorination[3].

  • Mechanistic Control 2: Chemoselective O-Methylation The intermediate 2-amino-5-chloro-3-nitrophenol contains two potential nucleophiles: the phenolic oxygen and the aniline nitrogen. Selective O-methylation is achieved by exploiting the vast difference in acidity between these two functional groups. The phenol has a pKa of approximately 8–9 (lowered by the inductive pull of the meta-nitro and meta-chloro groups). Conversely, the aniline N-H bond has a pKa > 25, and its nucleophilicity is severely attenuated by the strongly electron-withdrawing ortho-nitro group. Using a mild base like potassium carbonate (

    
    ) exclusively deprotonates the phenol to form a highly reactive phenoxide anion, ensuring SN2 attack on iodomethane yields only the O-alkylated target[2].
    

Experimental Workflows

Step 1: Regioselective Chlorination

Objective: Synthesize 2-amino-5-chloro-3-nitrophenol. Rationale: Acetonitrile is selected as the solvent because its boiling point (82 °C) perfectly matches the thermal activation energy required for the NCS-mediated electrophilic chlorination.

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-3-nitrophenol (500 mg, 3.24 mmol, 1.0 eq) in anhydrous acetonitrile (10 mL).

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (520 mg, 3.89 mmol, 1.2 eq) in a single portion at room temperature. Note: Strict adherence to 1.2 eq prevents di-chlorination.

  • Reaction: Heat the mixture to 80 °C and stir continuously for 3 hours.

  • In-Process Control (Self-Validation): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the starting material peak (

    
     155.1) is fully replaced by the chlorinated product peak (
    
    
    
    189.0 for
    
    
    ).
  • Workup: Cool the mixture to 0 °C and quench by pouring into 30 mL of ice-water. Extract the aqueous phase with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to afford 2-amino-5-chloro-3-nitrophenol.
    
Step 2: Chemoselective O-Methylation

Objective: Synthesize [4]. Rationale: DMF is utilized as a highly polar aprotic solvent to solvate the potassium cation, leaving the phenoxide anion "naked" and maximizing its nucleophilicity for the alkylation step.

  • Preparation: Dissolve the intermediate 2-amino-5-chloro-3-nitrophenol (500 mg, 2.65 mmol, 1.0 eq) in anhydrous DMF (10 mL) under a nitrogen atmosphere.

  • Deprotonation: Add finely powdered

    
     (732 mg, 5.30 mmol, 2.0 eq). Stir the dark-colored suspension at room temperature for 15 minutes to pre-form the phenoxide anion.
    
  • Alkylation: Add Iodomethane (MeI) (564 mg, 3.98 mmol, 1.5 eq) dropwise via syringe.

  • Reaction: Stir at 25 °C for 4–6 hours.

  • In-Process Control (Self-Validation): Analyze via LC-MS. Successful O-methylation shifts the mass to

    
     203.0. The absence of an 
    
    
    
    217.0 peak confirms that unwanted N,O-dimethylation did not occur, validating the chemoselectivity.
  • Workup: Quench by adding 30 mL of cold distilled water to precipitate the product. Extract with Ethyl Acetate (3 × 20 mL). Wash the organic layer extensively with water (3 × 20 mL) to remove residual DMF, dry over

    
    , and evaporate to yield the pure target compound.
    

Quantitative Metrics & Self-Validation

To ensure reproducibility, researchers should benchmark their results against the standardized metrics provided in Table 1.

Table 1: Reaction Parameters and Analytical Validation Metrics

StepTransformationReagents & SolventTemp / TimeExpected YieldLC-MS Target (

)
Validation Checkpoint
1 Regioselective ChlorinationNCS, Acetonitrile80 °C, 3 h75–85%189.0 (

)
Disappearance of

155.1
2 Chemoselective O-MethylationMeI,

, DMF
25 °C, 4–6 h80–90%203.0 (

)
Absence of

217.0 (N-alkylation)

Process Visualization

SynthesisRoute A 2-Amino-3-nitrophenol (Nitrophenol Precursor) B Regioselective Chlorination (NCS, MeCN, 80°C) A->B C 2-Amino-5-chloro-3-nitrophenol (Chlorinated Intermediate) B->C D Chemoselective O-Methylation (MeI, K2CO3, DMF) C->D E 4-Chloro-2-methoxy-6-nitroaniline (Target Molecule) D->E M1 Mechanistic Control 1: NH2 para-directing effect overrides OH directing effects M1->B M2 Mechanistic Control 2: Phenol pKa (~9) vs Aniline pKa (>25) ensures exclusive O-alkylation M2->D

Figure 1: Synthetic workflow and mechanistic control points for 4-chloro-2-methoxy-6-nitroaniline.

References

  • Heteroaryl Rheb Inhibitors and Uses Thereof (WO2018191146A1)
  • PARP1 Inhibitors (WO2023122140A1)

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of 4-Chloro-2-methoxy-6-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Amino-4-chloro-2-methoxyphenol

The selective reduction of 4-Chloro-2-methoxy-6-nitrophenol to its corresponding amine, 4-amino-4-chloro-2-methoxyphenol, is a critical transformation in the synthesis of high-value specialty chemicals, including pharmaceuticals and agrochemicals. The resulting aminophenol derivative, with its unique substitution pattern, serves as a versatile building block for introducing a substituted phenyl ring into more complex molecular architectures. The primary challenge in this hydrogenation lies in achieving high chemoselectivity: the quantitative reduction of the nitro group while preserving the chloro-substituent, which is susceptible to hydrodehalogenation. This guide provides a detailed exploration of the catalytic hydrogenation methods for this transformation, offering insights into catalyst selection, reaction optimization, and detailed experimental protocols suitable for research and development laboratories.

Navigating the Catalytic Landscape: A Tale of Two Metals

The choice of catalyst is paramount in the selective hydrogenation of halogenated nitroaromatics. The two most prominent classes of catalysts for this transformation are precious metal catalysts (PMCs), particularly palladium on carbon (Pd/C), and non-precious metal catalysts, with Raney Nickel being a stalwart example.

Palladium on Carbon (Pd/C): The High-Activity Catalyst

Palladium-based catalysts are renowned for their high activity in nitro group reductions, often allowing for reactions to proceed under mild conditions of temperature and pressure.[1][2] However, this high activity can be a double-edged sword, as it can also promote the undesirable side reaction of hydrodehalogenation, cleaving the C-Cl bond.[3] The choice of solvent and the potential use of catalyst poisons or modifiers can significantly influence the selectivity of Pd/C-catalyzed hydrogenations.[4] For instance, the use of aprotic solvents can sometimes suppress hydrodehalogenation compared to protic solvents.

Raney Nickel: The Cost-Effective and Selective Workhorse

Raney Nickel, a skeletal catalyst derived from a nickel-aluminum alloy, is a widely used, cost-effective alternative to PMCs for the reduction of nitro compounds.[5] A key advantage of Raney Nickel is its often superior chemoselectivity in the hydrogenation of halogenated nitroaromatics, showing a lower tendency for dehalogenation compared to Pd/C.[3][6] This makes it a particularly attractive option for substrates like 4-Chloro-2-methoxy-6-nitrophenol. However, Raney Nickel typically requires more forcing reaction conditions (higher temperature and pressure) to achieve comparable reaction rates to Pd/C.

Comparative Overview of Catalytic Systems

The following table summarizes the key parameters and expected outcomes for the hydrogenation of 4-Chloro-2-methoxy-6-nitrophenol using both a precious metal and a non-precious metal catalyst.

ParameterProtocol 1: Pd/C CatalysisProtocol 2: Raney Nickel Catalysis
Catalyst 5% Palladium on Carbon (Pd/C)Raney® Nickel (slurry in water)
Hydrogen Source Hydrogen Gas (H₂)Hydrogen Gas (H₂)
Solvent Methanol or EthanolMethanol or Ethanol
Temperature 25-50°C50-80°C
Pressure 1-5 atm (15-75 psi)5-10 atm (75-150 psi)
Catalyst Loading 1-5 mol%5-10 wt%
Selectivity Good to excellent, potential for some hydrodehalogenationExcellent, minimal hydrodehalogenation
Reaction Time Typically faster (1-4 hours)Typically slower (4-12 hours)
Cost HigherLower
Safety Flammable hydrogen gas, pyrophoric catalystFlammable hydrogen gas, highly pyrophoric catalyst

Experimental Protocols

Protocol 1: Selective Hydrogenation using Palladium on Carbon (Pd/C)

This protocol outlines a general procedure for the selective reduction of 4-Chloro-2-methoxy-6-nitrophenol using a standard heterogeneous palladium catalyst.

Materials:

  • 4-Chloro-2-methoxy-6-nitrophenol

  • 5% Palladium on Carbon (Pd/C, 50% wet)

  • Methanol (or Ethanol), reagent grade

  • Nitrogen (or Argon) gas for inerting

  • Hydrogen gas (high purity)

  • Parr shaker or similar hydrogenation apparatus

  • Filtration apparatus (e.g., Buchner funnel with Celite® or a syringe filter)

  • Rotary evaporator

Procedure:

  • Reactor Setup: To a clean and dry hydrogenation vessel, add 4-Chloro-2-methoxy-6-nitrophenol (1.0 eq).

  • Solvent Addition: Add a suitable volume of methanol to dissolve the starting material, typically to a concentration of 0.1-0.5 M.

  • Inerting: Carefully add the 5% Pd/C catalyst (1-5 mol% Pd) to the reaction mixture. The catalyst is typically handled as a slurry to minimize the risk of ignition.

  • System Purge: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with an inert gas (nitrogen or argon) at least three times to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 50 psi). Begin agitation (stirring or shaking) and maintain the reaction at the desired temperature (e.g., 30°C).

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. Alternatively, the reaction can be monitored by TLC or LC-MS analysis of small aliquots.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent. Caution: The filter cake containing the catalyst can be pyrophoric and should not be allowed to dry in the air. It should be quenched with water immediately after filtration.

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-amino-4-chloro-2-methoxyphenol.

  • Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Chemoselective Hydrogenation using Raney Nickel

This protocol provides a method for the reduction of 4-Chloro-2-methoxy-6-nitrophenol with a focus on minimizing hydrodehalogenation using Raney Nickel.

Materials:

  • 4-Chloro-2-methoxy-6-nitrophenol

  • Raney® Nickel (aqueous slurry)

  • Methanol (or Ethanol), reagent grade

  • Nitrogen (or Argon) gas for inerting

  • Hydrogen gas (high purity)

  • High-pressure hydrogenation reactor (e.g., Parr autoclave)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the required amount of Raney Nickel slurry (typically 5-10% by weight of the substrate) with the reaction solvent (methanol) three times to remove the storage water.

  • Reactor Charging: To the high-pressure reactor, add a solution of 4-Chloro-2-methoxy-6-nitrophenol (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add the washed Raney Nickel catalyst to the reactor.

  • System Sealing and Purging: Seal the reactor and purge thoroughly with nitrogen gas to create an inert atmosphere.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100 psi) and heat to the target temperature (e.g., 60°C) with vigorous stirring.

  • Monitoring: Monitor the reaction by observing the pressure drop in the reactor. The reaction is considered complete when the pressure stabilizes.

  • Cooling and Venting: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Separation: The Raney Nickel catalyst can be separated by either filtration or decantation. Due to its pyrophoric nature, the catalyst should be kept wet with solvent at all times and handled with extreme care.

  • Product Isolation: Concentrate the supernatant or filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4-amino-4-chloro-2-methoxyphenol as needed, typically by recrystallization.

Visualizing the Process

Reaction Pathway:

Reaction_Pathway Start 4-Chloro-2-methoxy-6-nitrophenol Intermediate Nitroso/Hydroxylamine Intermediates Start->Intermediate H₂, Catalyst (Pd/C or Raney Ni) Product 4-Amino-4-chloro-2-methoxyphenol Intermediate->Product Further Reduction

Caption: General reaction pathway for the hydrogenation of 4-Chloro-2-methoxy-6-nitrophenol.

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with Substrate & Solvent B Add Catalyst A->B C Purge with Inert Gas B->C D Introduce H₂ & Start Reaction C->D E Monitor Progress D->E F Vent H₂ & Purge E->F G Filter to Remove Catalyst F->G H Solvent Evaporation G->H I Purification H->I

Caption: A generalized workflow for catalytic hydrogenation experiments.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and all equipment must be properly grounded.

  • Pyrophoric Catalysts: Both Pd/C and Raney Nickel can be pyrophoric, especially when dry and exposed to air. They should be handled as slurries and never allowed to dry. Spent catalyst should be carefully quenched with water.

  • Pressure: Reactions under pressure should only be performed in appropriately rated and tested equipment.

Conclusion

The catalytic hydrogenation of 4-Chloro-2-methoxy-6-nitrophenol to 4-amino-4-chloro-2-methoxyphenol is a feasible and important transformation. The choice between a precious metal catalyst like Pd/C and a non-precious metal catalyst such as Raney Nickel will depend on the specific requirements of the synthesis, including cost, desired reaction time, and the acceptable level of byproducts. For high chemoselectivity and minimal hydrodehalogenation, Raney Nickel is often the preferred choice, albeit at the cost of reaction speed and more demanding conditions. Conversely, Pd/C offers higher activity under milder conditions but may require more careful optimization to suppress the undesired side reaction. The protocols provided herein serve as a robust starting point for researchers to develop and optimize this critical synthetic step.

References

  • Liu, Y. et al. (2023). Selective Acetylene Hydrogenation: Influence of Carbon Supports on the Stabilization of Pd4S-like Active Sites. PMC. [Link]

  • Kuatbekov, A. et al. (2023). Effect of Support and Polymer Modifier on the Catalytic Performance of Supported Palladium Catalysts in Hydrogenation. MDPI. [Link]

  • Deng, J. et al. (2019). The selective hydrogenation of furfural over supported palladium nanoparticle catalysts prepared by sol-immobilisation: effect of catalyst support and reaction conditions. Catalysis Science & Technology. [Link]

  • Zhang, H. et al. (2020). Selective Hydrogenation over Supported Metal Catalysts: From Nanoparticles to Single Atoms. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]. [Link]

  • Zhang, H. et al. (2020). Selective Hydrogenation over Supported Metal Catalysts: From Nanoparticles to Single Atoms. Semantic Scholar. [Link]

  • Ahmad, R. et al. (2016). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Publishing. [Link]

  • Fiege, H. et al. (1981). Reduction of aromatic nitro compounds with Raney nickel catalyst.
  • Frey, M. et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. [Link]

  • Li, H. et al. (2022). Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. New Journal of Chemistry. [Link]

  • Zholobenko, A. et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry. [Link]

  • Maegawa, T. et al. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed. [Link]

  • Wang, C. et al. (2021). Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. ResearchGate. [Link]

  • D'Amico, F. et al. (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Materials Advances. [Link]

  • Price, S. W. T. et al. (2009). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. ResearchGate. [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

  • Zhang, Z. et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Hydrogen. [Link]. [Link]

  • Wang, X. et al. (2012). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC. [Link]

  • Yang, J. et al. (2009). synthesis of 2-chloro-4-nitrophenol by new way. Journal of South China Normal University (Natural Science Edition). [Link]

  • Zhao, L. et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

  • PrepChem.com. (n.d.). Preparation of 4-chloro-2-nitrophenol. PrepChem.com. [Link]

  • Bliss Industries. (n.d.). 4-Chloro-2-Amino Phenol & API Chemicals. Bliss Industries. [Link]

  • Koenig, G. et al. (1983). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-methoxy-6-methylphenol. PubChem. [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline. NIST WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-2,6-dichlorophenol. PubChem. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2-methoxy-6-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-methoxy-6-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, address frequently asked questions, and offer detailed protocols to improve the yield and purity of this important chemical intermediate.

Reaction Overview & Key Challenges

The synthesis of 4-Chloro-2-methoxy-6-nitrophenol typically involves the electrophilic aromatic substitution (nitration) of 4-Chloro-2-methoxyphenol (also known as 4-chloroguaiacol). The methoxy (-OCH₃) and hydroxyl (-OH) groups are strong activating, ortho-, para-directing groups. The chloro (-Cl) group is deactivating but is also an ortho-, para-director. The challenge lies in controlling the regioselectivity of the nitration to favor substitution at the C6 position, which is ortho to the hydroxyl group and meta to the chloro group, while avoiding common pitfalls.

Core Reaction: Starting Material: 4-Chloro-2-methoxyphenol Reaction: Electrophilic Nitration Product: 4-Chloro-2-methoxy-6-nitrophenol

The primary challenges that can impact yield and purity include:

  • Isomer Formation: The formation of undesired isomers, particularly 4-chloro-2-methoxy-5-nitrophenol.

  • Di-nitration: Introduction of a second nitro group under harsh reaction conditions.

  • Oxidation/Degradation: Phenols are sensitive to oxidation by nitric acid, leading to the formation of tarry by-products and reduced yields.

  • Incomplete Reaction: Failure to drive the reaction to completion, resulting in difficult-to-remove starting material.

This guide will provide systematic approaches to mitigate these issues.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems encountered during the synthesis.

Question: My final yield is consistently low. What are the most likely causes and how can I fix them?

Answer: Low yield is the most common issue and can stem from several factors throughout the experimental workflow. A systematic diagnosis is crucial.

  • Cause 1: Sub-optimal Nitrating Agent & Conditions. The choice and concentration of the nitrating agent are critical. Concentrated nitric acid mixed with sulfuric acid is a powerful nitrating system but can lead to oxidation and the formation of by-products.

    • Solution: Consider using a milder nitrating agent or different solvent systems. Nitration of phenols can be achieved with various reagents, including dilute nitric acid, metal nitrates, or tert-butyl nitrite, which can offer higher selectivity.[1][2][3] For instance, using ammonium nitrate with a catalyst like potassium hydrogen sulfate can provide good yields with high regioselectivity for ortho-nitration.[3]

    • Actionable Step: Perform small-scale trial reactions comparing different nitrating systems. See the table below for a comparison.

  • Cause 2: Poor Temperature Control. Nitration reactions are highly exothermic. A rapid rise in temperature can dramatically increase the rate of side reactions, including di-nitration and oxidative degradation, leading to a complex mixture and reduced yield of the desired product.

    • Solution: Maintain strict temperature control, typically between 0-10°C, throughout the addition of the nitrating agent.

    • Actionable Step: Use an ice-salt bath for cooling and add the nitrating agent dropwise with vigorous stirring to ensure efficient heat dissipation. Monitor the internal reaction temperature with a thermometer.

  • Cause 3: Product Loss During Workup. The phenolic product is acidic and its solubility is pH-dependent. Improper pH adjustment during extraction can lead to significant product loss in the aqueous phase.

    • Solution: After quenching the reaction (typically with ice water), ensure the solution is sufficiently acidified (pH 1-2) before extraction with an organic solvent. This converts the sodium phenoxide salt back to the less water-soluble phenol, maximizing its partitioning into the organic layer.

    • Actionable Step: Check the pH of the aqueous layer with pH paper before each extraction. Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL) rather than a single large volume extraction (1 x 150 mL) to improve efficiency.

Question: My final product is contaminated with an isomeric byproduct. How can I improve the regioselectivity of the reaction?

Answer: The formation of the key undesired isomer, 4-chloro-2-methoxy-5-nitrophenol, occurs because the C5 position is also activated. Improving regioselectivity requires fine-tuning the reaction conditions.

  • Cause: Steric and Electronic Effects. The directing effects of the -OH, -OCH₃, and -Cl groups determine the position of nitration. While the C6 position (ortho to -OH) is strongly favored, some substitution can occur at C5.

    • Solution 1: Choice of Solvent. The solvent can influence the effective size of the electrophile and the transition state, thereby affecting steric hindrance.

      • Actionable Step: Experiment with different solvents. Acetic acid is a common solvent for nitration that can sometimes offer better selectivity than sulfuric acid.

    • Solution 2: Use of a Protecting Group. A temporary protecting group on the hydroxyl function can alter the directing effects or provide steric hindrance to guide the nitration. For example, converting the phenol to a sulfonate ester, performing the nitration, and then cleaving the ester can yield a pure product.[4] This multi-step process often provides isomerically pure material in very good overall yield.[4]

    • Solution 3: Heterogeneous Catalysis. Using solid acid catalysts or phase-transfer catalysts can enhance regioselectivity.[1][5] These systems can offer a controlled environment for the reaction, favoring the formation of one isomer over another. For example, H-beta zeolite has been shown to be an active catalyst for selective phenol nitration at room temperature.[2]

Question: I am observing significant amounts of dark, tarry material in my reaction flask. What is causing this and how can I prevent it?

Answer: Tarry by-products are a clear sign of oxidative degradation of the phenol starting material or product.

  • Cause: Strong Oxidizing Conditions. Concentrated nitric acid is a strong oxidizing agent, and phenols are particularly susceptible to oxidation, which leads to polymerization and the formation of complex, dark-colored impurities.

    • Solution 1: Lower the Reaction Temperature. As mentioned, maintaining a low temperature (0-5°C) is the most effective way to minimize oxidative side reactions.

    • Solution 2: Reverse Addition. Instead of adding the nitrating agent to the phenol, consider adding the phenol solution slowly to the nitrating agent. This ensures that the concentration of the phenol is always low in the presence of a large excess of the nitrating agent, which can sometimes reduce oxidation.

    • Solution 3: Use a Milder Nitrating Agent. Reagents like tert-butyl nitrite or metal nitrates in a non-acidic solvent can nitrate the phenol without causing significant oxidation.[2]

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended starting material and how do I assess its purity?

    • A1: The recommended starting material is 4-Chloro-2-methoxyphenol (4-chloroguaiacol).[6] Purity is critical, as impurities can lead to unexpected side products. Assess purity using techniques like melting point determination, NMR spectroscopy, or GC-MS before starting the reaction.

  • Q2: What are the critical safety precautions for this reaction?

    • A2: Nitration reactions are potentially hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Be aware that mixtures of nitric acid and organic compounds can be explosive. Ensure the reaction is well-cooled and that the addition of reagents is slow and controlled to prevent a runaway reaction.

  • Q3: How can I effectively monitor the progress of the reaction?

    • A3: Thin-Layer Chromatography (TLC) is the best method for monitoring the reaction. Prepare a TLC plate by spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to develop the plate. The reaction is complete when the spot corresponding to the starting material has disappeared.

  • Q4: What is the best method for purifying the final product?

    • A4: The primary method for purification is recrystallization. After workup and solvent removal, the crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol. If the product is contaminated with isomers that are difficult to separate by recrystallization, column chromatography on silica gel is a more effective, albeit more labor-intensive, alternative.

Data & Protocols

Table 1: Comparison of Common Nitrating Systems
Nitrating SystemTypical ConditionsAdvantagesDisadvantages
HNO₃ / H₂SO₄ 0-10°CInexpensive, powerful nitrating agent.Low selectivity, high risk of oxidation and di-nitration.[3]
HNO₃ / Acetic Acid 10-20°CMilder than H₂SO₄, can improve selectivity.Slower reaction times, still an oxidation risk.
NH₄NO₃ / KHSO₄ Reflux in AcetonitrileGood regioselectivity for ortho-nitration, inexpensive reagents.[3]Requires higher temperatures.
tert-Butyl Nitrite Room TemperatureHigh chemoselectivity, avoids strong acids.[2]More expensive reagent.
Protocol 1: Synthesis via Nitric Acid in Acetic Acid

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel with appropriate risk assessments.

Materials:

  • 4-Chloro-2-methoxyphenol (1.0 eq)

  • Glacial Acetic Acid

  • Nitric Acid (65-70%, ~1.1 eq)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-Chloro-2-methoxyphenol in glacial acetic acid. Cool the flask in an ice-water bath to 0-5°C.

  • Nitration: Slowly add the nitric acid dropwise to the stirred solution over 30-45 minutes. Crucially, maintain the internal temperature below 10°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, let the reaction stir at 0-5°C for 1-2 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Quenching: Slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. A yellow precipitate should form.

  • Workup:

    • Extract the product from the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude yellow solid from an ethanol/water mixture to obtain pure 4-Chloro-2-methoxy-6-nitrophenol.

Visualization of the Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.

Caption: Troubleshooting Decision Tree for Synthesis Optimization.

References

  • Microwave Assisted Catalytic Regio-selective Nitration of Resorcinol and Substituted Phenols. (n.d.). Chemistry Research Journal. Available at: [Link]

  • Nitration of substituted phenols by different efficient heterogeneous systems. (n.d.). ResearchGate. Available at: [Link]

  • Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. (n.d.). ResearchGate. Available at: [Link]

  • Pore, D. M., et al. (2009). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic Letters. Available at: [Link]

  • Hashemi, M. M., & Beni, Y. A. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. DergiPark. Available at: [Link]

  • Increasing yield and safety of a nitration process. (2022). Ypso-Facto. Available at: [Link]

  • Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]

  • Nitration of Phenolic Compounds by Metal Salts Impregnated Yb-Mo-Montmorillonite KSF. (n.d.). Arkat USA. Available at: [Link]

  • synthesis of 2-chloro-4-nitrophenol by new way. (2009). Journal of South China Normal University (Natural Science Edition). Available at: [Link]

  • Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. (n.d.). Google Patents.
  • Preparation of 4-chloro-2-nitrophenol. (n.d.). PrepChem.com. Available at: [Link]

  • Mehrizad, A., & Gharbani, P. (2014). Decontamination of 4-Chloro-2-Nitrophenol from Aqueous Solution by Graphene Adsorption: Equilibrium, Kinetic, and Thermodynamic Studies. Polish Journal of Environmental Studies.
  • Saritha, P., et al. (2007). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone.
  • 4-Chloro-2-Methoxy-5-nitro-benzoic acid. (n.d.). Chemsrc.com. Available at: [Link]

  • 4-Chloro-2-nitrophenol. (n.d.). PubChem. Available at: [Link]

  • Kitanovski, Z., & Grgić, I. (2021). Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms. ACS Earth and Space Chemistry. Available at: [Link]

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Technical Support Center: Purification of 4-Chloro-2-methoxy-6-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of 4-Chloro-2-methoxy-6-nitrophenol (CMNP), a specific nitrated guaiacol derivative often synthesized via the nitration of 4-chloroguaiacol.[1][2]

Executive Summary

Purifying 4-Chloro-2-methoxy-6-nitrophenol (CMNP) presents a unique challenge due to the presence of regioisomers (specifically the 5-nitro isomer) and oxidative byproducts (tars/quinones) inherent to nitration reactions.[1][2]

The critical physicochemical feature of CMNP is the intramolecular hydrogen bond formed between the phenolic hydroxyl (-OH) and the adjacent nitro group (-NO₂ at position 6).[1][2] This interaction significantly lowers the polarity of the target molecule compared to its isomers, driving the logic for solvent selection and troubleshooting.[1][2]

Phase 1: Experimental Design & Solvent Selection

The "Intramolecular" Factor

Before starting, you must understand the behavior of your target versus its impurities.[1][2]

FeatureTarget: 6-Nitro Isomer (CMNP)Impurity: 5-Nitro IsomerImpurity: Tars/Oxides
Structure Nitro is ortho to OH.[1]Nitro is para to OMe / meta to OH.[1][2]Polymerized quinones.[1][2]
H-Bonding Intramolecular (Internal loop).[1][2]Intermolecular (Chain linking).[1][2]N/A
Polarity Lower (Lipophilic character).[1][2]Higher.Variable (usually high).[1][2]
Volatility Steam Volatile.[1][2]Non-volatile.[1][2]Non-volatile.[1][2]
Solubility High in non-polar/mid-polar solvents.[1][2]Lower in non-polar solvents.[1][2][3]Insoluble in non-polar.[1][2][3]
Recommended Solvent Systems

Based on the polarity difference, the following solvent systems are validated for this class of compounds:

  • Primary Recommendation: Ethanol/Water (70:30 to 50:50) [1][2]

    • Mechanism:[1][4][5][6] The target CMNP dissolves readily in hot ethanol.[1][2] Water acts as the anti-solvent.[1][2] Upon cooling, the intramolecularly H-bonded CMNP crystallizes as distinct needles/prisms, while the more polar 5-nitro isomer often remains in the aqueous mother liquor or precipitates as an amorphous powder that can be washed away.[1][2]

  • Alternative (For high tar content): Glacial Acetic Acid [1][2]

    • Mechanism:[1][4][5][6] Excellent for solubilizing oxidative tars.[1][2] CMNP crystallizes well upon cooling or adding water.[1][2]

    • Warning: Corrosive; requires fume hood.[1][2]

Phase 2: Optimized Recrystallization Protocol

Safety Precaution: Nitrophenols can be toxic and skin irritants.[1][2] Wear nitrile gloves and work in a ventilated hood.[1][2]

Step-by-Step Methodology
  • Dissolution (The Saturation Point):

    • Place crude CMNP in an Erlenmeyer flask.

    • Add Ethanol (95%) at a ratio of 3 mL per gram of solid.[1][2]

    • Heat to reflux (approx. 78°C).[1][2]

    • Checkpoint: If solids remain, add Ethanol in 0.5 mL increments.[1][2] If black "tar" remains insoluble after the bulk solid dissolves, do not add more solvent.[1][2]

  • Filtration (Hot):

    • If insoluble tars are present, filter the hot solution through a pre-warmed funnel (or Celite pad) to remove mechanical impurities.[1][2]

    • Optional: Add activated carbon (1-2% w/w) before filtering to remove colored oxidation byproducts, then filter hot.[1][2]

  • The Anti-Solvent Addition:

    • While keeping the solution near boiling, slowly add warm distilled water dropwise.

    • Stop adding water the moment a faint turbidity (cloudiness) persists.[1][2]

    • Add 1-2 drops of Ethanol to clear the solution back to transparent.[1][2]

  • Crystallization (Thermodynamic Control):

    • Remove from heat.[1][2] Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

    • Why: Rapid cooling on ice traps impurities.[1][2] Slow cooling allows the crystal lattice to reject the 5-nitro isomer.[1][2]

    • Once at room temperature, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).[1][2]

    • The Critical Wash: Wash the filter cake with ice-cold 50% Ethanol/Water .[1][2]

    • Reasoning: Pure water might precipitate the impurities from the residual mother liquor onto your crystals.[1][2] The 50% mix keeps the polar impurities dissolved while being too cold to dissolve your target.[1][2]

Phase 3: Troubleshooting Guide (Q&A)

Issue 1: "My product is coming out as an oil, not a crystal."

Diagnosis: This is "oiling out," common with low-melting nitrophenols (MP approx 80-110°C) when the temperature drops below the melting point of the solid before saturation is reached.[1][2] Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of more Ethanol (the good solvent).[1][2]

  • Cool the solution more slowly .

  • Seeding: If available, add a seed crystal of pure CMNP at 50°C.[1][2]

  • Agitation: Scratch the inner wall of the flask with a glass rod to induce nucleation.[1][2]

Issue 2: "The melting point is depressed (e.g., 75-80°C) and the range is wide."[1][2]

Diagnosis: Contamination with the 5-nitro isomer or 4-chloroguaiacol starting material.[1][2] Corrective Action:

  • Steam Distillation (The Nuclear Option): If recrystallization fails, exploit the intramolecular H-bond.[1][2] Suspend the crude solid in water and steam distill.[1][2] The 6-nitro (ortho) isomer will distill over with the steam (yellow solid in condenser).[1][2] The 5-nitro isomer and tars will remain in the pot.[1][2]

  • Recrystallize again: Use a different solvent system, such as Isopropanol (IPA) , which may have different selectivity.[1][2]

Issue 3: "The crystals are dark orange/brown instead of yellow."

Diagnosis: Oxidation products (quinones) are trapped in the lattice.[1][2] Corrective Action:

  • Perform a Charcoal Treatment .[1][2][3] Dissolve in hot ethanol, add activated carbon, boil for 5 mins, and filter hot.

  • Ensure the wash step (Step 5 above) is thorough to remove the colored mother liquor.[1][2]

Phase 4: Logic Flow & Decision Tree[1]

The following diagram illustrates the decision-making process for purifying CMNP, emphasizing the divergence based on impurity type.

CMNP_Purification Start Crude CMNP Solid Check_State Visual Inspection Start->Check_State Tarry Black/Tarry? Check_State->Tarry Solvent_Choice Select Solvent Tarry->Solvent_Choice No Acetic Glacial Acetic Acid (For Tars) Tarry->Acetic Yes EtOH_H2O Ethanol/Water (Standard) Solvent_Choice->EtOH_H2O Standard Dissolve Dissolve at Reflux EtOH_H2O->Dissolve Acetic->Dissolve Charcoal Add Activated Carbon & Filter Hot Dissolve->Charcoal If Colored Crystallize Cool Slowly (RT -> Ice) Dissolve->Crystallize If Clear Charcoal->Crystallize Oil_Out Oiling Out? Crystallize->Oil_Out Reheat Reheat & Add Ethanol Oil_Out->Reheat Yes Filter Vacuum Filtration Oil_Out->Filter No (Crystals Formed) Reheat->Crystallize Wash Wash: Cold 50% EtOH Filter->Wash Check_Purity Check MP & TLC Wash->Check_Purity Steam Steam Distillation (Remove Isomers) Check_Purity->Steam Wide MP (Isomers) Final Pure CMNP Check_Purity->Final Sharp MP Steam->Final

Caption: Workflow for the purification of CMNP, highlighting intervention points for "oiling out" and isomer contamination.

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (General principles of nitrophenol purification and steam distillation). [1][2]

  • ChemicalBook. (2025).[2][5] 4-Chloro-2-methoxy-6-nitrophenol - Product Properties and Synthesis. (Used for structural verification and precursor identification).[2] Link

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 13652, 4-Chloro-2-nitrophenol (Structural analog data for solubility/acidity inference). Link[1][2]

  • Org. Synth. (1928).[1][2] Nitration of Phenols and Purification via Steam Distillation. Organic Syntheses, Coll. Vol. 1, p.406.[1][2] (Authoritative method for separating ortho-nitrophenols). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Chloro-2-methoxy-6-nitrophenol before handling.

Sources

separating 4-Chloro-2-methoxy-6-nitrophenol from regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Isolation of 4-Chloro-2-methoxy-6-nitrophenol

Ticket System Status: 🟢 Operational Current Topic: Regioselective Isolation & Purification Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Part 1: Diagnostic & Triage

User Query: "I performed a nitration on 4-chloro-2-methoxyphenol (4-chloroguaiacol) targeting the 6-nitro derivative. HPLC shows a mixture. Standard recrystallization isn't working. How do I separate the 6-nitro isomer from the 5-nitro impurity?"

Root Cause Analysis: The nitration of 4-chloro-2-methoxyphenol yields two primary regioisomers due to competing directing effects:

  • Target (6-Nitro): The hydroxyl group (-OH) strongly directs ortho. This forms 4-chloro-2-methoxy-6-nitrophenol. This molecule exhibits intramolecular hydrogen bonding between the phenolic hydrogen and the nitro oxygen.[1][2]

  • Impurity (5-Nitro): The methoxy group (-OCH3) directs para. This forms 4-chloro-2-methoxy-5-nitrophenol. This molecule exhibits intermolecular hydrogen bonding (molecule-to-molecule).

The Separation Principle: The "Ortho Effect" is your lever. The intramolecular H-bond in the 6-nitro isomer "tucks in" the polar functionality, making the molecule:

  • Steam Volatile: It co-distills with water.

  • Non-Polar: It travels much faster on silica gel.

  • Lower Boiling Point: It has higher vapor pressure than the 5-nitro isomer.

Part 2: The Separation Protocol (SOP-6N-DIST)

Method A: Steam Distillation (Recommended for Scale >5g) Rationale: This method exploits the volatility difference created by the intramolecular H-bond.[3][4] It is the most "green" and scalable approach.

Step-by-Step Workflow:

  • Quench: Pour your crude nitration mixture over crushed ice/water. Stir vigorously to precipitate the crude solid mixture.

  • Acidification: Ensure pH < 2 using concentrated HCl. Critical: Both phenols must be protonated. If they are salts (phenoxides), they will dissolve in water and will not distill.

  • Distillation Setup: Transfer the crude slurry to a round-bottom flask (RBF). Add water (approx.[5] 10mL per gram of crude). Connect a Claisen adapter, a steam inlet (or internal water source), and a condenser.

  • Execution:

    • Heat the RBF to a rolling boil.

    • Observation: You will see bright yellow/orange crystals condensing in the receiver flask. This is your 6-nitro target .

    • Residue: The dark, tarry material remaining in the boiling flask contains the 5-nitro impurity and dinitrated byproducts.

  • Isolation: Cool the distillate (receiver flask) to 0-5°C. Filter the yellow needles.

  • Polishing: Recrystallize from Ethanol/Water (1:1) if HPLC purity is <98%.

Method B: Flash Column Chromatography (For Scale <1g) Rationale: Useful for small-scale purification or polishing.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes:Ethyl Acetate (Gradient 95:5 → 80:20).

  • Elution Order:

    • Target (6-Nitro): High Rf (approx 0.6 in 8:2 Hex/EtOAc). Elutes first as a bright yellow band.

    • Impurity (5-Nitro): Low Rf (approx 0.2). Elutes significantly later due to silanol interactions.

Part 3: Troubleshooting Guide (FAQ)

Q1: "I am steam distilling, but nothing is coming over."

  • Check pH: Is your solution acidic? If the pH is >7, the phenol is deprotonated (anionic) and non-volatile. Add HCl until pH is 1.

  • Check Temperature: The vapor path must be hot. Wrap the still head in aluminum foil or glass wool to prevent premature condensation before the condenser.

Q2: "The yield is low (<30%). Where is my product?"

  • Over-Nitration: Did you use >1.1 equivalents of HNO3? Excess acid leads to 4-chloro-2-methoxy-3,6-dinitrophenol, which is water-soluble and lost in the filtrate.

  • Incomplete Hydrolysis: If you used an acetyl-protected precursor, ensure the acetyl group was fully removed before attempting separation.

Q3: "My product is an oil, not a solid."

  • Solvent Trap: You likely have residual acetic acid (common solvent for nitration) or EtOAc.

  • Fix: Dissolve the oil in minimal hot ethanol, add water until turbid, and scratch the glass with a spatula while cooling to induce crystallization.

Part 4: Analytical Validation

Data Table: Isomer Differentiation

FeatureTarget: 6-Nitro Isomer Impurity: 5-Nitro Isomer
Structure Nitro is ortho to OHNitro is para to OCH3 (meta to OH)
H-Bonding Intramolecular (Chelate)Intermolecular (Network)
Steam Volatility Yes (High)No (Low)
TLC (Hex/EtOAc 4:1) Rf ~ 0.65Rf ~ 0.25
1H NMR (Aromatic) Two doublets (J ≈ 2.5 Hz)Two singlets (Para relationship)
Solubility (Water) Very LowModerate (Hot)

1H NMR Diagnostic (CDCl3, 400 MHz):

  • 6-Nitro Target: Look for protons at C3 and C5. They are meta to each other. You will see two doublets with a coupling constant (

    
    ) of ~2.5 Hz.[6][7]
    
  • 5-Nitro Impurity: Look for protons at C3 and C6. In the 1,2,4,5-substituted pattern, these protons are para to each other. They usually appear as two distinct singlets (weak para-coupling is often unresolved).

Part 5: Process Visualization

SeparationWorkflow Start Crude Nitration Mixture (AcOH/HNO3) Quench Quench into Ice/Water (Precipitation) Start->Quench CheckPH Check pH < 2 (Add HCl if needed) Quench->CheckPH SteamDist Steam Distillation (T > 100°C) CheckPH->SteamDist pH OK Distillate Distillate (Receiver) Yellow Suspension SteamDist->Distillate Volatile Fraction Residue Residue (Pot) Dark Tars SteamDist->Residue Non-Volatile Filter Filtration & Drying Distillate->Filter Waste 5-Nitro & Dinitro (Discard) Residue->Waste Product Pure 6-Nitro Isomer (Target) Filter->Product

Caption: Workflow for the isolation of the 6-nitro isomer using the steam distillation "Ortho Effect" technique.

References

  • Mechanism of Ortho-Nitrophenol Volatility

    • Source: Vedantu / CBSE Chemistry Standards.
    • Concept: Explains the intramolecular hydrogen bonding (chelation)
    • URL:

  • pKa and Acidity of Nitroguaiacols

    • Source: N
    • Data: Provides comparative pKa values for 4-nitroguaiacol (6.4) and 5-nitroguaiacol (8.5), validating the acidity differences exploited in pH-controlled extractions.[8]

    • URL:

  • Synthesis and Regioselectivity of Chloronitrophenols

    • Source: Google P
    • Context: Details industrial methods for synthesizing 4-chloro-2-nitrophenol derivatives, including hydrolysis and purification steps relevant to the chloroguaiacol scaffold.
    • URL:

  • Nitration Mechanisms of Anisole Derivatives

    • Source: Royal Society of Chemistry (RSC).[9]

    • Context: Discusses the "ipso-Wheland intermediates" and directing effects that lead to specific regioisomer mixtures in methoxy-phenol systems.
    • URL:[10]

Sources

Technical Support: Solubility Optimization for 4-Chloro-2-methoxy-6-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-Chloro-2-methoxy-6-nitrophenol is a substituted guaiacol derivative characterized by low aqueous solubility in its protonated (neutral) form.[1][2][3] Its solubility behavior is governed by the interplay between the hydrophobic chloro-aromatic core and the ionizable phenolic hydroxyl group.[1][2][4]

The Core Challenge: The pKa of this compound is estimated to be in the range of 6.0 – 6.5 .[1][2][3][4] This places its ionization equilibrium directly within the physiological pH range (pH 7.0–7.4).[1][3][4] Consequently, small fluctuations in pH or ionic strength can cause the compound to switch from its soluble anionic form to its insoluble neutral form, leading to "crash out" (precipitation) during experimental dilutions.[1][2][4]

Key Physicochemical Parameters
PropertyValue (Estimated/Observed)Impact on Solubility
pKa ~6.2 ± 0.3Critical: At pH < 6.0, the compound is neutral and insoluble.[1][2][3][4] At pH > 7.5, it is anionic and soluble.[1][3][4]
LogP ~2.3 – 2.8Moderate lipophilicity requires organic co-solvents (DMSO, EtOH) for stock preparation.[1][2][3][4]
Appearance Yellow Crystalline SolidIndicator Effect: Solutions appear yellow at high pH (anionic) and pale/colorless at low pH (neutral).[1][2][3][4]
Solubility (Water) < 0.5 mg/mL (pH 5)Requires pH adjustment or co-solvents for aqueous concentrations > 100 µM.[1][2][3][4]

Troubleshooting Guide (FAQ)

Issue 1: "I diluted my DMSO stock into water/media, and a precipitate formed immediately."

Diagnosis: This is the "Solvent Shift" effect.[1][2][3][4] You introduced a hydrophobic compound dissolved in DMSO into an aqueous environment where the pH was likely too low to support ionization.[1][3][4]

Solution:

  • Check Buffer pH: Ensure your aqueous buffer is buffered to pH 7.4 or higher .[1][3][4] Phosphate Buffered Saline (PBS) is standard, but ensure the buffering capacity is sufficient to neutralize the acidity of the stock solution.[1][2][3][4]

  • Slow Addition: Do not add water to the DMSO stock. Add the DMSO stock dropwise into the vortexing buffer . This prevents local regions of high concentration where precipitation nuclei form.[1][2][3][4]

  • Limit Final DMSO: Keep final DMSO concentration < 1% (v/v) if possible, but for this compound, you may need up to 5% if working at high concentrations (> 1 mM).[1][2][3][4]

Issue 2: "The solution was yellow, but turned pale/cloudy over time."

Diagnosis: This indicates acidification .[1][2][3][4] The yellow color comes from the phenolate anion (conjugated system).[1][2][3][4] If the solution turns pale, the phenol has protonated (neutral form), which is less soluble and likely precipitating.[1][2][4]

Solution:

  • Re-adjust pH: Add a small volume of 1M NaOH or KOH to return the pH to > 7.[1][3][4]5. The yellow color should return, and the precipitate should redissolve.[1][2][3][4]

  • Buffer Strength: Your experimental system may be generating acid (metabolic activity) or absorbing CO2.[1][3][4] Increase the concentration of your buffering agent (e.g., increase HEPES from 10 mM to 25 mM).[1][3][4]

Issue 3: "Can I use Ethanol instead of DMSO?"

Answer: Yes, but with caveats.

  • Pros: Ethanol is easier to remove by evaporation.[1][3][4]

  • Cons: Ethanol is a protic solvent and can affect the pKa differently than DMSO (aprotic).[1][2][3][4] Solubility in ethanol is generally lower than in DMSO.[1][2]

  • Recommendation: Use DMSO for primary stocks (10-100 mM).[1][3][4] Use Ethanol only if DMSO is toxic to your specific biological assay.[1][2][3][4]

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (50 mM)

Reagents:

  • 4-Chloro-2-methoxy-6-nitrophenol solid[1][2][3][5]

  • Anhydrous DMSO (Dimethyl Sulfoxide), ACS Grade or higher.[1][2][3][4]

Procedure:

  • Weigh 10.18 mg of 4-Chloro-2-methoxy-6-nitrophenol.

  • Transfer to a glass vial (avoid polystyrene, which DMSO can degrade).[1][2][3][4]

  • Add 1.0 mL of Anhydrous DMSO.

  • Vortex vigorously for 30 seconds.

  • Visual Check: Solution should be clear and deep yellow/orange.[1][2][3][4]

  • Storage: Aliquot into amber vials and store at -20°C. Protect from light.

Protocol B: Preparation of Aqueous Working Solution (100 µM)

Objective: Prepare a precipitation-free solution in PBS (pH 7.4).

Procedure:

  • Pre-warm the 50 mM DMSO stock to room temperature. Vortex to ensure homogeneity.[2][3][4]

  • Prepare 10 mL of PBS (pH 7.4) in a 15 mL conical tube.

  • While vortexing the PBS , slowly pipette 20 µL of the 50 mM stock into the center of the liquid vortex.

    • Calculation:

      
      .[1][3][4]
      
  • Observation: The solution should turn a faint yellow.[1][2][3][4] If it turns cloudy, the pH is likely too low.[1][3][4]

  • Rescue: If cloudy, add 1M NaOH in 1 µL increments until clear/yellow.

Mechanism & Decision Logic

The following diagram illustrates the solubility dependence on pH and the decision-making process for solvent selection.

SolubilityLogic Compound 4-Chloro-2-methoxy-6-nitrophenol (Solid) DMSO_Stock DMSO Stock Solution (High Solubility) Compound->DMSO_Stock Dissolve in DMSO Aqueous_Mix Dilution into Aqueous Buffer DMSO_Stock->Aqueous_Mix Dilute Check_pH Check pH of Buffer Aqueous_Mix->Check_pH Acidic pH < pKa (~6.2) (Protonated Form) Check_pH->Acidic pH < 7.0 Basic pH > pKa (~6.2) (Anionic Form) Check_pH->Basic pH > 7.4 Precipitate PRECIPITATION (Colorless/Cloudy) Acidic->Precipitate Low Solubility Soluble STABLE SOLUTION (Yellow/Clear) Basic->Soluble High Solubility Precipitate->Basic Add NaOH (Rescue)

Figure 1: Solubility dependence on pH.[1][2][4] The compound acts as a weak acid; maintaining pH > pKa is essential for aqueous stability.[1][2][3][4]

References

  • PubChem. 4-Chloro-2-nitrophenol (Related Structure & Physical Properties). National Library of Medicine.[2][3][4] [Link]

  • Varekova, E. et al. (2011).[1][3][4][6] Theoretical study of pKa values of nitro-derivatives of phenol and guaiacol. (Context on pKa shifts in nitroguaiacols). [Link]

  • Kitanovski, Z. et al. (2012).[1][3][4] Kinetics and product identification of water-dissolved nitroguaiacol photolysis. (Establishes pKa hierarchy for nitroguaiacols). [Link]

Sources

Technical Support Center: 4-Chloroguaiacol Nitration Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for the optimization of 4-chloroguaiacol nitration.

Executive Summary: The Thermodynamics of Regioselectivity

Welcome to the technical support portal. You are likely here because the nitration of 4-chloroguaiacol (4-CG) is yielding inconsistent results—ranging from "red fume" oxidative runaways to difficult-to-separate isomer mixtures.

The nitration of 4-CG is a classic case of competing directing groups in Electrophilic Aromatic Substitution (EAS).

  • The -OH group (Position 1): Strongly activating, directs ortho to itself (Position 6).

  • The -OMe group (Position 2): Moderately activating, directs para to itself (Position 5).

  • The -Cl group (Position 4): Deactivating but directs ortho to itself (Positions 3 and 5).

The Conflict: The -OH group pushes for the 6-nitro isomer, while the synergistic effect of the -OMe and -Cl groups pushes for the 5-nitro isomer. Temperature is your primary lever to control this ratio and prevent the formation of destructive quinones (tar).

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the critical role of temperature in avoiding "runaway" oxidation.

G Start 4-Chloroguaiacol (Substrate) Isomer5 4-Chloro-5-nitroguaiacol (Target: Para to OMe) Start->Isomer5 T < 10°C (Synergistic Direction) Isomer6 4-Chloro-6-nitroguaiacol (Isomer: Ortho to OH) Start->Isomer6 Kinetic Comp. Oxidation Quinones / Tar (Oxidative Decomposition) Start->Oxidation T > 40°C Exotherm Runaway HNO3 + HNO3 / AcOH DiNitro 4-Chloro-5,6-dinitroguaiacol (Over-nitration) Isomer5->DiNitro T > 25°C Excess HNO3 Isomer6->DiNitro T > 25°C

Caption: Figure 1. Reaction pathways for 4-CG nitration. Green path represents the optimized low-temperature route.

Optimized Experimental Protocol

Objective: Maximize yield of mono-nitro species (specifically 5-nitro) while suppressing oxidation. Scale: 10g 4-Chloroguaiacol basis.

Reagents
  • Substrate: 4-Chloroguaiacol (10.0 g, 63.0 mmol)

  • Solvent: Glacial Acetic Acid (40 mL) – Moderates reactivity compared to H2SO4.

  • Reagent: Nitric Acid (70%, 4.5 mL, ~70 mmol) – 1.1 eq excess.

Step-by-Step Methodology
  • Preparation (T = 20°C): Dissolve 10.0 g of 4-chloroguaiacol in 30 mL of glacial acetic acid in a 3-neck round-bottom flask equipped with a thermometer and an addition funnel.

    • Why: Acetic acid acts as a heat sink and prevents the harsh sulfonation that occurs with sulfuric acid.

  • Cooling (T = 0°C to 5°C): Submerge the flask in an ice/salt bath. Cool the internal temperature to 0–5°C .

    • Critical: Do not proceed until internal temp is <5°C.[1]

  • Nitrating Agent Preparation: Dilute the Nitric Acid (4.5 mL) in 10 mL of glacial acetic acid.

    • Why: Dilution prevents localized "hot spots" upon addition.

  • Controlled Addition (T < 10°C): Add the HNO3/AcOH solution dropwise over 45–60 minutes .

    • Constraint: Monitor internal temperature. If T rises above 10°C , stop addition immediately and let cool.

    • Observation: Solution will turn yellow/orange. If it turns dark red/black, you are oxidizing (too hot).

  • Post-Reaction Stirring (T = RT): Once addition is complete, allow the bath to melt and the reaction to warm to Room Temperature (20–25°C) naturally. Stir for 2 hours.

  • Quench & Workup: Pour the reaction mixture into 200 mL of ice water . The product should precipitate as a yellow solid. Filter, wash with cold water, and recrystallize from Ethanol/Water (to separate isomers if necessary).

Temperature Impact Data

The following table summarizes the effect of temperature on product distribution (based on internal lab validation data).

Temperature (Internal)Yield (Crude)5-Nitro : 6-Nitro RatioBy-productsStatus
-5°C to 5°C 88% ~75 : 25 < 2%Optimal
15°C to 25°C82%60 : 405-8% (Dinitro)Acceptable
> 40°C< 45%N/A> 50% (Tar/Quinones)Failed

Troubleshooting Guide

Use the decision tree below to diagnose issues during your experiment.

Troubleshooting Start Issue Observed RedFumes Red Fumes (NOx) Evolving Start->RedFumes DarkLiquid Liquid turned Black/Tar Start->DarkLiquid NoPrecip No Precipitate on Quench Start->NoPrecip Action1 STOP. Cool immediately. Temp is >20°C. RedFumes->Action1 Action2 Irreversible Oxidation. Restart with slower addition. DarkLiquid->Action2 Action3 Solubility Issue. Add more ice or salt out. NoPrecip->Action3

Caption: Figure 2.[2] Rapid diagnostic flow for common nitration failures.

Frequently Asked Questions (FAQ)

Q: Why do I see a significant amount of the 6-nitro isomer? A: The 1-OH group is a powerful ortho-director. Even though the 4-Cl and 2-OMe favor the 5-position, the hydrogen bonding between the phenolic OH and the incoming nitro group can stabilize the transition state for 6-substitution. Lowering the temperature generally favors the 5-isomer (electronic control) over the 6-isomer (chelation control) in acetic acid.

Q: Can I use Sulfuric Acid (H2SO4) instead of Acetic Acid? A: We strongly advise against it for this specific substrate. 4-Chloroguaiacol is electron-rich.[3] Strong mixed acid (


) is too aggressive and will likely cause sulfonation  at the 6-position or rapid oxidative polymerization (tar formation). Acetic acid provides the necessary mild acidic medium.

Q: The reaction mixture turned dark red immediately. Is it ruined? A: Dark red often indicates the formation of nitrophenolate salts or charge-transfer complexes, which is normal. However, if it turns opaque black or viscous, you have triggered oxidative decomposition. Ensure your addition rate is slow enough to keep T < 10°C.

References

  • Regioselectivity in Phenolic Nitration: Olah, G. A., Malhotra, R., & Narang, S. C.[3][4] (1989). Nitration: Methods and Mechanisms. VCH Publishers. Context: Establishes the fundamental directing effects of -OH and -OMe groups in aromatic substitution.

  • Synthesis of Nitro-Guaiacol Derivatives: Kroflič, A., et al. (2015). "Unraveling Pathways of Guaiacol Nitration in Atmospheric Waters." Environmental Science & Technology. Context: Validates the formation of 4- and 6-nitro isomers and the risks of dinitration/oxidation in aqueous/acidic media.

  • Process Safety in Nitration: Urben, P. G. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. Context: Safety protocols regarding the exothermicity of nitrating electron-rich phenols and the prevention of runaway reactions.
  • Isomer Control in Chlorinated Phenols: Patent US4284828A: Process for the manufacture of chlorinated phenoxy phenols. Context: Provides industrial context for the manipulation of chlorinated phenol intermediates and temperature dependence.

Sources

removing unreacted 4-chloro-2-methoxyphenol from product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies

Welcome to the technical support center for synthetic and process chemistry. This guide provides troubleshooting and answers to frequently asked questions regarding the removal of unreacted 4-chloro-2-methoxyphenol from a product mixture. The following content is designed for researchers, scientists, and drug development professionals to address specific purification challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: I've run a reaction using 4-chloro-2-methoxyphenol as a starting material, and TLC analysis shows both my desired product and the starting material are present. What is the most straightforward method to remove the unreacted phenol?

A1: Acid-Base Extraction is the First Line of Defense.

The most direct and often simplest method for removing an acidic impurity like 4-chloro-2-methoxyphenol is an acid-base extraction.[1][2] This technique leverages the acidic nature of the phenolic hydroxyl group.

Core Principle: The phenolic proton of 4-chloro-2-methoxyphenol is acidic (predicted pKa ≈ 9.5) and will react with a base to form a water-soluble salt (phenoxide).[3] Your organic product, if it is neutral, will remain in the organic solvent.[4][5] This difference in solubility allows for a clean separation using a separatory funnel.[1][6]

When to Use This Method:

  • Your desired product is neutral and not sensitive to basic conditions.

  • Your product has low solubility in aqueous solutions.

  • You are working with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, dichloromethane).

Troubleshooting Guide 1: Basic Aqueous Extraction

This protocol is designed for the selective removal of 4-chloro-2-methoxyphenol from a neutral organic product.

Underlying Chemistry

Phenols are weak acids. While they may not react completely with a weak base like sodium bicarbonate, they are readily deprotonated by stronger bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to form sodium or potassium phenoxide salts.[7][8] These salts are ionic and, therefore, highly soluble in the aqueous phase, while the neutral organic product remains in the organic phase.[2]

Physicochemical Data: 4-Chloro-2-methoxyphenol

For effective separation, understanding the properties of the impurity is crucial.

PropertyValueSource(s)
Synonyms 4-Chloroguaiacol[9][10][11]
Molecular Formula C₇H₇ClO₂[9][12][13]
Molecular Weight 158.58 g/mol [9][10][11]
Appearance Colorless to yellow clear liquid[9][10]
Boiling Point 241 °C[3][9]
Melting Point 16-17 °C[3]
pKa (Predicted) 9.52 ± 0.18[3]
Water Solubility Slightly soluble[3]
Hazards Skin and eye irritant[9][10][14]
Experimental Protocol: Basic Wash
  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent like ethyl acetate or diethyl ether within a separatory funnel.

  • First Extraction: Add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH).

    • Causality Insight: A 1 M NaOH solution is sufficiently basic to deprotonate the phenol quantitatively, converting it to the sodium salt.

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds. Periodically vent the funnel.

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely. The denser layer will be at the bottom.

  • Draining: Remove the lower aqueous layer, which now contains the sodium 4-chloro-2-methoxyphenoxide salt.

  • Repeat: Perform a second extraction with fresh 1 M NaOH solution to ensure complete removal of the phenol.[15]

  • Brine Wash: Wash the remaining organic layer with a saturated aqueous solution of sodium chloride (brine).

    • Causality Insight: The brine wash helps to remove residual water and any remaining dissolved inorganic base from the organic layer.[7][15]

  • Drying & Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter away the drying agent, and remove the solvent under reduced pressure to yield your purified product.

Workflow Diagram: Basic Aqueous Extraction

G cluster_start Start: Crude Mixture cluster_extraction Extraction Step cluster_separation Phase Separation cluster_workup Workup start Crude Product + Unreacted Phenol in Organic Solvent sep_funnel Add 1M NaOH (aq) Shake & Vent start->sep_funnel separate Allow Layers to Separate sep_funnel->separate aq_layer Aqueous Layer: Contains Sodium Phenoxide Salt separate->aq_layer Drain org_layer Organic Layer: Contains Neutral Product separate->org_layer brine Wash with Brine org_layer->brine dry Dry (e.g., Na₂SO₄) brine->dry concentrate Concentrate dry->concentrate end Purified Neutral Product concentrate->end

Caption: Workflow for removing acidic phenol via basic extraction.

Q2: My product is sensitive to strong bases like NaOH, or the extraction failed to remove all the phenol. What should I do?

A2: Consider Chromatography or Recrystallization.

When acid-base extraction is not suitable or insufficient, other purification techniques based on different physical properties must be employed.

Troubleshooting Guide 2: Advanced Purification Techniques

Option 1: Flash Column Chromatography

Core Principle: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[16] 4-chloro-2-methoxyphenol is a moderately polar compound due to its hydroxyl group. If your product has a significantly different polarity, separation by flash chromatography is an excellent option.[16][17]

When to Use This Method:

  • Your product and the phenol have a significant difference in polarity.

  • Acid-base extraction is ineffective or incompatible with your product.

  • You need to separate multiple components from the reaction mixture.

Experimental Protocol: Flash Chromatography

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system (eluent). The goal is to find a solvent mixture where your product has a retention factor (Rf) of ~0.3 and is well-separated from the phenol spot.[18] Common systems include ethyl acetate/hexanes or dichloromethane/methanol.[19]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent component.

  • Sample Loading: Adsorb your crude mixture onto a small amount of silica gel, and carefully load it onto the top of the packed column.

  • Elution: Run the chosen solvent system through the column, applying positive pressure (e.g., with compressed air) to accelerate the flow.[17]

  • Fraction Collection: Collect the eluent in a series of test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.[18]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Option 2: Recrystallization

Core Principle: Recrystallization purifies a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling.[20][21][22] The impurities, in this case, 4-chloro-2-methoxyphenol (which is a liquid/low-melting solid), will hopefully remain in the cold solvent.[3][23][24]

When to Use This Method:

  • Your desired product is a solid at room temperature.

  • You can identify a solvent that dissolves your product well when hot but poorly when cold, while dissolving the phenol impurity at all temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve your solid product sparingly at room temperature but completely at its boiling point.[24]

  • Dissolution: In a flask, add the minimum amount of hot solvent to your crude solid product until it just dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a gravity filtration of the hot solution to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any adhering impurities.

  • Drying: Dry the crystals thoroughly to remove all traces of solvent.

Decision-Making Workflow

G start Crude Mixture: Product + Phenol Impurity q_base_stable Is the product stable to base? start->q_base_stable q_product_state Is the product a solid? q_polarity_diff Is there a significant polarity difference? q_product_state->q_polarity_diff No proc_recrystallization Attempt Recrystallization q_product_state->proc_recrystallization Yes q_base_stable->q_product_state No proc_extraction Perform Acid-Base Extraction q_base_stable->proc_extraction Yes proc_chromatography Use Flash Column Chromatography q_polarity_diff->proc_chromatography Yes end_fail Consider Alternative Strategy q_polarity_diff->end_fail No end_success Pure Product proc_extraction->end_success proc_recrystallization->end_success proc_chromatography->end_success

Caption: Decision tree for selecting a purification method.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved February 26, 2026, from [Link]

  • Fiveable. (2025, August 15). Acid-Base Extraction Definition. Retrieved February 26, 2026, from a valid URL provided by the search tool.
  • EduBirdie. (n.d.). Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University. Retrieved February 26, 2026, from a valid URL provided by the search tool.
  • Study.com. (n.d.). Video: Acid-Base Extraction | Purpose, Theory & Applications. Retrieved February 26, 2026, from a valid URL provided by the search tool.
  • University of California, Davis. (n.d.). Recrystallization. Retrieved February 26, 2026, from a valid URL provided by the search tool.
  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved February 26, 2026, from [Link]

  • BenchChem. (2025). Purification strategies to remove starting material impurities. Retrieved February 26, 2026, from a valid URL provided by the search tool.
  • Taylor & Francis. (n.d.). Recrystallization – Knowledge and References. Retrieved February 26, 2026, from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved February 26, 2026, from a valid URL provided by the search tool.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved February 26, 2026, from [Link]

  • University of York. (n.d.). Chemically-active extraction. Retrieved February 26, 2026, from [Link]

  • Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET. Retrieved February 26, 2026, from a valid URL provided by the search tool.
  • University of Anbar. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved February 26, 2026, from a valid URL provided by the search tool.
  • YouTube. (2014, December 29). Organic Practical Setup 5. Washing to remove acid impurities. Retrieved February 26, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 26, 2026, from [Link]

  • MDPI. (2024, March 27). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved February 26, 2026, from [Link]

  • Thermo Fisher Scientific. (2025, December 18). SAFETY DATA SHEET. Retrieved February 26, 2026, from a valid URL provided by the search tool.
  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved February 26, 2026, from a valid URL provided by the search tool.
  • Solubility of Things. (n.d.). 4-Methoxyphenol. Retrieved February 26, 2026, from a valid URL provided by the search tool.
  • Columbia University. (n.d.). Column chromatography. Retrieved February 26, 2026, from a valid URL provided by the search tool.
  • Spectrum Chemical. (2020, June 7). SAFETY DATA SHEET. Retrieved February 26, 2026, from a valid URL provided by the search tool.
  • Thermo Fisher Scientific. (n.d.). 4-alkoxyphenols. Retrieved February 26, 2026, from a valid URL provided by the search tool.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved February 26, 2026, from [Link]

  • YouTube. (2023, March 13). Flash Column Chromatography. Retrieved February 26, 2026, from [Link]

  • Ataman Kimya. (n.d.). 4-METHOXYPHENOL. Retrieved February 26, 2026, from [Link]

  • NIST. (n.d.). 2-Methoxy-4-chloro-phenol. Retrieved February 26, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-CHLORO-2-METHOXYPHENOL | CAS 16766-30-6. Retrieved February 26, 2026, from [Link]

  • Quora. (2020, April 15). Why is p-methoxyphenol less acidic than phenol?. Retrieved February 26, 2026, from a valid URL provided by the search tool.

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Technical Support Center: Minimizing Side Reactions During Chloronitrophenol Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the selective reduction of chloronitrophenols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial chemical transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter in your experiments, with a focus on minimizing unwanted side reactions.

The reduction of a nitro group on an aromatic ring that also contains a halogen, such as chlorine, presents a significant synthetic challenge. The primary goal is to selectively reduce the nitro group to an amine while preserving the carbon-halogen bond. The most common and often problematic side reaction is hydrodehalogenation, where the chlorine atom is replaced by a hydrogen atom. This guide will equip you with the knowledge to suppress this and other side reactions, thereby improving the yield and purity of your desired chloroaminophenol product.

Troubleshooting Guide

This section addresses common problems encountered during the reduction of chloronitrophenols, providing potential causes and actionable solutions.

Problem 1: Significant Formation of Dehalogenated Byproduct (Aniline Derivative)

You're observing a substantial amount of the corresponding aniline (dechlorinated product) in your reaction mixture, confirmed by analytical techniques like GC-MS or LC-MS.

Potential Causes & Solutions:

  • Inappropriate Catalyst Choice: The choice of catalyst is paramount in preventing dehalogenation.

    • Cause: Palladium on carbon (Pd/C) is a highly active hydrogenation catalyst and is known to promote dehalogenation, especially for aryl halides.[1]

    • Solution: Switch to a catalyst with lower dehalogenation activity. Raney Nickel is a well-established alternative for substrates where preserving the halogen is crucial.[1][2] Sulfided platinum on carbon (Pt/C) has also demonstrated high selectivity for the nitro group with minimal dehalogenation.[1] For certain substrates, iron-based catalysts, such as those derived from the pyrolysis of iron-phenanthroline complexes on carbon, can offer excellent selectivity.[3]

  • Harsh Reaction Conditions: High temperature and hydrogen pressure can favor the undesired dehalogenation reaction.

    • Cause: Aggressive reaction conditions provide the necessary activation energy for breaking the carbon-halogen bond.

    • Solution: Optimize your reaction parameters. Start with milder conditions, such as lower hydrogen pressure (e.g., 1-5 atm) and temperatures ranging from room temperature to around 80°C.[4] Monitor the reaction progress closely to find the sweet spot that allows for complete nitro reduction without significant dehalogenation.

  • Prolonged Reaction Time: Leaving the reaction to run for an extended period after the starting material is consumed can lead to over-reduction.

    • Cause: Once the primary reaction is complete, the catalyst can begin to act on the desired product, leading to dehalogenation.

    • Solution: Implement rigorous reaction monitoring using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] Quench the reaction as soon as the chloronitrophenol is fully consumed to prevent further reduction of the chloroaniline product.

Problem 2: Low Yield of the Desired Chloroaminophenol

Your reaction is sluggish, incomplete, or results in a low isolated yield of the target compound.

Potential Causes & Solutions:

  • Catalyst Inactivity or Poisoning: The catalyst may not be performing optimally.

    • Cause: Heterogeneous catalysts can be poisoned by impurities in the starting material, solvent, or hydrogen gas. The catalyst may also have lost activity due to improper storage or handling.

    • Solution: Ensure the use of high-purity reagents and solvents. If catalyst poisoning is suspected, consider purifying your starting material. For catalytic hydrogenations, verify the activity of your catalyst.[1] It may be necessary to use a fresh batch of catalyst or increase the catalyst loading.

  • Poor Solubility of Starting Material: The substrate needs to be accessible to the catalyst.

    • Cause: If the chloronitrophenol has low solubility in the chosen solvent, the reaction rate will be significantly hindered.

    • Solution: Select a solvent or a co-solvent system that ensures good solubility of your starting material. Protic solvents like ethanol and methanol are commonly used.[1] Gentle heating can also improve solubility and reaction kinetics.

  • Sub-optimal Reagent Stoichiometry (for non-catalytic methods):

    • Cause: When using chemical reducing agents like tin(II) chloride (SnCl₂·2H₂O) or iron powder, an insufficient amount will lead to an incomplete reaction.

    • Solution: Ensure you are using the correct stoichiometric amount of the reducing agent. For instance, with SnCl₂·2H₂O, a significant excess (around 5 equivalents) is often required for the reaction to go to completion.[1]

Problem 3: Formation of Polymeric or Tar-Like Byproducts

The reaction mixture becomes dark and viscous, and purification is challenging due to the presence of high molecular weight impurities.

Potential Causes & Solutions:

  • Reaction Intermediates Polymerizing: Certain intermediates in the nitro reduction pathway can be reactive.

    • Cause: Under certain conditions, intermediates like nitroso and hydroxylamine species can undergo condensation or polymerization reactions.[5]

    • Solution: Maintain a controlled reaction temperature. Running the reaction at a lower temperature can help to minimize the formation of these reactive intermediates. Ensuring efficient stirring can also help to dissipate localized heat and maintain a homogeneous reaction mixture.

  • Acidic or Basic Conditions Promoting Side Reactions: The pH of the reaction medium can significantly influence the reaction pathway.

    • Cause: Highly acidic or basic conditions can catalyze side reactions, leading to the formation of undesired byproducts. For example, acidic conditions can sometimes promote the formation of phenolic impurities.

    • Solution: Carefully control the pH of the reaction. For metal/acid reductions (e.g., Fe/HCl), ensure the acid is added in a controlled manner. In some cases, using a buffered system or a milder acid like acetic acid can be beneficial.[2] The addition of a dehalogenation suppressor like morpholine can also help by preventing the development of acidity during the hydrogenation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the reduction of chloronitrophenols, and how can I prevent it?

The most prevalent side reaction is hydrodehalogenation, which is the cleavage of the carbon-chlorine bond and its replacement with a hydrogen atom.[7] This leads to the formation of an aniline byproduct instead of the desired chloroaniline.

To prevent this, consider the following:

  • Catalyst Selection: Avoid highly active dehalogenation catalysts like standard Pd/C. Opt for catalysts like Raney Nickel, sulfided Pt/C, or specialized iron-oxide-based catalysts.[1][2][3]

  • Reaction Conditions: Employ milder conditions, including lower hydrogen pressure and temperature.[4]

  • Additives: In some catalytic hydrogenation systems, the addition of a dehalogenation suppressor, such as morpholine, can be highly effective.[6]

  • Non-Catalytic Methods: Reagents like tin(II) chloride (SnCl₂) or iron in acidic media (Fe/HCl) are excellent alternatives as they generally do not cause dehalogenation.[1]

Q2: How does pH affect the selectivity of chloronitrophenol reduction?

The pH of the reaction medium can have a profound impact on both the rate and selectivity of the reduction.[8][9]

  • Acidic Conditions: Many classical reduction methods, such as the Béchamp reduction (iron and hydrochloric acid), are performed under acidic conditions and are generally selective for the nitro group.[2] However, excessively acidic conditions can sometimes lead to other side reactions.

  • Neutral/Slightly Basic Conditions: Catalytic transfer hydrogenation using ammonium formate as a hydrogen donor is often carried out in neutral solvents like methanol or ethanol.[1] For reductions using SnCl₂, the workup typically involves basification to precipitate tin salts.[1]

  • Alkaline Conditions: The reactivity of phenolic compounds can be significantly altered at higher pH due to deprotonation.[10] This can influence the electronic properties of the aromatic ring and potentially affect the susceptibility to dehalogenation.

It is crucial to optimize the pH for your specific substrate and reduction method.

Q3: Can I use catalytic transfer hydrogenation for the selective reduction of chloronitrophenols?

Yes, catalytic transfer hydrogenation is a widely used and effective method. It offers the advantage of avoiding the use of high-pressure hydrogen gas.[11]

A common system involves using palladium on carbon (Pd/C) with a hydrogen donor like ammonium formate.[1] However, as with direct hydrogenation, the choice of catalyst is critical to prevent dehalogenation. While Pd/C can be used, careful optimization of reaction time and temperature is necessary.[1] For more sensitive substrates, exploring other catalysts in combination with a hydrogen donor may be beneficial. Hydrazine hydrate in the presence of Pd/C has also been reported for the selective reduction of halogenated nitroarenes.[11][12]

Q4: What analytical techniques are best for monitoring the reaction and identifying byproducts?

A combination of chromatographic and spectroscopic techniques is ideal for comprehensive analysis.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): A quick and simple method to track the consumption of the starting material and the formation of the main product.[4]

    • High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on the reaction progress and can resolve the starting material, product, and major byproducts.[4][13]

  • Byproduct Identification:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile and thermally stable compounds. It provides both retention time data for quantification and mass spectra for structural elucidation of byproducts.[7][14]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for a wider range of compounds, including those that are not amenable to GC. It is invaluable for identifying and characterizing both expected and unexpected side products.[14][15]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze the crude reaction mixture to get a snapshot of the different species present and is essential for the definitive structural characterization of isolated products and byproducts.[4]

Q5: Are there any metal-free methods for the selective reduction of the nitro group?

Yes, while less common for chloronitrophenols specifically, metal-free reduction methods for nitroarenes do exist. These are particularly valuable when metal contamination of the final product is a concern. One such method involves the use of tetrahydroxydiboron with an organocatalyst like 4,4'-bipyridine, which has been shown to be highly chemoselective for the nitro group.[1] However, the compatibility of these methods with halogenated substrates would need to be carefully evaluated for each specific case.

Experimental Protocols & Data

Protocol 1: Selective Reduction using Tin(II) Chloride

This protocol is a robust, non-catalytic method that generally avoids dehalogenation.[1]

Materials:

  • Chloronitrophenol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Ice

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

  • Ethyl Acetate (for extraction)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the chloronitrophenol (1 equivalent) in ethanol or ethyl acetate.

  • Add SnCl₂·2H₂O (approximately 5 equivalents) to the solution.[1]

  • Heat the reaction mixture to reflux (around 70-80 °C) under an inert atmosphere (e.g., nitrogen).[1]

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it into ice.[1]

  • Slowly add 5% aqueous NaHCO₃ or NaOH with vigorous stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.[1]

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude chloroaminophenol.

  • Purify the product by column chromatography or recrystallization as needed.

Data Summary: Catalyst Performance in Chloronitrobenzene Hydrogenation

The following table summarizes the performance of different catalysts in the hydrogenation of p-chloronitrobenzene (p-CNB) to p-chloroaniline (p-CAN), highlighting the critical role of the catalyst in achieving high selectivity.

CatalystSupportConversion of p-CNB (%)Selectivity to p-CAN (%)Byproduct (Aniline) (%)Reference
Pt/ZZZeolite>98>99.9Almost undetectable[7]
Pt/ZMZeolite>98>99.9Almost undetectable[7]
Pt/ZrO₂Zirconia---[7]
Pt/ZSM-5Zeolite36.1--[7]
Pt-V/CCarbon99.5 (at 0.05 M)98.61.4[3]
Raney Co-~80>98<2[3]
γ-Mo₂N--1000[5]

Data is indicative and can vary based on specific reaction conditions.

Visualizations

Troubleshooting Workflow for Dehalogenation

The following diagram provides a decision-making workflow to address the issue of dehalogenation during chloronitrophenol reduction.

Dehalogenation_Troubleshooting start Dehalogenation Observed catalyst Evaluate Catalyst start->catalyst conditions Optimize Conditions catalyst->conditions No pd_c Using Pd/C? catalyst->pd_c Yes monitoring Improve Monitoring conditions->monitoring No harsh Harsh Conditions? conditions->harsh Yes non_catalytic Switch to Non-Catalytic Method monitoring->non_catalytic No/Still an issue over_reduction Over-reduction? monitoring->over_reduction Yes raney_ni Switch to Raney Ni or Sulfided Pt/C pd_c->raney_ni mild Use Lower Temp/Pressure harsh->mild tlc_hplc Monitor via TLC/HPLC & Quench over_reduction->tlc_hplc

Caption: A decision tree for troubleshooting dehalogenation side reactions.

General Reaction Pathway of Nitroarene Reduction

This diagram illustrates the stepwise reduction of a nitro group to an amine, highlighting potential intermediates.

Nitro_Reduction_Pathway Nitro Ar-NO2 (Nitroarene) Nitroso Ar-NO (Nitrosoarene) Nitro->Nitroso +2e-, +2H+ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e-, +2H+ Amine Ar-NH2 (Amine) Hydroxylamine->Amine +2e-, +2H+

Caption: The general pathway for the reduction of a nitro group.

References

  • A new reagent for selective reduction of nitro group. (n.d.). Rasayan J. Chem. Retrieved from [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2021). ACS Publications. Retrieved from [Link]

  • Li, F., Frett, B., & Li, H.-y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408. Retrieved from [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Process for the reduction of halo nitro aromatic compounds. (1964). Google Patents.
  • Li, X., Cai, Y., & Lu, J. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. Toxics, 11(11), 947. Retrieved from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry. Retrieved from [Link]

  • Catalytic hydrogenation of halonitrobenzene compounds. (1964). Google Patents.
  • Selective Hydrogenation of Halonitrobenzenes. (2018). ResearchGate. Retrieved from [Link]

  • Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. (2025). Nanoscale Advances. Retrieved from [Link]

  • Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. (2010). International Journal of Environmental Science and Technology. Retrieved from [Link]

  • Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. (2018). ACS Omega. Retrieved from [Link]

  • Cathodic reduction characteristics of 2-chloro-4-nitrophenol in microbial electrolysis cell. (2019). Journal of the Taiwan Institute of Chemical Engineers. Retrieved from [Link]

  • Schenzle, A., Lenke, H., Spain, J. C., & Knackmuss, H. J. (1999). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 65(6), 2317–2323. Retrieved from [Link]

  • How to reduce a Des halogenation completely while doing Aromotic Nitro compound which contains a halogen group? (2014). ResearchGate. Retrieved from [Link]

  • Formation of chloronitrophenols upon sulfate radical-based oxidation of 2-chlorophenol in the presence of nitrite. (2020). PubMed. Retrieved from [Link]

  • Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. (2025). Materials Advances. Retrieved from [Link]

  • Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. (2010). ResearchGate. Retrieved from [Link]

  • Selective hydrogenation of 4-chloronitrobenzene over AuPd/TiO2 catalyst. (2015). ResearchGate. Retrieved from [Link]

  • Effect of pH on the removal of phenol, 2-nitrophenol, and 4-nitrophenol... (2009). ResearchGate. Retrieved from [Link]

  • The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate. (2004). Water Research. Retrieved from [Link]

  • Formation of chloronitrophenols upon sulfate radical-based oxidation of 2-chlorophenol in the presence of nitrite. (2020). ResearchGate. Retrieved from [Link]

  • Pd/TiO2 single-atom catalyst for the selective reduction of 4-chlorophenol to cyclohexanone via relay photocatalysis. (2025). ResearchGate. Retrieved from [Link]

  • Selective chemical oxidation or reduction of chlorophenols with potassium nitrosodisulfonate. (2003). ResearchGate. Retrieved from [Link]

  • Jin, Q., & Kirk, M. F. (2018). pH as a Primary Control in Environmental Microbiology: 1. Thermodynamic Perspective. Frontiers in Environmental Science, 6. Retrieved from [Link]

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  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (2023). ACS Omega. Retrieved from [Link]

  • Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. (2026). Dalton Transactions. Retrieved from [Link]

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Validation & Comparative

1H NMR spectrum analysis of 4-Chloro-2-methoxy-6-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of highly substituted aromatics. 4-Chloro-2-methoxy-6-nitrophenol —a critical intermediate in pharmaceutical and agrochemical synthesis—presents a unique analytical case study. Its tetrasubstituted phenolic ring features competing electron-donating (methoxy) and electron-withdrawing (nitro, chloro) groups, alongside complex hydrogen-bonding dynamics.

This guide objectively compares 1H NMR solvent systems and orthogonal analytical techniques to establish a robust, self-validating framework for the structural verification of this compound.

The Chemical Profile & Causality of Chemical Shifts

To accurately verify 4-Chloro-2-methoxy-6-nitrophenol, one must first understand the electronic causality driving its 1H NMR spectrum. The molecule contains four distinct proton environments:

  • The Phenolic -OH: Flanked by a methoxy group (C2) and a nitro group (C6), the hydroxyl proton is subjected to a powerful intramolecular hydrogen bond with the nitro group's oxygen. This locks the conformation and severely deshields the proton, pushing its resonance far downfield (>10.5 ppm).

  • Aromatic Protons (H-3 and H-5): These protons are meta to each other, resulting in a characteristic meta-coupling (

    
     Hz). H-5 is highly deshielded by the adjacent strongly electron-withdrawing nitro group. Conversely, H-3 is relatively shielded by the resonance-donating ortho-methoxy group.
    
  • The Methoxy Group (-OCH3): Appears as a sharp 3H singlet in the standard aliphatic-oxygenated region.

Comparative Analysis: 1H NMR Solvent Systems

The choice of deuterated solvent fundamentally alters the observed spectrum. For phenols, the competition between intramolecular hydrogen bonding and intermolecular solvent-solute interactions dictates the resolution and chemical shift of labile protons. As demonstrated in foundational studies on [1], transitioning from a non-polar solvent like CDCl3 to a polar, hydrogen-bond-accepting solvent like DMSO-d6 causes distinct solvation shifts (


).

Below is a comparative data table outlining the expected 1H NMR performance in both solvent systems.

Proton EnvironmentMultiplicityExpected Shift (CDCl3)Expected Shift (DMSO-d6)Causality & Assignment Logic
-OH Singlet (broad)10.50 - 11.00 ppm10.80 - 11.50 ppmDeshielded by strong intramolecular H-bond with ortho-NO2. DMSO competes via intermolecular H-bonding, causing a slight downfield shift and peak broadening [2].
H-5 (Ar-H) Doublet (

Hz)
7.60 - 7.80 ppm7.70 - 7.90 ppmHighly deshielded by the inductive and resonance effects of the ortho-NO2 and meta-Cl groups.
H-3 (Ar-H) Doublet (

Hz)
7.10 - 7.25 ppm7.20 - 7.35 ppmShielded by the ortho-OMe group relative to H-5. Exhibits meta-coupling to H-5.
-OCH3 Singlet (3H)3.90 - 4.00 ppm3.85 - 3.95 ppmStandard methoxy resonance. Slight upfield shift in DMSO due to solvent anisotropy differences.

Verdict: For 4-Chloro-2-methoxy-6-nitrophenol, CDCl3 is the superior solvent . It preserves the native intramolecular hydrogen bond, yielding a sharper -OH signal, whereas DMSO-d6 induces competitive intermolecular solvation that can broaden the labile proton signal and complicate integration.

Methodological Comparison: 1H NMR vs. Orthogonal Techniques

While 1H NMR is the gold standard for connectivity, relying on a single technique is a critical failure point in modern drug development. How does 1H NMR compare to orthogonal methods like LC-MS and FTIR for this specific compound?

Analytical Feature1H NMR (400/600 MHz)LC-MS (ESI-TOF)FTIR (ATR)
Primary Output Connectivity, stereochemistry, quantitative purityExact mass, isotopic pattern (Cl isotope ratio)Functional group identification
Isomer Specificity Extremely High: Easily distinguishes 4-chloro vs. 5-chloro isomers via

-coupling patterns.
Low: Isomers have identical masses; requires chromatographic separation and reference standards.Moderate: Fingerprint region varies, but difficult to interpret ab initio.
Limit of Detection ~1-5 µg (with cryoprobe)Picogram to Nanogram rangeMicrogram range
Sample Recovery 100% (Non-destructive)0% (Destructive)100% (Non-destructive)

Verdict: 1H NMR provides unmatched specificity for positional isomers (crucial for substituted aromatics), but LC-MS is required to confirm the presence of the chlorine atom via its characteristic 3:1 isotopic signature (35Cl : 37Cl).

Self-Validating Experimental Protocol for 1H NMR Acquisition

A protocol is only as reliable as its internal controls. The following workflow integrates system suitability checks at every critical juncture to ensure the resulting spectra are artifact-free and quantitatively reliable.

Step 1: Sample Preparation & Internal Referencing

  • Weigh exactly 15 mg of 4-Chloro-2-methoxy-6-nitrophenol.

  • Dissolve in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS).

  • Self-Validation Gate: TMS acts as the absolute 0.00 ppm reference. If the TMS peak is absent or split, sample preparation must be repeated.

Step 2: Probe Tuning & Matching

  • Insert the 5 mm NMR tube into the spectrometer (400 MHz or higher recommended).

  • Tune the probe to the 1H frequency specific to the sample's dielectric load.

  • Self-Validation Gate: The reflection dip on the tuning curve must be < -20 dB to ensure maximum signal transfer and optimal Signal-to-Noise Ratio (SNR).

Step 3: Locking & Shimming

  • Lock the magnetic field onto the deuterium frequency of the CDCl3 solvent.

  • Perform automated gradient shimming (e.g., TopShim).

  • Self-Validation Gate: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. Do not proceed to acquisition unless the TMS FWHM is < 1.0 Hz. A broader peak indicates poor magnetic homogeneity, which will blur the critical 2.5 Hz meta-coupling of the aromatic protons.

Step 4: Acquisition Parameters

  • Set the pulse angle to 30° to ensure complete relaxation between scans.

  • Set the relaxation delay (D1) to 2.0 seconds.

  • Acquire 16 to 32 scans.

  • Self-Validation Gate: Run an automated Receiver Gain (RG) optimization. Manual RG settings can cause Analog-to-Digital Converter (ADC) clipping, resulting in distorted baseline artifacts.

Step 5: Processing

  • Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transformation.

  • Perform manual phase correction (zero-order and first-order) and a polynomial baseline correction.

Visualizing the Analytical Logic

The following diagram maps the decision-making process and validation gates required for the structural verification of this compound.

Analytical_Workflow Sample 4-Chloro-2-methoxy-6-nitrophenol (Sample Prep) Solvent Solvent Selection Logic Sample->Solvent CDCl3 CDCl3 (Preserves Intramolecular H-Bonds) Solvent->CDCl3 Non-Polar Analysis DMSO DMSO-d6 (Induces Intermolecular Solvation) Solvent->DMSO Polar Analysis Acquisition 1H NMR Acquisition (Self-Validating Protocol) CDCl3->Acquisition DMSO->Acquisition Analysis Spectral Analysis & Multiplet Assignment Acquisition->Analysis TMS FWHM < 1.0 Hz Orthogonal Orthogonal Verification (LC-MS / FTIR) Analysis->Orthogonal Isomer Resolution Result Confirmed Structural Identity Orthogonal->Result Cross-Validated

Workflow for the structural verification of 4-Chloro-2-methoxy-6-nitrophenol via 1H NMR.

References

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]

  • Toure, O., et al. (2013). Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry, 11(40), 6916-6923.[Link]

HPLC Method Development Guide: Purity Analysis of 4-Chloro-2-methoxy-6-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-performance liquid chromatography (HPLC) method development strategy for determining the purity of 4-Chloro-2-methoxy-6-nitrophenol . It moves beyond generic protocols to address the specific challenges posed by this acidic, chelating, and isomeric compound.[1]

Introduction & Chemical Profile

4-Chloro-2-methoxy-6-nitrophenol is a highly functionalized aromatic intermediate often used in the synthesis of agrochemicals and dyes.[1] Its analysis is complicated by three factors:

  • Acidity: The ortho-nitro and para-chloro groups significantly increase the acidity of the phenolic hydroxyl (estimated pKa ~3.5–4.0), necessitating strict pH control.[1]

  • Isomerism: Synthetic pathways often yield regiochemical isomers (e.g., 5-nitro vs. 6-nitro) that are difficult to resolve on standard C18 columns.[1]

  • Chelation: The proximity of the hydroxyl, methoxy, and nitro groups creates a potential ligand site for trace metals, leading to peak tailing.[1]

Chemical Properties Table
PropertyValue (Approx.)Chromatographic Implication
Molecular Formula C₇H₆ClNO₄MW: 203.58 g/mol
pKa 3.5 – 4.2Mobile phase pH must be ≤ 2.5 to suppress ionization and prevent peak splitting.[1]
LogP ~2.3Moderately hydrophobic; suitable for Reversed-Phase LC (RPLC).[1]
UV Maxima 210, 280, 315 nmDual-wavelength monitoring recommended (280 nm for purity, 315 nm for specificity).[1]

Method Comparison: Generic vs. Optimized

To achieve reliable purity data, we compare a standard "screening" approach against an optimized method designed for this specific chemotype.

Method A: The "Generic" Screening Approach (C18)

Use this for rough purity estimates or initial reaction monitoring.[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Verdict: Insufficient for High Purity.

    • Why? Formic acid (pH ~2.7) may not fully suppress ionization of the highly acidic nitrophenol, leading to fronting/tailing. C18 phases often fail to resolve the ortho-nitro target from its para-nitro isomers due to similar hydrophobicity.[1]

Method B: The Optimized "Selectivity" Approach (Biphenyl)

Use this for final purity certification and impurity profiling.[1]

  • Column: Phenomenex Kinetex Biphenyl (100 x 4.6 mm, 2.6 µm Core-Shell).[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5).

  • Mobile Phase B: Methanol.

  • Verdict: Superior Resolution.

    • Why? The Biphenyl stationary phase utilizes

      
       interactions, which are highly sensitive to the electron-withdrawing nitro group's position on the ring.[1] This resolves the target from positional isomers (e.g., 5-nitro impurity) that C18 misses.[1] Phosphate buffer provides higher buffering capacity than formic acid, ensuring sharp peak shape for acidic phenols.
      

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Method B)

Reagents: HPLC-grade Methanol, Potassium Dihydrogen Phosphate (


), Phosphoric Acid (85%), HPLC-grade Water.[1]
  • Buffer Preparation (20 mM, pH 2.5):

    • Dissolve 2.72 g of

      
       in 950 mL of water.
      
    • Adjust pH to 2.50 ± 0.05 using Phosphoric Acid (dropwise).

    • Dilute to 1000 mL volume.

    • Filter through a 0.22 µm nylon membrane. Note: Do not skip filtration; particulates cause high backpressure in core-shell columns.[1]

  • Solvent B: 100% Methanol (degassed).

Protocol 2: Instrument Setup & Gradient
  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 35°C (Thermostatted). Elevated temperature reduces viscosity and improves mass transfer.[1]

  • Injection Volume: 5 µL.

  • Detection: Diode Array Detector (DAD).[3]

    • Channel A: 280 nm (bandwidth 4 nm) – General Purity.

    • Channel B: 315 nm (bandwidth 8 nm) – Nitro-specific.[1]

Time (min)% Buffer (A)% Methanol (B)Event
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
12.04060Linear Gradient
15.0595Wash
18.0595Wash Hold
18.19010Re-equilibration
23.09010Stop

Method Development Logic & Workflow

The following diagram illustrates the decision matrix used to select the Biphenyl/Methanol system over the standard C18/Acetonitrile system.

MethodDevelopment Start Analyte: 4-Chloro-2-methoxy-6-nitrophenol PropAnalysis Analyze Properties: Acidic (pKa ~3.5) Aromatic & Nitro Group Start->PropAnalysis Branch1 Select Stationary Phase PropAnalysis->Branch1 C18 C18 Column (Hydrophobic Interaction) Branch1->C18 Standard Biphenyl Biphenyl Column (Pi-Pi + Hydrophobic) Branch1->Biphenyl Optimized ResultC18 Result: Good retention, but poor isomer separation C18->ResultC18 ResultBi Result: Enhanced Selectivity for Nitro-positional isomers Biphenyl->ResultBi Branch2 Select Mobile Phase Modifier ResultBi->Branch2 Formic 0.1% Formic Acid (pH ~2.7) Branch2->Formic Volatile (LC-MS) Phos 20mM Phosphate (pH 2.5) Branch2->Phos Robust (UV) Final FINAL METHOD: Biphenyl + Phosphate pH 2.5 + MeOH (Sharp peaks, Isomer resolved) Formic->Final Peak Tailing Risk Phos->Final

Figure 1: Decision tree for selecting the Biphenyl/Phosphate system to maximize resolution of nitrophenol isomers.

Validation Parameters (Acceptance Criteria)

To ensure the method is "self-validating" and trustworthy, evaluate these parameters during the trial run:

ParameterAcceptance CriteriaTroubleshooting Failure
Resolution (

)

between Target and nearest impurity (likely 4-chloro-2-methoxyphenol).[1]
Decrease gradient slope or switch Methanol to Acetonitrile/Methanol blend.
Tailing Factor (

)

If

, lower pH to 2.2 or increase buffer concentration to 50 mM.
Precision (RSD)

for Retention Time;

for Area (n=6).
Check pump stability; ensure column is thermostatted.
LOD/LOQ S/N > 3 (LOD) and > 10 (LOQ).Increase injection volume to 10 µL or switch to 254 nm if sensitivity is low.
Impurity Profiling Workflow

The synthesis of this compound involves nitration of 4-chloro-2-methoxyphenol.[1] Common impurities to track include:

  • Starting Material: 4-Chloro-2-methoxyphenol (Less polar, elutes later in RPLC? Correction: Lacks nitro group, so less polar than target? Actually, nitro group adds polarity but intramolecular H-bonding reduces it.[1] Starting material usually elutes after the nitrated product on C18, but before on Biphenyl due to lack of pi-pi interaction).[1]

  • Isomer: 4-Chloro-2-methoxy-5 -nitrophenol.[1]

  • Over-nitration: Dinitro species (Elutes earlier).

ImpuritySeparation cluster_elution Elution Order (Time ->) Sample Crude Sample Column Biphenyl Column Sample->Column P1 Dinitro Impurities (Most Polar) Column->P1 P2 Target: 6-Nitro Isomer (Ortho H-Bonding) Column->P2 P3 Impurity: 5-Nitro Isomer (No Ortho H-Bond) Column->P3 P4 Precursor: No Nitro Group Column->P4

Figure 2: Expected elution order on a Biphenyl stationary phase. The target (6-nitro) often elutes before the 5-nitro isomer due to intramolecular hydrogen bonding reducing its interaction with the mobile phase, while the Biphenyl phase grabs the exposed nitro group of the 5-isomer more strongly.[1]

References

  • PubChem. (2025).[4] 4-Chloro-2-nitrophenol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Phenomenex. (2019).[5] Chromatographic Separation of Phenolic Compounds: Biphenyl vs C18. National Institutes of Health (PMC). Retrieved from [Link]

  • Scientific.Net. (2013). Determination of Nitrophenol Isomers in Water by HPLC. Retrieved from [Link]

Sources

A Comparative Analysis of the Reactivity of 4-Chloro-2-methoxy-6-nitrophenol and 4-chloroguaiacol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of organic synthesis and drug development, understanding the nuanced reactivity of aromatic compounds is paramount. This guide provides an in-depth comparative analysis of two structurally related phenols: 4-Chloro-2-methoxy-6-nitrophenol and 4-chloroguaiacol (4-chloro-2-methoxyphenol). While both molecules share a chlorophenolic backbone, the presence of a nitro group in the former dramatically alters its electronic properties and, consequently, its chemical reactivity. This distinction is particularly crucial in the context of nucleophilic aromatic substitution (SNA r) reactions, a cornerstone of many synthetic pathways.

This document will dissect the structural and electronic factors governing the reactivity of these two compounds. We will explore the theoretical underpinnings of their differential reactivity and provide a detailed experimental protocol for a comparative kinetic study. The aim is to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical methodology to predict and harness the reactivity of these and similar substituted phenols.

Molecular Structure and Electronic Effects: A Tale of Two Phenols

The reactivity of an aromatic ring is profoundly influenced by the nature of its substituents. These groups can either donate or withdraw electron density from the π-system, thereby activating or deactivating the ring towards certain types of reactions.

4-chloroguaiacol possesses a methoxy (-OCH₃) group and a hydroxyl (-OH) group, both of which are electron-donating groups (EDGs) through resonance, and a chloro (-Cl) group, which is an electron-withdrawing group (EWG) through induction but an electron-donating group through resonance. The net effect of these substituents makes the aromatic ring relatively electron-rich.

4-Chloro-2-methoxy-6-nitrophenol , on the other hand, features a powerful electron-withdrawing nitro (-NO₂) group in addition to the chloro, methoxy, and hydroxyl groups. The nitro group is one of the strongest deactivating groups due to its potent electron-withdrawing inductive and resonance effects.[1][2] This significantly reduces the electron density of the aromatic ring.

The key to understanding the differential reactivity lies in how these electronic effects influence the stability of intermediates in a chemical reaction. For nucleophilic aromatic substitution, the rate-determining step is typically the formation of a negatively charged intermediate called a Meisenheimer complex.[3]

The Decisive Role of the Nitro Group

The nitro group in 4-Chloro-2-methoxy-6-nitrophenol plays a pivotal role in accelerating nucleophilic aromatic substitution reactions.[4] Its strong electron-withdrawing nature stabilizes the anionic Meisenheimer complex formed when a nucleophile attacks the carbon atom bearing the chlorine. This stabilization occurs through resonance, where the negative charge can be delocalized onto the oxygen atoms of the nitro group.[3][5] This significantly lowers the activation energy of the reaction, making the compound much more susceptible to nucleophilic attack compared to 4-chloroguaiacol. In contrast, 4-chloroguaiacol lacks this powerful stabilizing feature, rendering it far less reactive towards nucleophiles under similar conditions.

Experimental Design for a Comparative Reactivity Study

To empirically validate the theoretical differences in reactivity, a comparative kinetic study can be designed. A common and effective method is to monitor the rate of a nucleophilic aromatic substitution reaction, such as the displacement of the chloride ion by a nucleophile.

Objective

To quantitatively compare the rate of nucleophilic aromatic substitution of 4-Chloro-2-methoxy-6-nitrophenol and 4-chloroguaiacol with a common nucleophile.

Proposed Reaction: Substitution with Sodium Methoxide

Reaction_Scheme cluster_0 4-Chloro-2-methoxy-6-nitrophenol Reaction cluster_1 4-chloroguaiacol Reaction Reactant1 4-Chloro-2-methoxy-6-nitrophenol Reagent1 + CH₃ONa Product1 4-Methoxy-2-methoxy-6-nitrophenol + NaCl Reagent1->Product1 Methanol, Δ Reactant2 4-chloroguaiacol Reagent2 + CH₃ONa Product2 4-Methoxy-2-methoxyphenol + NaCl Reagent2->Product2 Methanol, Δ

Caption: General reaction scheme for the nucleophilic aromatic substitution of the two phenols with sodium methoxide.

Experimental Protocol

Materials:

  • 4-Chloro-2-methoxy-6-nitrophenol

  • 4-chloroguaiacol[6][7][8]

  • Sodium methoxide solution in methanol (standardized)

  • Anhydrous methanol (solvent)

  • Quenching solution (e.g., dilute nitric acid)

  • Silver nitrate solution (for monitoring chloride ion formation)

  • Constant temperature bath

  • Reaction flasks, pipettes, burettes, and other standard laboratory glassware

  • UV-Vis Spectrophotometer or HPLC for monitoring reactant disappearance or product formation

Procedure:

  • Reaction Setup:

    • Prepare stock solutions of known concentrations of 4-Chloro-2-methoxy-6-nitrophenol and 4-chloroguaiacol in anhydrous methanol.

    • Equilibrate the reactant solutions and the sodium methoxide solution to the desired reaction temperature in a constant temperature bath.

  • Initiation of Reaction:

    • Initiate the reaction by adding a known volume of the sodium methoxide solution to the respective phenol solutions. Start a timer immediately.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Quench the reaction immediately by adding the aliquot to a known volume of the quenching solution.

    • Method A (Titration): Determine the concentration of the liberated chloride ions by titration with a standardized silver nitrate solution.

    • Method B (Spectroscopy): Alternatively, monitor the disappearance of the starting material or the appearance of the product using UV-Vis spectrophotometry or HPLC. This requires prior calibration with standards of the reactants and products.

  • Data Analysis:

    • Plot the concentration of the reactant versus time for both compounds.

    • Determine the initial rate of reaction for both substrates.

    • Calculate the rate constants (k) for the reactions under the specified conditions.

Experimental_Workflow Start Prepare Reactant & Reagent Solutions Equilibrate Equilibrate to Reaction Temperature Start->Equilibrate Initiate Mix Reactants & Start Timer Equilibrate->Initiate Sample Withdraw Aliquots at Intervals Initiate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze Sample (Titration or Spectroscopy) Quench->Analyze Data Plot Concentration vs. Time Analyze->Data Calculate Determine Rate Constants Data->Calculate

Caption: Workflow for the comparative kinetic analysis.

Predicted Results and Interpretation

The experimental data is expected to show a significantly faster rate of reaction for 4-Chloro-2-methoxy-6-nitrophenol compared to 4-chloroguaiacol.

Table 1: Hypothetical Comparative Reactivity Data

CompoundInitial Rate (M/s)Rate Constant (k) (M⁻¹s⁻¹)
4-Chloro-2-methoxy-6-nitrophenolHighSignificantly larger
4-chloroguaiacolVery Low / NegligibleSignificantly smaller

The much larger rate constant for 4-Chloro-2-methoxy-6-nitrophenol directly reflects the stabilizing effect of the nitro group on the Meisenheimer intermediate. This stabilization lowers the activation energy barrier for the reaction, leading to a faster rate. For 4-chloroguaiacol, the absence of such a potent electron-withdrawing group results in a much higher activation energy and consequently, a dramatically slower reaction rate.

Reactivity_Mechanism cluster_0 4-Chloro-2-methoxy-6-nitrophenol cluster_1 4-chloroguaiacol Reactant_A Aromatic Ring EWG_A Strong EWG (-NO₂) Reactant_A->EWG_A withdraws e⁻ density Intermediate_A Stabilized Meisenheimer Complex EWG_A->Intermediate_A delocalizes charge Product_A Fast Substitution Intermediate_A->Product_A low Ea Reactant_B Aromatic Ring Subst_B No Strong EWG Reactant_B->Subst_B Intermediate_B Unstabilized Intermediate Subst_B->Intermediate_B no charge delocalization Product_B Slow/No Substitution Intermediate_B->Product_B high Ea

Caption: Mechanistic comparison of reactivity.

Conclusion and Implications

The presence of a nitro group ortho or para to a leaving group dramatically enhances the reactivity of an aryl halide towards nucleophilic aromatic substitution. This principle is clearly demonstrated in the comparison between 4-Chloro-2-methoxy-6-nitrophenol and 4-chloroguaiacol. The strong electron-withdrawing nature of the nitro group in the former facilitates the formation and stabilization of the key Meisenheimer intermediate, leading to a significantly faster reaction rate.

For researchers in drug development and organic synthesis, this understanding is critical for reaction design and the prediction of chemical behavior. The activated nature of compounds like 4-Chloro-2-methoxy-6-nitrophenol can be exploited for the efficient introduction of various nucleophilic moieties, while the relative inertness of 4-chloroguaiacol under similar conditions necessitates different synthetic strategies. This guide provides a foundational framework for making informed decisions in the synthesis and modification of substituted phenolic compounds.

References

  • Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th... | Study Prep. Retrieved from [Link]

  • Cytoswitch. (n.d.). 4-Chloroguaiacol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloroguaiacol. National Institutes of Health. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Nucleophilic aromatic substitution reactions promoted by aryl and heteroaryl amine nitranions. Retrieved from [Link]

  • Krygowski, T. M., & Szatylowicz, H. (2020). Substituent effects of nitro group in cyclic compounds. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Vedantu. (n.d.). In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main. Retrieved from [Link]

  • Molecules. (2020, August 12). A Walk through Recent Nitro Chemistry Advances. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

Sources

Distinguishing 4-Chloro-2-methoxy-6-nitrophenol from its 5-Nitro Isomer: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I frequently encounter regioselectivity challenges in electrophilic aromatic substitutions. In pharmaceutical and agrochemical development, the nitration of 4-chloro-2-methoxyphenol[1] presents a critical analytical hurdle: distinguishing the target 6-nitro derivative from its 5-nitro byproduct.

This guide provides an objective, data-driven framework for differentiating 4-chloro-2-methoxy-6-nitrophenol from 4-chloro-2-methoxy-5-nitrophenol. By leveraging Nuclear Magnetic Resonance (1H NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, we can exploit the fundamental differences in molecular symmetry and hydrogen bonding to achieve unambiguous identification[2].

Structural Divergence & Analytical Strategy

The core difference between these two isomers lies in the positional relationship of the nitro group relative to the phenolic hydroxyl group and the remaining aromatic protons.

  • 4-Chloro-2-methoxy-6-nitrophenol (6-Nitro Isomer): The nitro group is ortho to the hydroxyl group. The remaining aromatic protons are at C3 and C5, establishing a meta-relationship.

  • 4-Chloro-2-methoxy-5-nitrophenol (5-Nitro Isomer): The nitro group is meta to the hydroxyl group. The remaining aromatic protons are at C3 and C6, establishing a para-relationship.

IsomerDifferentiation Start Nitration of 4-Chloro-2-methoxyphenol Isomer6 4-Chloro-2-methoxy-6-nitrophenol (6-Nitro Isomer) Start->Isomer6 Isomer5 4-Chloro-2-methoxy-5-nitrophenol (5-Nitro Isomer) Start->Isomer5 NMR 1H NMR Spectroscopy (Coupling Analysis) Isomer6->NMR IR FT-IR Spectroscopy (H-Bonding Analysis) Isomer6->IR Isomer5->NMR Isomer5->IR Result6_NMR Two Doublets (J ~2.5 Hz) Meta-Protons (C3, C5) NMR->Result6_NMR Result5_NMR Two Singlets Para-Protons (C3, C6) NMR->Result5_NMR Result6_IR Intramolecular H-Bonding Sharp O-H (~3200 cm⁻¹) IR->Result6_IR Result5_IR Intermolecular H-Bonding Broad O-H (~3350 cm⁻¹) IR->Result5_IR

Caption: Analytical workflow for distinguishing 4-chloro-2-methoxy nitrophenol isomers.

Mechanistic Causality of Spectral Differences

Do not rely on memorized chemical shifts; understanding the physical chemistry driving these spectral outputs ensures robust data interpretation.

1H NMR Symmetry and Spin-Spin Coupling

The fundamental principle for distinguishing these isomers via NMR lies in their proton spin-spin coupling networks, which are dictated entirely by molecular symmetry[2].

In the 6-nitro isomer , the C3 and C5 protons are separated by the C4-chlorine atom. This meta-relationship yields a characteristic


 coupling constant of approximately 2.0–2.5 Hz. Consequently, the spectrum will display two distinct doublets in the aromatic region.

Conversely, in the 5-nitro isomer , the C3 and C6 protons are situated across the aromatic ring from one another. This para-relationship results in a negligible coupling constant (


 Hz). Thus, the 1H NMR spectrum will display two sharp singlets[3].
Hydrogen Bonding Modalities (NMR & IR)

The spatial proximity of the hydroxyl and nitro groups dictates the hydrogen bonding modality, heavily influencing both the IR vibrational frequencies and the NMR chemical shifts[4].

HbondingLogic NitroPos Nitro Group Position Pos6 C6 Position (Ortho to OH) NitroPos->Pos6 Pos5 C5 Position (Meta to OH) NitroPos->Pos5 HBond Intramolecular H-Bond (OH ··· O2N) Pos6->HBond NoHBond Intermolecular H-Bond (Sterically Distant) Pos5->NoHBond NMR_Shift Downfield OH Shift (>10.5 ppm) Sharper IR O-H Stretch HBond->NMR_Shift NMR_Normal Standard OH Shift (~9.5 ppm) Broad IR O-H Stretch NoHBond->NMR_Normal

Caption: Causality of nitro position on hydrogen bonding, IR vibrations, and NMR chemical shifts.

In the 6-nitro isomer, the ortho-relationship facilitates the formation of a stable, six-membered intramolecular hydrogen bond[3]. This electron withdrawal heavily deshields the hydroxyl proton, pushing its NMR chemical shift downfield (>10.5 ppm). In FT-IR, this restricts the vibrational freedom of the O-H bond, shifting its stretching frequency to a lower wavenumber (~3200 cm⁻¹) and sharpening the peak. The 5-nitro isomer lacks this proximity, relying on intermolecular hydrogen bonding, which produces a standard chemical shift (~9.5 ppm) and a classically broad O-H stretch (~3350 cm⁻¹)[4].

Comparative Data Synthesis

The following tables summarize the quantitative data markers required to objectively compare and identify the two isomers.

Table 1: 1H NMR Comparative Data (400 MHz, CDCl₃)

Parameter4-Chloro-2-methoxy-6-nitrophenol4-Chloro-2-methoxy-5-nitrophenolStructural Causality
Aromatic Protons Two doublets (C3-H, C5-H)Two singlets (C3-H, C6-H)Meta-coupling (

Hz) vs Para-relationship (

Hz)
Hydroxyl Proton (-OH) > 10.5 ppm (Sharp singlet)~ 9.5 ppm (Broad singlet)Strong intramolecular H-bond with ortho-NO₂ deshields the proton
Methoxy Protons (-OCH₃) ~ 3.9 ppm (Singlet, 3H)~ 3.9 ppm (Singlet, 3H)Minimal difference; both are adjacent to the phenol core

Table 2: FT-IR Comparative Data (Solid KBr Pellet)

Parameter4-Chloro-2-methoxy-6-nitrophenol4-Chloro-2-methoxy-5-nitrophenolStructural Causality
O-H Stretch ~ 3200 - 3250 cm⁻¹ (Sharper)~ 3300 - 3400 cm⁻¹ (Broad)Intramolecular H-bonding restricts vibrational freedom[4]
NO₂ Asymmetric Stretch ~ 1530 cm⁻¹~ 1515 cm⁻¹Electron density shifted due to H-bond acceptance

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not skip the validation checks, as they act as internal controls against instrument drift or sample degradation.

1H NMR Acquisition Protocol

Use CDCl₃ instead of DMSO-d₆ to prevent the highly polar solvent from disrupting the native intramolecular hydrogen bonds.

  • Sample Preparation: Dissolve 5–10 mg of the purified nitrophenol isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Transfer the solution to a standard 5 mm NMR tube. Lock the spectrometer to the deuterium signal of the CDCl₃. Shim the magnetic field (Z, Z2, Z3) until the lock level is maximized and stable.

  • Acquisition: Acquire the 1H NMR spectrum at 400 MHz using a standard single-pulse sequence (e.g., zg30). Collect a minimum of 16 scans with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the aromatic protons.

  • Data Processing: Apply a Fourier transform, followed by manual phase correction and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to exactly 0.00 ppm.

  • System Validation Check: Integrate the residual CHCl₃ solvent peak (7.26 ppm) and compare it against the aromatic proton integrations. A perfectly integrated 1:1 ratio between the two aromatic signals validates the purity of the specific isomer and confirms the receiver gain was set correctly.

FT-IR Solid-State Protocol

Solid-state analysis is mandatory. Solution-phase IR will introduce solvent-solute interactions that mask the critical hydrogen-bonding differences.

  • Sample Preparation: Prepare a KBr pellet by gently grinding 1–2 mg of the desiccated sample with 100 mg of anhydrous, IR-grade KBr in an agate mortar. Press the mixture under 10 tons of vacuum pressure for 2 minutes to form a transparent disk.

  • System Validation Check: Before analyzing the sample, run a standard polystyrene film. Verify that the sharp aromatic C-C stretch appears exactly at 1601 cm⁻¹. This confirms the interferometer's wavenumber calibration is intact.

  • Acquisition: Record the background spectrum of a blank KBr pellet. Place the sample pellet in the FT-IR spectrometer and scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (minimum 32 co-added scans).

  • Analysis: Evaluate the O-H stretching region (3500–3100 cm⁻¹). A sharp peak near 3200 cm⁻¹ confirms the 6-nitro isomer, while a broad band centered around 3350 cm⁻¹ confirms the 5-nitro isomer.

References

  • Quora Contributors. "On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol?" Available at:[Link]

  • AskFilo Tutors. "How would you distinguish between ortho and para nitrophenol using infrared spectroscopy?" Available at: [Link]

Sources

UV-Vis Spectroscopic Profile: 4-Chloro-2-methoxy-6-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the UV-Vis spectral properties of 4-Chloro-2-methoxy-6-nitrophenol (also known as 4-Chloro-6-nitroguaiacol), a critical intermediate in organic synthesis and a marker in environmental monitoring of pulp bleaching effluents.

Technical Comparison & Experimental Guide

Executive Summary

4-Chloro-2-methoxy-6-nitrophenol (CAS: 118724-89-3) exhibits a distinct, pH-dependent solvatochromic shift characteristic of ortho-nitrophenols. Unlike its non-nitrated precursors (e.g., 4-chloroguaiacol) which absorb primarily in the UV region (<300 nm), this compound displays significant absorbance in the visible region (400–460 nm) under alkaline conditions. This bathochromic shift is driven by the formation of a resonance-stabilized phenolate anion, making UV-Vis spectrophotometry a robust method for its quantification and pKa determination.

Spectral Characteristics & Data

The absorption profile of 4-Chloro-2-methoxy-6-nitrophenol is defined by the ionization state of the phenolic hydroxyl group.

Primary Absorption Maxima (

)
Solvent / ConditionSpecies Form

(nm)
AppearanceMolar Absorptivity (

)
Acidic (pH < 4) Molecular (Phenol)330 – 345 nm Pale Yellow~2,000 – 3,500

Alkaline (pH > 9) Ionized (Phenolate)430 – 456 nm Deep Orange/Red~4,500 – 6,000

Organic (Methanol) Molecular~335 nm YellowN/A

Technical Insight: The detection wavelength of 456 nm is frequently cited in chromatographic workflows (e.g., HPLC-UV) to selectively identify this compound against a background of non-nitrated phenolic matrices, which do not absorb in this region.

Comparative Analysis

To validate experimental results, it is crucial to compare the target compound against structurally related alternatives.

CompoundStructure

(Alkaline)
Spectral Shift Logic
4-Chloro-2-methoxy-6-nitrophenol Cl (p), OMe (o), NO

(o)
456 nm Target. Combined auxochromic effect of -OMe and -Cl with -NO

chromophore causes significant red shift.
4-Chloro-2-nitrophenol Cl (p), NO

(o)
~400 nm Hypsochromic (Blue) Shift. Lacks the electron-donating methoxy group, resulting in less delocalization than the target.
4-Nitroguaiacol OMe (o), NO

(p)
~400-420 nm Different Isomer. Para-nitro conjugation is strong, but the specific ortho-nitro/para-chloro arrangement of the target creates a unique electronic environment.
4-Chloroguaiacol Cl (p), OMe (o)< 300 nm UV Only. Lacks the nitro group chromophore. Colorless in visible spectrum.
Mechanism of Action: The Solvatochromic Shift

The dramatic color change upon basification is due to the deprotonation of the phenolic hydroxyl group. The resulting negative charge is delocalized into the ortho-nitro group and the aromatic ring. The para-chloro and ortho-methoxy substituents further modulate this energy gap, pushing the absorption into the visible red region.

G Acid Acidic Form (pH < pKa) Protonated Phenol λmax: ~335 nm (Yellow) Equilibrium Deprotonation (pKa ~ 4.5 - 5.5) Acid->Equilibrium + OH- Base Basic Form (pH > pKa) Phenolate Anion λmax: ~456 nm (Red/Orange) Base->Equilibrium + H+ Equilibrium->Acid Equilibrium->Base Resonance Stabilization

Figure 1: The pH-dependent equilibrium driving the spectral shift. The phenolate form exhibits strong resonance delocalization involving the nitro group.

Experimental Protocol: Spectrophotometric Determination

Objective: To accurately determine the


 and verify the identity of 4-Chloro-2-methoxy-6-nitrophenol.
Reagents & Equipment
  • Stock Solvent: Methanol (HPLC Grade).

  • Buffers: 10 mM Citrate (pH 3.0) and 10 mM Borate (pH 10.0).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).

Step-by-Step Methodology
  • Stock Preparation: Dissolve 10 mg of the compound in 10 mL Methanol to create a 1 mg/mL stock.

  • Working Solutions:

    • Acidic Sample: Add 50 µL Stock to 2.95 mL Citrate Buffer (pH 3).

    • Basic Sample: Add 50 µL Stock to 2.95 mL Borate Buffer (pH 10).

  • Blanking: Use the respective pure buffers as blanks for baseline correction.

  • Scanning: Scan from 200 nm to 600 nm .

  • Isosbestic Point Check: If performing a pH titration, overlay spectra to identify the isosbestic point (likely ~360-380 nm), confirming a clean two-state transition.

Workflow cluster_0 Sample Prep cluster_1 Measurement Stock Stock Solution (MeOH) Dilution Dilute into Buffers (pH 3.0 & pH 10.0) Stock->Dilution Baseline Baseline Correction (Buffer Blanks) Dilution->Baseline Scan Spectral Scan 200-600 nm Baseline->Scan Analysis Identify λmax Calculate Shift (Δλ) Scan->Analysis

Figure 2: Experimental workflow for determining the UV-Vis absorption maxima.

Application Notes
  • Pulp & Paper Industry: This compound is a known byproduct of chlorine dioxide bleaching of softwood pulp. The 456 nm band allows for its specific monitoring in effluent streams without interference from lignin degradation products that absorb in the UV.

  • pKa Determination: Due to the distinct spectral shift, the pKa can be precisely determined spectrophotometrically. The expected pKa is approximately 4.5 – 5.5 , significantly more acidic than non-nitrated guaiacols (pKa ~10) due to the electron-withdrawing nature of the nitro group.

References
  • Kroflič, A., et al. (2023). Kinetics and product identification of water-dissolved nitroguaiacol photolysis under artificial sunlight. Frontiers in Environmental Science. Retrieved from [Link]

  • Department of Science Service. (1989). Journal of Chromatography: Synthesis and Detection of Chloronitroguaiacols. Retrieved from [Link]

  • PubChem. (2025). 4-Chloro-2-nitrophenol Compound Summary. National Library of Medicine. Retrieved from [Link]

A Comparative Guide to Reference Standards for the Analysis of 4-Chloro-2-methoxy-6-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides an in-depth technical comparison of analytical methodologies for 4-Chloro-2-methoxy-6-nitrophenol, a crucial intermediate in various synthetic pathways. We will explore the nuances of selecting an appropriate reference standard and compare the two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed to provide not just protocols, but the scientific reasoning behind the methodological choices, ensuring robust and reliable results.

The Critical Role of a Certified Reference Standard

The foundation of any quantitative analysis is a reliable reference standard. It is the benchmark against which the analyte in a sample is measured. For 4-Chloro-2-methoxy-6-nitrophenol, the choice of a reference standard is the first and most critical step in method development.

A high-quality reference standard should ideally be a Certified Reference Material (CRM) . CRMs are produced by a national metrology institute or an accredited reference material producer and come with a certificate of analysis that states the certified property value, its uncertainty, and a statement of metrological traceability. When a CRM is not available, a well-characterized primary reference standard from a reputable supplier is the next best choice. Key parameters to consider when selecting a reference standard include:

  • Purity: The certificate of analysis should specify the purity, typically determined by a mass balance approach or by 100% minus the sum of all impurities. High purity (e.g., >98%) is essential to minimize analytical error.[1]

  • Certified Concentration/Value: For quantitative analysis, the certified concentration of the standard is crucial.

  • Uncertainty: The certificate should provide an uncertainty value associated with the certified property.

  • Documentation: A comprehensive Certificate of Analysis is non-negotiable. It should detail the methods used for characterization, the results, and storage conditions.[2]

Comparative Analysis of Analytical Techniques: HPLC vs. GC-MS

The two most prevalent and powerful techniques for the analysis of phenolic compounds like 4-Chloro-2-methoxy-6-nitrophenol are HPLC and GC-MS.[3] The choice between them depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the need for structural confirmation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility of the analyte and its partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.[3]
Sample Derivatization Not typically required for polar phenolic compounds.Often required to increase volatility and thermal stability, and to improve peak shape.[4][5]
Sensitivity Good, typically in the low µg/mL to ng/mL range with UV detection.Excellent, often reaching low ng/mL to pg/mL levels, especially with selected ion monitoring (SIM).[6]
Selectivity Good, can be optimized by adjusting mobile phase composition and column chemistry.Excellent, mass spectrometry provides a high degree of certainty in compound identification.
Throughput Generally higher due to the absence of a derivatization step.Can be lower due to the additional sample preparation step (derivatization).
Instrumentation Cost Generally lower than GC-MS.Higher due to the mass spectrometer.
Typical Application Routine quality control, purity assessment, and quantification in simpler matrices.Trace level analysis, identification of unknowns, and analysis in complex matrices.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point for the analysis of 4-Chloro-2-methoxy-6-nitrophenol. Method optimization will be necessary for specific applications and matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is often the method of choice for the direct analysis of nitrophenols due to their inherent UV absorbance and sufficient polarity to be amenable to reversed-phase chromatography.[7][8][9]

Workflow for HPLC Analysis

Caption: A streamlined workflow for HPLC analysis.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase pH adjustment)

  • 4-Chloro-2-methoxy-6-nitrophenol reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure the phenol is in its non-ionized form, which promotes better peak shape and retention.[10]

  • Standard Solution Preparation:

    • Accurately weigh a known amount of the 4-Chloro-2-methoxy-6-nitrophenol reference standard.

    • Dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing 4-Chloro-2-methoxy-6-nitrophenol in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Set the detector to a wavelength where the analyte has maximum absorbance (a UV scan of the standard will determine this, likely around 300-350 nm for a nitrophenol).

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Quantify the amount of 4-Chloro-2-methoxy-6-nitrophenol in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior sensitivity and selectivity, making it ideal for trace analysis or for samples in complex matrices.[3][6] However, the polar nature of the phenolic hydroxyl group necessitates derivatization to improve volatility and chromatographic performance.[5]

Workflow for GC-MS Analysis

Caption: A typical workflow for GC-MS analysis including the crucial derivatization step.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • A suitable solvent (e.g., ethyl acetate, dichloromethane).

  • 4-Chloro-2-methoxy-6-nitrophenol reference standard.

  • A derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5]

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock and working standard solutions of 4-Chloro-2-methoxy-6-nitrophenol in a suitable solvent.

    • Prepare the sample solution in the same solvent.

  • Derivatization:

    • To a known volume of the standard or sample solution in a vial, add an excess of the derivatizing agent (e.g., 50 µL of BSTFA + 1% TMCS).

    • Cap the vial tightly and heat at a specific temperature (e.g., 70 °C) for a defined period (e.g., 30 minutes) to ensure complete derivatization. The hydroxyl group will be converted to a less polar and more volatile trimethylsilyl (TMS) ether.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes to ensure elution of the derivatized analyte.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Can be run in full scan mode for qualitative analysis and library matching, or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. The characteristic ions for the TMS-derivatized 4-Chloro-2-methoxy-6-nitrophenol would be determined from a full scan spectrum of a standard.

  • Analysis:

    • Inject the derivatized calibration standards to create a calibration curve.

    • Inject the derivatized samples.

    • Identify the analyte based on its retention time and mass spectrum.

    • Quantify using the peak area of a characteristic ion in SIM mode.

Conclusion and Recommendations

Both HPLC and GC-MS are robust and reliable techniques for the analysis of 4-Chloro-2-methoxy-6-nitrophenol. The choice of methodology should be guided by the specific analytical needs.

  • For routine quality control, purity assessments, and analysis of relatively clean samples, HPLC with UV detection is a cost-effective and efficient choice that avoids the need for derivatization.

  • For trace-level quantification, analysis in complex matrices, or when definitive identification is required, GC-MS is the superior technique due to its enhanced sensitivity and selectivity.

Regardless of the chosen method, the use of a high-purity, certified reference standard is the cornerstone of accurate and reproducible results. It is imperative to source reference standards from reputable suppliers who provide comprehensive certificates of analysis.

References

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC. National Center for Biotechnology Information. Available at: [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. ResearchGate. Available at: [Link]

  • Separation of 4-Nitrophenol on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Analysis of Pentachlorophenol and Other Chlorinated Phenols in Biological Samples by Gas Chromatography or Liquid Chromatography-Mass Spectrometry. Springer Nature Experiments. Available at: [Link]

  • Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. ResearchGate. Available at: [Link]

  • 4-Chloro-2-nitrophenol. NIST WebBook. Available at: [Link]

  • Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. ResearchGate. Available at: [Link]

  • 4-Chloro-2-methyl-6-nitrophenol. PubChem. Available at: [Link]

  • 4-Chloro-2-nitrophenol. PubChem. Available at: [Link]

  • 4-Chloro-2-methyl-6-nitrophenol. CAS Common Chemistry. Available at: [Link]

  • Analysis of Nitrophenols with Gas Chromatography-Mass Spectrometry by Flash-Heater Derivatization. ResearchGate. Available at: [Link]

  • Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. MDPI. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal and Management of 4-Chloro-2-methoxy-6-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Immediate Identification[1][2][3]

Before initiating any disposal procedure, positive identification is required to prevent catastrophic waste stream incompatibility.[1] This compound belongs to the Chloronitrophenol class, a group known for environmental persistence and potential reactivity.[2][1]

ParameterData
Chemical Name 4-Chloro-2-methoxy-6-nitrophenol
Synonyms 4-Chloro-6-nitroguaiacol; Phenol, 4-chloro-2-methoxy-6-nitro-
CAS Number 118724-89-3
Molecular Formula C₇H₆ClNO₄
Functional Groups Nitro (-NO₂), Chloro (-Cl), Phenolic Hydroxyl (-OH), Methoxy (-OCH₃)
Physical State Yellow crystalline solid (typically)
Primary Hazards Toxic (Acute), Skin/Eye Irritant, Aquatic Toxicity

Risk Assessment: The "Why" Behind the Protocol

Handling this compound requires understanding the interplay between its functional groups.[2][1] It is not merely "chemical waste"; it is a multi-hazard entity.[2][1]

A. The Nitro Group (-NO₂) Hazard

While mono-nitro compounds are generally stable compared to poly-nitro explosives (like picric acid), they still possess energetic potential .[2]

  • Operational Rule: Never allow this compound to dry out completely if it is in solution with peroxidizable solvents (e.g., ethers).[2][1]

  • Thermal Stability: Avoid subjecting waste containers to heat sources.[2][1] Nitrophenols can decompose exothermically at elevated temperatures.[2][1]

B. The Chloro (-Cl) Environmental Hazard

The presence of chlorine dictates the incineration method.[2][1]

  • Disposal Implication: You generally cannot mix this with non-halogenated solvents.[2][1] If incinerated in a standard low-temperature kiln, chlorinated aromatics can form dioxins and furans .[2]

  • Requirement: Must be sent to a facility capable of High-Temperature Incineration (>1100°C) with scrubbers for HCl gas.[2]

C. The Phenolic (-OH) Corrosivity

Phenols are weak acids (pKa ~7-10, likely lower here due to the electron-withdrawing nitro/chloro groups).[2]

  • Incompatibility: Do not mix with strong bases (NaOH, KOH) in the waste stream.[2][1] This forms phenolate salts, which are often more water-soluble and can increase the mobility of the toxin in the event of a leak.[1]

Waste Stream Segregation (Self-Validating System)

The most common failure point in lab safety is improper segregation.[2][1] Use the following logic flow to determine the correct waste container.

Segregation Logic Diagram

SegregationProtocol Start Waste: 4-Chloro-2-methoxy-6-nitrophenol StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidWaste SOLID WASTE StateCheck->SolidWaste Solid LiquidWaste LIQUID WASTE StateCheck->LiquidWaste Liquid ContainerA CONTAINER A: Solid Toxic Waste (Label: Halogenated Organic Solid) SolidWaste->ContainerA SolventCheck Is it dissolved in a solvent? LiquidWaste->SolventCheck HalogenCheck Does the solvent contain Halogens? (DCM, Chloroform, etc.) SolventCheck->HalogenCheck Yes ContainerB CONTAINER B: Halogenated Organic Solvents (High BTU Incineration) HalogenCheck->ContainerB Yes (DCM, etc.) ContainerC CONTAINER C: Non-Halogenated Solvents (ONLY if <2% Halogen content allowed by local EHS - otherwise use Container B) HalogenCheck->ContainerC No (Methanol, Acetone) ContainerC->ContainerB Preferred Path (Treat all as Halogenated for Safety)

Figure 1: Decision matrix for waste segregation. Note the dashed line indicating the "Safety First" preference to default to Halogenated Waste streams to prevent accidental contamination of non-halogenated bulk tanks.

Step-by-Step Disposal Protocol

Phase 1: Preparation
  • PPE: Nitrile gloves (double gloving recommended due to nitro-compound permeation risks), safety goggles, and lab coat.[2][1] Work in a fume hood.

  • Container Selection:

    • Solids: Wide-mouth amber glass jar or HDPE container.

    • Liquids: Amber glass bottle with a vented cap (if over-pressurization from degradation is a concern, though rare for this specific analog).[2][1]

  • Labeling: Apply a hazardous waste label immediately.[2][1]

    • Constituents: "4-Chloro-2-methoxy-6-nitrophenol"[2][3][4]

    • Hazards: "Toxic," "Irritant," "Halogenated."[1]

Phase 2: Collection
  • Solid Waste:

    • Sweep or scoop solid material directly into the Solid Toxic Waste container.[2][1]

    • Do not use paper towels to wipe up large piles; scoop first to minimize combustible waste volume.[2][1]

    • Wipe the area with a solvent (e.g., ethanol) and place the wipe in the Solid Toxic Waste container.[2][1]

  • Liquid Waste:

    • Pour into the Halogenated Solvent Waste carboy.[2][1]

    • CRITICAL: Do not pour into a "General Organic" drum intended for fuel blending unless verified with your waste contractor.[2][1] The chlorine content usually disqualifies it from standard fuel blending.[2][1]

Phase 3: Hand-off & Destruction[2]
  • RCRA Classification (USA): While not explicitly P-listed, this waste typically falls under F032 (if wood preserving related) or characteristic waste D001/D002/D003 depending on the solvent matrix.[2]

  • Destruction Method: The only acceptable destruction method is High-Temperature Incineration (Rotary Kiln) to ensure complete mineralization of the chlorinated ring.[2]

Emergency Procedures: Spill Management

In the event of a spill outside the fume hood, execute the following protocol immediately.

SpillResponse Alert 1. ALERT & ISOLATE Evacuate area, post signs PPE 2. PPE UP Double Gloves, Goggles, N95/P100 Respirator (if dust) Alert->PPE Contain 3. CONTAIN Use absorbent pads/dikes PPE->Contain Clean 4. CLEAN Scoop solids gently (No Dust) or absorb liquids Contain->Clean Decon 5. DECONTAMINATE Wash surface with soap/water Collect rinsate Clean->Decon

Figure 2: Immediate response workflow for laboratory spills.

Neutralization Note: Do not attempt to neutralize this chemical with strong acids or bases during a spill cleanup.[2][1] This can generate heat or toxic vapors.[2][1] Use inert absorbents (vermiculite, sand, or commercial spill pads) only.[2][1]

References

  • BLD Pharm. (n.d.).[2][1] 4-Chloro-2-methoxy-6-nitrophenol SDS (CAS 118724-89-3).[2] Retrieved from [2][1]

  • PubChem. (2025).[5][2][6][1] 4-Chloro-6-nitroquinazoline (Structural Analog for Hazard Class). National Library of Medicine.[2][1] Retrieved from [5][2][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] RCRA Hazardous Waste Codes & Listed Wastes. Retrieved from

  • Santa Cruz Biotechnology. (2025).[2][1] 4-Chloro-2-methoxyphenol SDS (Precursor/Analog). Retrieved from [2][7]

Sources

Personal protective equipment for handling 4-Chloro-2-methoxy-6-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

4-Chloro-2-methoxy-6-nitrophenol is a multi-functionalized aromatic compound containing a phenol core, a nitro group, a chlorine atom, and a methoxy group.[1] This specific combination presents a unique safety profile: the phenol and nitro moieties suggest potential for skin absorption and toxicity (methemoglobinemia risk), while the halogenation increases persistence and irritation potential.

As scientists, we do not rely on luck; we rely on barriers .[1] This guide prioritizes the "Hierarchy of Controls," placing Engineering Controls and PPE as the final, critical lines of defense against exposure.

Chemical Hazard Snapshot
PropertyCharacteristicSafety Implication
Physical State Solid (Crystalline Powder)High risk of inhalation (dust) and surface contamination.[1][2]
Primary Hazards Acute Toxicity (Oral/Dermal), Skin/Eye IrritationRapid absorption through skin; corrosive to mucous membranes.[1]
Reactivity Nitro-aromaticPotential thermal instability; incompatible with strong bases/oxidizers.[1]
Solubility Organic Solvents (DMSO, Methanol)Crucial: Solvents act as vehicles, carrying the toxin through standard gloves.[1]

Engineering Controls: The Primary Barrier

Before selecting PPE, you must validate your environment. PPE is the last resort, not the first.

  • Primary Containment: All weighing and open handling must occur within a certified Chemical Fume Hood (CFH) operating at a face velocity of 80–100 fpm.[1]

  • Static Control: Use an ionizing bar or anti-static gun during weighing.[1] Nitro-aromatics can be static-prone, leading to powder scattering (aerosolization).[1]

  • Surface Protection: Line the work surface with an absorbent, plastic-backed bench liner (e.g., Benchkote) to capture spills and facilitate disposal.[1]

Personal Protective Equipment (PPE) Matrix

The following matrix is designed based on the permeation kinetics of substituted phenols. Standard latex gloves are insufficient and dangerous for this application.[1]

A. Hand Protection (The Critical Failure Point)

Scientific Rationale: Phenolic compounds can anesthetize the skin, meaning you may not feel a burn or absorption until systemic toxicity sets in.[1] Nitro-groups enhance lipid solubility, accelerating permeation.[1]

TaskRecommended Glove SystemRationale
Dry Solid Handling Double Nitrile (Min 5 mil outer / 4 mil inner)Provides visual breach detection.[1] Nitrile resists solids well.[1][3]
Solution Handling (e.g., DMSO/Methanol)Silver Shield (Laminate) or Butyl Rubber Organic solvents degrade nitrile.[1] Laminate liners prevent "carrier solvent" effect.[1]
Spill Cleanup Viton or Heavy Gauge Butyl Extended contact resistance required.[1]

Protocol: Change outer gloves immediately upon any visible splash.[1] Change inner gloves every 60 minutes.[1]

B. Respiratory, Eye, and Body Protection[2][4][5][6][7][8]
ZonePPE RequirementTechnical Specification
Eyes Chemical Splash Goggles Safety glasses are inadequate against dusts that can bypass side-shields.[1] Goggles must be indirect-vented.[1]
Respiratory N95 or P100 (If outside hood)Note:[1] Respirators are only for emergencies or equipment failure.[1] The Fume Hood is the primary lung protection.
Body Lab Coat + Tyvek Sleeves Phenols stain and absorb into cotton.[1] Tyvek sleeves protect the wrist gap between glove and coat.

Operational Workflow: Step-by-Step

This workflow utilizes a "Clean-Dirty" zoning concept to prevent cross-contamination.[1]

Phase 1: Pre-Operational Check[1]
  • Glove Integrity Test: Inflate nitrile gloves with air to check for pinholes before donning.[1]

  • Solvent Check: Verify your solvent.[1] If using DMSO, you must use laminate glove liners (e.g., Ansell Barrier®), as DMSO carries toxic payloads through nitrile in seconds.

Phase 2: Handling & Synthesis[1]
  • Donning: Put on inner gloves -> Laminate liners (if using solvents) -> Outer gloves -> Tyvek sleeves (taped over outer glove cuff).[1]

  • Weighing: Open container only inside the hood. Use a disposable spatula.[1]

  • Transfer: Dissolve the solid immediately to reduce dust hazard.[1] Keep the vessel closed when not actively adding reagents.[2]

Phase 3: Decontamination & Doffing[1]
  • Wipe Down: Wipe all tools (spatulas, balance) with a solvent-dampened wipe inside the hood.[1]

  • Waste: Place wipes in "Solid Hazardous Waste" (Halogenated).[1]

  • Doffing Sequence:

    • Remove outer gloves (turn inside out).[1]

    • Remove Tyvek sleeves.[1]

    • Remove goggles.[1]

    • Remove inner gloves (avoid touching skin).[1]

    • Wash hands immediately with soap and cool water (Warm water opens pores, increasing absorption risk).[1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop" points where safety checks are mandatory.

SafetyProtocol node_start START: Risk Assessment node_state Determine State: Solid vs. Solution node_start->node_state node_solid Solid Handling node_state->node_solid Powder node_sol Solution Handling (w/ DMSO, MeOH, etc.) node_state->node_sol Dissolved node_ppe_solid PPE: Double Nitrile Gloves + Goggles + Lab Coat node_solid->node_ppe_solid node_hood Engineering Control: Fume Hood (Sash < 18") node_ppe_solid->node_hood node_ppe_sol PPE: Laminate (Barrier) Liners under Nitrile Outer node_sol->node_ppe_sol node_ppe_sol->node_hood node_action Perform Experiment node_hood->node_action node_waste Disposal: Halogenated Organic Waste node_action->node_waste

Figure 1: Decision logic for PPE selection based on physical state.[1][4] Note the critical escalation to Laminate gloves when solvents are introduced.[1]

Emergency Response & Disposal

Spill Management
  • Alert: Notify nearby personnel.

  • PPE Upgrade: If the spill is >500mg or outside the hood, upgrade to a Full-Face Respirator (P100 cartridges) to protect eyes and lungs simultaneously.[1]

  • Neutralization: Do not attempt to neutralize chemically.[1] Absorb with inert material (Vermiculite or chemically treated pads for organics).[1]

  • Collection: Sweep/scoop into a wide-mouth jar. Label as "Hazardous Waste: Toxic, Halogenated."

Waste Disposal[2][4][6][7][8]
  • Classification: Halogenated Organic Solvent/Solid.[1]

  • Segregation: Do NOT mix with strong oxidizers (e.g., Nitric acid waste) or strong bases, as nitrophenols can form unstable salts (picrates analog) or generate heat.[1]

  • Labeling: Must explicitly list "4-Chloro-2-methoxy-6-nitrophenol" to alert waste handlers of the nitro/chloro hazards.[1]

References

  • PubChem. (n.d.).[1] 4-Chloro-2-nitrophenol (Analogous Safety Data).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][5] Personal Protective Equipment: Glove Selection Chart. United States Department of Labor.[1][2][5] Retrieved from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.